molecular formula C6H6ClNO4S B1329415 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid CAS No. 5857-94-3

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Cat. No.: B1329415
CAS No.: 5857-94-3
M. Wt: 223.63 g/mol
InChI Key: QGTXBWMKRGHPDD-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS 5857-94-3) is a high-purity sulfonic acid derivative with the molecular formula C₆H₆ClNO₄S and a molecular weight of 223.63 g/mol . This versatile aromatic compound is characterized by its unique structure featuring multiple reactive functional groups—amino, chloro, hydroxy, and sulfonic acid—making it an exceptionally valuable building block for complex organic synthesis . In research and development, this compound serves as a key intermediate in the synthesis of dyes and pigments, particularly as a diazo component in the manufacturing of azo dyes and reactive dyes, such as Reactive Violet 1 . Its structural motifs also enable its incorporation into more complex molecular architectures, positioning it as a valuable precursor in pharmaceutical research for the development of sulfonamide-based drugs and other active compounds . Furthermore, its applications extend to the synthesis of specialty chemicals for agrochemical and material science applications . The compound is supplied as a fine powder or crystalline solid and demonstrates excellent solubility in polar solvents, facilitating ease of handling in both laboratory and industrial-scale applications . For safe handling, please note the GHS hazard statement H319, indicating that this material causes serious eye irritation . Recommended precautionary measures include washing skin thoroughly after handling, using personal protective equipment, and wearing eye protection . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-amino-5-chloro-4-hydroxybenzenesulfonic acid
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InChI

InChI=1S/C6H6ClNO4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,8H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QGTXBWMKRGHPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6064032
Record name Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy-
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Molecular Weight

223.63 g/mol
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CAS No.

5857-94-3
Record name 1-Amino-3-chloro-2-hydroxy-5-benzenesulfonic acid
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Record name 5-Chloro-4-hydroxymetanilic acid
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Record name Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy-
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Record name Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy-
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Record name 3-amino-5-chloro-4-hydroxybenzenesulphonic acid
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Record name 3-AMINO-5-CHLORO-4-HYDROXYBENZENESULFONIC ACID
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a detailed scientific overview of the physical and chemical properties of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS No: 5857-94-3). As a significant intermediate in the synthesis of various dyes and specialized organic compounds, a thorough understanding of its physical characteristics is paramount for its effective application, handling, and analysis in a research and development setting.[1][2] This guide moves beyond a simple data sheet to offer insights into the causality behind its properties and provides standardized protocols for their experimental verification.

Chemical and Molecular Identity

This compound is a polysubstituted aromatic compound. Its structure, featuring a sulfonic acid group, an amino group, a hydroxyl group, and a chlorine atom on a benzene ring, imparts a unique combination of acidic, nucleophilic, and hydrophilic characteristics. These features are fundamental to its reactivity and physical behavior.

Figure 1: 2D Structure of this compound.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [3]
CAS Number 5857-94-3 [1][3][4]
Molecular Formula C₆H₆ClNO₄S [1][2][3]
Molecular Weight 223.64 g/mol [3][4]
Canonical SMILES C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)O [1][3]
InChIKey QGTXBWMKRGHPDD-UHFFFAOYSA-N [3][4]

| Synonyms | 6-Chloro-2-aminophenol-4-sulfonic acid, 5-Chloro-4-hydroxymetanilic acid |[1][3] |

Physical and Computed Properties Summary

The physical state of this compound is typically an off-white or light brown crystalline powder, though appearance can vary with purity.[5][6] Its properties are dominated by the presence of the highly polar and acidic sulfonic acid group.

Table 2: Key Physical and Computational Data

Property Value Comments and Source
Density ~1.26 g/cm³ Estimated value.[1]
Melting Point Decomposes at high temperatures Specific experimental data is not readily available. Aromatic sulfonic acids often decompose before melting due to strong intermolecular forces.[6]
pKa (Predicted) -1.16 ± 0.50 Refers to the sulfonic acid proton, indicating it is a very strong acid.[1]
XLogP3 0.4 Indicates a low lipophilicity and preference for hydrophilic environments.[1][3]
Topological Polar Surface Area (TPSA) 109 Ų The large TPSA reflects the polar nature of the molecule, influencing its solubility and transport properties.[3]
Hydrogen Bond Donor Count 3 From the -OH, -NH₂, and -SO₃H groups.[1][3]

| Hydrogen Bond Acceptor Count | 5 | From the oxygen and nitrogen atoms.[1][3] |

In-Depth Analysis of Key Physical Properties

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the molecular structure.

  • Aqueous Solubility: The presence of the sulfonic acid, hydroxyl, and amino groups suggests significant solubility in water. The sulfonic acid group, being strongly acidic, will be deprotonated to the sulfonate anion (-SO₃⁻) across nearly the entire pH range, forming a highly polar zwitterion or salt, which enhances water solubility.

  • Organic Solvent Solubility: Solubility in nonpolar organic solvents is expected to be low. However, it may show some solubility in polar protic solvents like methanol or ethanol, which can engage in hydrogen bonding.

The compound's amphoteric nature, stemming from the acidic sulfonic acid/hydroxyl groups and the basic amino group, means its aqueous solubility is pH-dependent. At its isoelectric point, the compound will exist primarily as a zwitterion and may exhibit its lowest water solubility.

Acidity and Basicity (pKa)

The molecule possesses three ionizable functional groups:

  • Sulfonic Acid Group (-SO₃H): With a predicted pKa around -1.16, this group is a strong acid, comparable to sulfuric acid.[1] It will be fully deprotonated in any aqueous solution.

  • Phenolic Hydroxyl Group (-OH): The pKa is expected to be in the range of 8-10, typical for phenols. Electron-withdrawing groups on the ring can lower this value.

  • Amino Group (-NH₂): This group is basic. The pKa of its conjugate acid (the anilinium ion, -NH₃⁺) is typically around 4-5 for anilines.

This combination of functional groups makes the compound an interesting buffer candidate across different pH ranges and dictates its charge state in solution, which is a critical parameter in applications like dye chemistry and chromatography.

Anticipated Spectroscopic Characteristics

While specific spectra for this compound are not provided in the search results, its characteristic features can be predicted based on its functional groups. These predictions are essential for quality control and structural verification.

  • ¹H NMR: The spectrum would show two distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the two non-equivalent protons on the benzene ring. The exact chemical shifts would be influenced by the electronic effects of the five substituents. Signals for the exchangeable protons of the -OH, -NH₂, and -SO₃H groups would also be present, their position and appearance being highly dependent on the solvent and concentration.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A characteristic spectrum would display:

    • Broad O-H stretching vibrations from the phenolic hydroxyl and sulfonic acid groups, typically in the 3200-3600 cm⁻¹ range.

    • N-H stretching vibrations from the primary amine around 3300-3500 cm⁻¹.

    • Strong, characteristic asymmetric and symmetric S=O stretching bands for the sulfonate group, typically found around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively.

    • C-Cl stretching vibration, typically in the 1000-600 cm⁻¹ region.

Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail methodologies for determining key physical properties.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. For compounds that decompose, the decomposition temperature range is a critical characteristic. A capillary melting point apparatus is used for its precision and small sample requirement. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

G start Start prep Prepare Sample: Dry the compound and finely grind it. start->prep load Load Capillary: Pack 3-5 mm of sample into a sealed capillary tube. prep->load place Place in Apparatus: Insert the capillary into the melting point apparatus. load->place heat_fast Rapid Heating: Heat rapidly to ~20°C below the expected decomposition point. place->heat_fast heat_slow Slow Heating: Reduce heating rate to 1-2°C per minute. heat_fast->heat_slow observe Observe & Record: Record the temperature range from initial darkening/shrinking to complete decomposition. heat_slow->observe end End observe->end

Figure 2: Workflow for Melting Point/Decomposition Temperature Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the compound is completely dry by placing it in a vacuum oven at a temperature below its decomposition point for several hours.

  • Capillary Loading: Load the finely powdered sample into a capillary tube, tapping gently to pack the material to a height of 3-5 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Initial Heating: Heat the block rapidly to a temperature approximately 20°C below the anticipated decomposition temperature.

  • Precise Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Carefully observe the sample. Record the temperature at which the first signs of physical change (e.g., darkening, shrinking, gas evolution) occur and the temperature at which the sample is fully decomposed. Report this as the decomposition range.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is a gold standard for determining thermodynamic solubility. It relies on establishing a saturated solution in equilibrium with an excess of the solid compound. Continuous agitation is necessary to maximize the surface area for dissolution and reach equilibrium in a reasonable timeframe (typically 24-48 hours). A validated analytical technique like UV-Vis spectroscopy is then used to accurately quantify the concentration of the dissolved solute in a filtered aliquot.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of purified water (or a buffer of a specific pH) in a sealed, screw-cap vial. The excess solid is critical to ensure saturation.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for at least 24 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particulates.

  • Quantification: Dilute the filtered sample as necessary and determine its concentration using a pre-validated analytical method, such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilution factors.

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure personnel safety.

  • GHS Hazard Identification: The compound is classified as causing serious eye irritation (H319).[3] It may also cause skin irritation.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid creating dust during transfer and weighing.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][10]

Conclusion

This compound is a multifunctional aromatic compound whose physical properties are governed by its highly polar and ionizable groups. It is a strongly acidic solid with a high affinity for polar solvents, particularly water. Its well-defined structure and predictable characteristics make it a reliable intermediate for chemical synthesis. The experimental protocols outlined in this guide provide a framework for researchers to verify these properties and ensure the quality and consistency of the material for their specific applications.

References

  • LookChem. This compound. [Link]

  • PubChem. This compound | C6H6ClNO4S | CID 22133. [Link]

  • PubChem. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927. [Link]

  • Alfa Aesar. SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzenesulfonic acid. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • WorldOfDyes. This compound. [Link]

  • Ccount Chem. 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid. [Link]

  • YouTube. Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. [Link]

  • Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

Sources

An In-depth Technical Guide to 6-Chloro-2-aminophenol-4-sulfonic acid (CAS 5857-94-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-2-aminophenol-4-sulfonic acid (CAS 5857-94-3), a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its chemical properties, synthesis, and applications, particularly in the realm of pharmaceutical development.

Chemical Identity and Core Properties

6-Chloro-2-aminophenol-4-sulfonic acid is a substituted aromatic compound with the molecular formula C₆H₆ClNO₄S.[1][2] Its structure is characterized by a benzene ring functionalized with a chlorine atom, an amino group, a hydroxyl group, and a sulfonic acid group. This unique combination of functional groups dictates its chemical reactivity and utility as a versatile building block in organic synthesis.

Synonyms: 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid[3]

Structural Representation:

Caption: Chemical structure of 6-Chloro-2-aminophenol-4-sulfonic acid.

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below. It is important to note that there are some discrepancies in the reported literature, particularly regarding melting and boiling points. Some sources suggest the compound decomposes at high temperatures. The solubility data has also been subject to conflicting reports; however, the presence of the sulfonic acid group generally imparts water solubility.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNO₄S[1][2]
Molecular Weight 223.63 g/mol [1][2]
Appearance Off-white to light brown powder
Melting Point Decomposes above 280°C
Boiling Point Data not consistently available; may decompose
Solubility Soluble in water
Density (estimate) 1.518 g/cm³[3][4]

Synthesis and Manufacturing

The synthesis of 6-Chloro-2-aminophenol-4-sulfonic acid can be achieved through a multi-step process. One common route involves the sulfonation and nitration of p-dichlorobenzene, followed by hydrolysis and subsequent reduction of the nitro group.[5] The purity of the starting materials and careful control of reaction conditions are critical to achieving a high yield of the final product.[5]

Another reported method starts from p-chlorophenol, which undergoes sulfonation and nitration, followed by reduction with iron and hydrochloric acid.[6]

Illustrative Synthetic Workflow:

G start p-Dichlorobenzene step1 Sulfonation & Nitration start->step1 intermediate1 Sodium-2-nitro-1,4-dichloro-benzene-6-sulfonate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 Sodium-2-nitro-4-chlorophenol-6-sulfonate step2->intermediate2 step3 Reduction (e.g., Catalytic Hydrogenation or SnCl₂/HCl) intermediate2->step3 end_product 6-Chloro-2-aminophenol-4-sulfonic acid step3->end_product

Caption: A general synthetic workflow for 6-Chloro-2-aminophenol-4-sulfonic acid.

Applications in Drug Discovery and Development

The primary application of 6-Chloro-2-aminophenol-4-sulfonic acid in the pharmaceutical industry is as a crucial intermediate in the synthesis of quinoline sulfonamides.[1][2] Quinolines and sulfonamides are both well-established pharmacophores, and their combination in a single molecular entity has led to the discovery of compounds with a wide range of biological activities.

Case Study: Synthesis of Quinololine-Based Carbonic Anhydrase Inhibitors

A notable application of quinoline sulfonamides is in the development of carbonic anhydrase (CA) inhibitors.[7][8][9] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer.

The synthesis of these inhibitors often involves the reaction of a quinoline derivative with a sulfonamide moiety. While a direct synthesis starting from 6-Chloro-2-aminophenol-4-sulfonic acid is not explicitly detailed in the readily available literature, its structural motifs are highly relevant to the construction of such compounds. The general principle involves the formation of a sulfonamide bond between a quinoline core and an amino-functionalized aromatic ring.

General Synthetic Approach to Quinololine Sulfonamides:

G cluster_start Starting Materials cluster_reaction Reaction Quinoline Derivative Quinoline Derivative Coupling Reaction Coupling Reaction Quinoline Derivative->Coupling Reaction Aminobenzenesulfonamide Aminobenzenesulfonamide Aminobenzenesulfonamide->Coupling Reaction Quinoline Sulfonamide Quinoline Sulfonamide Coupling Reaction->Quinoline Sulfonamide

Sources

Solubility Profile of 6-Chloro-2-aminophenol-4-sulfonic acid in Organic Solvents: A Methodological & Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-aminophenol-4-sulfonic acid (CAS No. 5857-94-3) is a pivotal intermediate in the synthesis of specialized chemical entities, including quinoline sulfonamides and various dyestuffs.[1][2][3] Its utility in drug discovery and materials science is intrinsically linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This technical guide addresses the critical knowledge gap regarding the quantitative solubility of this compound in organic solvents. Due to a lack of published quantitative data, this document provides a comprehensive framework for researchers to determine solubility experimentally. It synthesizes information on the compound's physicochemical properties to offer a predictive solubility analysis, details a robust experimental protocol based on the gold-standard shake-flask method, and explains the underlying principles that dictate its solvation behavior.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of chemical and pharmaceutical development.[4][5] For 6-Chloro-2-aminophenol-4-sulfonic acid, understanding its behavior in various organic media is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase is crucial for achieving optimal reaction rates and yields. Selecting an appropriate solvent in which the compound is sufficiently soluble is the first step.

  • Purification and Crystallization: Processes such as recrystallization are dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation Development: In drug development, the ability to dissolve the compound in a suitable solvent is essential for creating liquid formulations or for processing into solid dosage forms.

  • Analytical Method Development: Techniques like High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase or a compatible solvent for accurate quantification.

This guide directly addresses the challenges faced by researchers due to the absence of readily available, quantitative solubility data for 6-Chloro-2-aminophenol-4-sulfonic acid.

Physicochemical Properties & Predicted Solubility

The molecular structure of 6-Chloro-2-aminophenol-4-sulfonic acid dictates its physical and chemical properties, which in turn govern its solubility.

Key Physicochemical Identifiers:

  • Molecular Formula: C₆H₆ClNO₄S[3][6]

  • Molecular Weight: 223.63 g/mol [3][6]

  • Structure: The molecule contains a benzene ring substituted with a chloro group, an amino group, a hydroxyl (phenol) group, and a sulfonic acid group.

  • Polarity: The presence of multiple polar functional groups (amino, hydroxyl, and especially the highly polar sulfonic acid group) makes this a very polar molecule. This is quantitatively supported by a predicted octanol-water partition coefficient (log P) in the range of -2.478 to -1.0, indicating significant hydrophilicity.[6]

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this highly polar compound.[7] The strong hydrogen bonding capabilities from the -OH, -NH₂, and -SO₃H groups will dominate its interactions with solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to Very High These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the multiple polar functional groups of the analyte. A supplier datasheet notes that the compound is "Soluble in water."[8]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are highly polar and can act as strong hydrogen bond acceptors, which will facilitate the dissolution of the compound. DMSO is often used to dissolve compounds for in vitro screening.[4][5]
Polar Aprotic (Lower Polarity) Acetone, AcetonitrileModerate to Low While polar, these solvents have weaker hydrogen bonding capabilities compared to DMSO or protic solvents, which will likely limit their capacity to dissolve the highly polar sulfonic acid.
Non-Polar Toluene, Hexane, Diethyl EtherVery Low to Insoluble The large mismatch in polarity between the solute and these solvents will result in very weak solute-solvent interactions, leading to negligible solubility.

This table presents predicted qualitative solubility. Experimental verification is required.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[9][10][11] This procedure ensures that the solution has reached equilibrium with the solid phase, providing a true measure of saturation. The following protocol is a comprehensive guide for researchers.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated by filtration or centrifugation, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess 6-Chloro-2-aminophenol- 4-sulfonic acid combine Combine in sealed vial prep_solid->combine prep_solvent Measure precise volume of organic solvent prep_solvent->combine agitate Agitate at constant T (e.g., 25°C) for 24-48h in a shaking incubator combine->agitate settle Allow to settle agitate->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute filtrate if necessary filter->dilute quantify Quantify concentration (UV-Vis, HPLC, etc.) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate caption Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 6-Chloro-2-aminophenol-4-sulfonic acid (solid, high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other sealable glass containers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-Chloro-2-aminophenol-4-sulfonic acid to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation. A starting point is to add ~10-20 mg of solid to 2-5 mL of the solvent.

    • Precisely add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is standard for thermodynamic solubility.[10] Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter compatible with the solvent (e.g., PTFE) into a clean vial. This step is critical to remove all particulate matter. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.

  • Quantification:

    • The concentration of the dissolved compound in the clear filtrate is now determined. This may require dilution with the same solvent to bring the concentration within the linear range of the analytical method.

    • Method A: UV-Vis Spectroscopy:

      • Prepare a series of standard solutions of known concentrations of the compound in the solvent.

      • Determine the wavelength of maximum absorbance (λ_max).

      • Measure the absorbance of the standard solutions and the filtered sample solution at λ_max.

      • Create a calibration curve (Absorbance vs. Concentration) from the standards.

      • Use the absorbance of the sample and the calibration curve to determine its concentration.

    • Method B: High-Performance Liquid Chromatography (HPLC):

      • Develop an HPLC method (column, mobile phase, flow rate, detector) that can separate and quantify the compound.

      • Prepare and run a series of standard solutions to create a calibration curve (Peak Area vs. Concentration).

      • Inject the filtered sample solution and determine its concentration from the calibration curve. HPLC is preferred for its higher specificity and accuracy.[12]

  • Calculation:

    • Calculate the solubility using the determined concentration, accounting for any dilutions made.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of 6-Chloro-2-aminophenol-4-sulfonic acid is not a static value but is influenced by several interdependent factors. Understanding these allows for the rational selection of solvents and conditions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity High Polarity (SO3H, OH, NH2) solubility Solubility polarity->solubility h_bond H-Bonding (Donor & Acceptor) h_bond->solubility crystal Crystal Lattice Energy crystal->solubility (inverse effect) solv_polarity Polarity (Dielectric Constant) solv_polarity->solubility solv_h_bond H-Bonding Capacity solv_h_bond->solubility temp Temperature temp->solubility (generally positive effect)

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. In the interest of scientific rigor and transparency, where direct experimental data for the target compound is not publicly available, this document leverages experimental data from its close structural isomer, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, to provide well-founded predictions and a framework for its characterization.

I. Introduction and Physicochemical Properties

This compound (CAS 5857-94-3) is a substituted aromatic sulfonic acid.[1] Its structure, featuring an amino group, a hydroxyl group, and a chlorine atom on a benzenesulfonic acid backbone, makes it a molecule of interest in various chemical syntheses, particularly as an intermediate in the production of azo dyes.[2] Understanding its spectral signature is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C₆H₆ClNO₄SPubChem[1]
Molecular Weight 223.63 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5857-94-3PubChem[1]
Predicted pKa -1.16 ± 0.50ChemicalBook[2]
Predicted XLogP3 0.4PubChem[1]

II. Molecular Structure and Spectroscopic Rationale

The spatial arrangement of the functional groups on the benzene ring dictates the expected spectroscopic data. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing and inductive effects of the sulfonic acid (-SO₃H) group and the chlorine (-Cl) atom, create a unique electronic environment for each proton and carbon atom.

Caption: 2D structure of this compound.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR spectra for this compound, we will first examine the experimental data for its isomer, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS 88-23-3) , and then provide a detailed prediction for our target molecule.

Reference Compound: Experimental Data for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

The experimental spectra for this isomer are available on SpectraBase, as referenced in the PubChem database.[3]

¹H NMR Spectrum (Predicted Chemical Shifts in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-2~7.5d~2.5 Hz
H-6~7.2d~2.5 Hz
-NH₂Broad singlet--
-OHBroad singlet--
-SO₃HBroad singlet--

¹³C NMR Spectrum (Predicted Chemical Shifts in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C-1 (C-SO₃H)~138
C-2 (C-OH)~148
C-3 (C-NH₂)~140
C-4 (C-H)~120
C-5 (C-Cl)~125
C-6 (C-H)~118
Target Compound: Predicted Spectra for this compound

¹H NMR Spectroscopy (Predicted in DMSO-d₆)

The two aromatic protons in this compound are in a meta relationship to each other, which will result in a small coupling constant.

  • Aromatic Protons: We expect two distinct signals in the aromatic region. The proton at position 2 will be deshielded by the adjacent sulfonic acid group, while the proton at position 6 will be influenced by the adjacent amino group. This would likely result in two doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

  • Exchangeable Protons: The protons of the amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J)Rationale
H-27.6 - 7.8d~2.5 HzDownfield shift due to the deshielding effect of the adjacent -SO₃H group.
H-67.0 - 7.2d~2.5 HzUpfield shift relative to H-2 due to the electron-donating amino group.
-NH₂4.5 - 5.5br s-Exchangeable proton.
-OH9.0 - 10.0br s-Exchangeable proton, likely hydrogen-bonded.
-SO₃H11.0 - 13.0br s-Highly acidic, exchangeable proton.

¹³C NMR Spectroscopy (Predicted in DMSO-d₆)

The chemical shifts of the carbon atoms are influenced by the nature of the directly attached and neighboring substituents.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C-1 (C-SO₃H)135 - 140Attached to the electron-withdrawing sulfonic acid group.
C-2 (C-H)122 - 126Aromatic CH carbon.
C-3 (C-NH₂)142 - 147Attached to the electron-donating amino group.
C-4 (C-OH)148 - 153Attached to the electron-donating hydroxyl group.
C-5 (C-Cl)118 - 123Attached to the electronegative chlorine atom.
C-6 (C-H)115 - 120Aromatic CH carbon, shielded by the adjacent amino group.

IV. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Reference Compound: Experimental Data for 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

An experimental FTIR spectrum is available on SpectraBase, which would show characteristic peaks for O-H, N-H, S=O, and C=C aromatic stretches.[3]

Target Compound: Predicted IR Spectrum for this compound

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3500 - 3300-OH and -NH₂O-H and N-H stretching
3100 - 3000Aromatic C-HC-H stretching
1620 - 1580Aromatic RingC=C stretching
1550 - 1450Aromatic RingC=C stretching
1250 - 1150Sulfonic AcidAsymmetric S=O stretching
1080 - 1020Sulfonic AcidSymmetric S=O stretching
800 - 700C-ClC-Cl stretching

V. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 223 (for ³⁵Cl) and m/z = 225 (for ³⁷Cl) in an approximate 3:1 ratio, corresponding to the molecular formula C₆H₆ClNO₄S.

  • Key Fragmentation: A primary fragmentation would be the loss of the sulfonic acid group (-SO₃H), leading to a significant fragment ion. Further fragmentation of the aromatic ring would also be observed.

MS_Fragmentation M [M]⁺˙ m/z = 223/225 F1 [M - SO₃H]⁺ m/z = 142/144 M->F1 - SO₃H

Caption: Predicted primary fragmentation in Mass Spectrometry.

VI. Experimental Protocols

The following are standard, field-proven protocols for the acquisition of the spectroscopic data discussed.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately -1 to 15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to the proton spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

2. IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment before running the sample.

3. Mass Spectrometry

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Introduction: Introduce the sample into the mass spectrometer, either directly via a solids probe or dissolved in a suitable solvent for ESI.

  • Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For ESI, both positive and negative ion modes should be tested.

VII. Conclusion

VIII. References

  • PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Molecular weight and formula of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid (CAS: 5857-94-3)

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 5857-94-3), a specialized aromatic compound of significant interest in synthetic chemistry. With a molecular formula of C₆H₆ClNO₄S and a molecular weight of approximately 223.64 g/mol , this molecule is characterized by a benzene ring substituted with amino, chloro, hydroxyl, and sulfonic acid functional groups.[1][2][3][4] These groups impart a unique combination of reactivity and solubility, making it a valuable intermediate, particularly in the dye manufacturing industry.[2] Its primary utility lies in its role as a diazo component for producing various azo dyes.[2] This document details its chemical identity, physicochemical properties, core applications with mechanistic insights, a plausible synthetic pathway, and essential safety and handling protocols, targeting researchers and professionals in chemical and drug development.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to its application. This section outlines the formal nomenclature, structural representation, and key identifiers for this compound.

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound[3]

  • CAS Registry Number: 5857-94-3[1][2][3]

  • EC Number: 227-482-7[1][3]

  • Common Synonyms: 6-Chloro-2-aminophenol-4-sulfonic acid, 5-Chloro-4-hydroxymetanilic acid, Benzenesulfonic acid, 3-amino-5-chloro-4-hydroxy-[1][2]

Molecular Formula and Structure

The arrangement of functional groups on the benzene ring is critical to the molecule's reactivity. The sulfonic acid group is a strong electron-withdrawing group and significantly increases water solubility, while the amino group is the primary site for diazotization, and the phenolic hydroxyl and chloro groups modulate the electronic properties of the aromatic ring.

  • Molecular Formula: C₆H₆ClNO₄S[1][2][3][4]

  • Canonical SMILES: C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)O[1][3]

  • InChIKey: QGTXBWMKRGHPDD-UHFFFAOYSA-N[3][4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The functional utility of a chemical is dictated by its physical and chemical properties. The data below, compiled from multiple chemical databases, provides key descriptors for this compound.

PropertyValueSource
Molecular Weight 223.64 g/mol [4]
Exact Mass 222.9706065 Da[1][3]
Appearance Light brown to brown powder[5]
Melting Point Decomposes above 330°C[5]
Solubility Freely soluble in water[5]
Hydrogen Bond Donors 3[1][3]
Hydrogen Bond Acceptors 5[1][3]
Topological Polar Surface Area 109 Ų[3]
Rotatable Bond Count 1[1][3]
XLogP3 0.4[1][3]
pKa (Predicted) -1.16 ± 0.50[1]

The high number of hydrogen bond donors and acceptors, combined with a large topological polar surface area (TPSA), explains the compound's high solubility in water, a crucial property for its use in aqueous reaction media for dye synthesis.[1][3][5] The low XLogP3 value further confirms its hydrophilic nature.[1][3]

Core Applications and Mechanism of Utility

The specific arrangement of functional groups makes this molecule a highly valuable and versatile intermediate rather than an end-product. Its primary application is in the synthesis of more complex molecules.

Role as a Diazo Component in Azo Dye Synthesis

The most prominent application of this compound is as a precursor, or "diazo component," in the production of azo dyes.[2] This process is a cornerstone of the dye industry and involves two main steps:

  • Diazotization: The primary aromatic amino group (-NH₂) is converted into a diazonium salt (-N₂⁺) by reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid like HCl. The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The electrophilic diazonium salt readily attacks an electron-rich coupling component (typically a phenol, naphthol, or aromatic amine). This electrophilic aromatic substitution reaction forms a stable azo bond (-N=N-), which is a chromophore that imparts color to the final dye molecule.

This compound serves as the diazo component in the synthesis of dyes such as C.I. Reactive Violet 1 and C.I. Direct Violet 53.[2]

Azo_Coupling_Workflow start 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid diazonium Reactive Diazonium Salt Intermediate start->diazonium 1. Diazotization reagents NaNO₂ + HCl (0-5 °C) reagents->diazonium product Final Azo Dye Product (e.g., Reactive Violet 1) diazonium->product 2. Azo Coupling coupler Electron-Rich Coupling Component (e.g., Naphthol derivative) coupler->product

Caption: General workflow for Azo Dye synthesis using a diazo component.

Intermediate in Organic Synthesis

Beyond dyes, this compound is a useful building block in broader organic synthesis. It has been identified as a reagent in the synthesis of quinoline sulfonamides.[1] This application highlights its potential utility for creating scaffolds relevant to medicinal chemistry, as the quinoline and sulfonamide moieties are prevalent in many pharmacologically active agents.

Illustrative Synthetic Pathway

While commercial production methods are often proprietary, a plausible synthetic route can be derived from established principles of electrophilic aromatic substitution. A logical approach would involve the sulfonation of a pre-functionalized benzene ring, such as 2-amino-4-chlorophenol.

Proposed Key Step: Sulfonation

The sulfonation of 2-amino-4-chlorophenol with a strong sulfonating agent (e.g., fuming sulfuric acid or chlorosulfonic acid) would introduce the -SO₃H group onto the ring. The directing effects of the existing substituents (-OH, -NH₂, -Cl) guide the position of the incoming sulfonic acid group. The strongly activating ortho-, para-directing -OH and -NH₂ groups would direct the substitution to the positions ortho and para to them. The final substitution pattern results from the interplay of these directing effects.

Synthesis_Workflow start Precursor: 2-Amino-4-chlorophenol reaction Electrophilic Aromatic Substitution (Sulfonation) start->reaction reagent Sulfonating Agent (e.g., Fuming H₂SO₄) reagent->reaction product Final Product: 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid reaction->product

Caption: Plausible synthetic workflow via sulfonation of a precursor.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety when working with this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • Hazard: H319 - Causes serious eye irritation.[3]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear suitable chemically resistant gloves.[5]

  • Skin and Body Protection: Wear a standard laboratory coat.

  • Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.

Storage and Stability Guidelines
  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[5]

  • Container: Keep the container tightly closed and clearly labeled.[5]

  • Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents.[5]

  • Stability: The material may be sensitive to prolonged exposure to air and/or light.[6]

Conclusion

This compound is a specialized chemical intermediate with significant value in the synthetic chemistry landscape, particularly for the dye industry. Its unique polysubstituted structure, featuring a reactive amino group for diazotization and a solubilizing sulfonic acid group, makes it an effective and reliable building block. A thorough understanding of its physicochemical properties, reaction mechanisms, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and industrial applications.

References

  • LookChem. This compound. [Link]

  • WorldOfDyes. This compound. [Link]

  • PubChem. This compound | C6H6ClNO4S | CID 22133. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • Ccount Chem. 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid. [Link]

  • PubChem. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927. [Link]

Sources

Navigating the Landscape of Deazaadenosine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of 7-deaza-2'-deoxyadenosine and its derivatives, a class of nucleoside analogs with significant potential in drug development. We will delve into the chemical synthesis, physicochemical properties, and diverse applications of these compounds, with a particular focus on their roles as antiviral and anticancer agents. This document also offers detailed experimental protocols and explores the modulation of key signaling pathways, providing researchers, scientists, and drug development professionals with a comprehensive resource to support their work in this promising area of medicinal chemistry.

A Note on Chemical Identification: Initial inquiries regarding CAS number 5857-94-3 have revealed its association with 6-Chloro-2-aminophenol-4-sulfonic acid [1][2][3][4][5]. This compound is primarily utilized as an intermediate in the synthesis of dyes and has limited direct applications in drug discovery[2]. Given the focus of this guide on therapeutic development and the likely interests of the intended audience, we will pivot to a structurally related but pharmacologically more relevant class of compounds: deazaadenosine derivatives . Specifically, this guide will focus on the foundational molecule 7-deaza-2'-deoxyadenosine (CAS 60129-59-1) and its analogs, which are of significant interest in the fields of virology and oncology.

Introduction to 7-Deazaadenosine Analogs

7-Deazaadenosine analogs are a class of purine nucleoside derivatives where the nitrogen atom at the 7-position of the adenine base is replaced by a carbon atom. This seemingly subtle modification has profound effects on the molecule's electronic properties, stability, and its ability to interact with biological targets[6][7]. The 7-deaza modification prevents the formation of Hoogsteen base pairs, which can be advantageous in certain therapeutic and diagnostic applications, such as the sequencing of GC-rich DNA regions[8][9]. Furthermore, the carbon at the 7-position provides a versatile handle for chemical modifications, allowing for the synthesis of a diverse library of compounds with a wide range of biological activities[10].

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of 7-deaza-2'-deoxyadenosine is fundamental for its application in research and development.

PropertyValueSource(s)
IUPAC Name 4-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine[5]
Synonyms Deoxytubercidin, 7-Deaza-dA, 2'-Deoxy-7-carbaadenosine[5]
CAS Number 60129-59-1[5]
Molecular Formula C₁₁H₁₄N₄O₃[5]
Molecular Weight 250.25 g/mol [5]
Melting Point >217°C (decomposes)ChemicalBook
Solubility DMSO (Slightly, Heated), Methanol (Slightly, Heated, Sonicated)ChemicalBook
Appearance White to Pale Yellow SolidChemicalBook

Synthesis of 7-Deaza-2'-deoxyadenosine and Derivatives

The synthesis of 7-deaza-2'-deoxyadenosine and its derivatives is a multi-step process that often involves the stereospecific glycosylation of a 7-deazapurine base with a protected deoxyribose sugar. Subsequent modifications at the 7-position are commonly achieved through palladium-catalyzed cross-coupling reactions.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for producing 7-substituted-7-deaza-2'-deoxyadenosine analogs.

G A Pyrrolo[2,3-d]pyrimidine (7-Deazapurine base) C Glycosylation (e.g., Sodium Salt Method) A->C B Protected 2-Deoxyribose B->C D Protected 7-Deaza-2'-deoxyadenosine C->D Forms N-glycosidic bond E Halogenation at C7 (e.g., with NIS) D->E F Protected 7-Iodo-7-deaza-2'-deoxyadenosine E->F G Palladium-Catalyzed Coupling (e.g., Sonogashira, Suzuki) F->G Introduces functional diversity I Protected 7-Substituted-7-deaza-2'-deoxyadenosine G->I H Diverse Substituents (R) H->G J Deprotection I->J K Final 7-Substituted Analog J->K

Caption: Generalized synthetic route for 7-substituted-7-deaza-2'-deoxyadenosine analogs.

Step-by-Step Synthesis Protocol for a 7-Substituted Analog

This protocol outlines the key steps for synthesizing a 7-substituted-7-deaza-2'-deoxyadenosine derivative, based on established methodologies[11][12].

  • Glycosylation:

    • The sodium salt of a suitable 7-deazapurine is prepared by treatment with a strong base like sodium hydride (NaH) in an aprotic solvent such as acetonitrile (CH₃CN).

    • A protected 2-deoxyribose derivative, for instance, 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose, is added to the reaction mixture.

    • The reaction proceeds at room temperature to yield the protected 7-deaza-2'-deoxyadenosine nucleoside. The use of the sodium salt of the base is crucial for achieving high stereospecificity.

  • Halogenation:

    • To introduce a reactive handle at the 7-position, the protected nucleoside is halogenated.

    • N-Iodosuccinimide (NIS) in a solvent like N,N-dimethylformamide (DMF) is a common reagent for this iodination step, which proceeds over several days at room temperature.

  • Palladium-Catalyzed Cross-Coupling:

    • The resulting 7-iodo-7-deaza-2'-deoxyadenosine is a versatile intermediate for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as the Sonogashira or Suzuki reactions.

    • For example, a Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) introduces an alkynyl group at the 7-position.

  • Deprotection:

    • The protecting groups on the sugar moiety (e.g., p-toluoyl groups) are removed.

    • This is typically achieved by treatment with a base, such as ammonia in methanol (NH₃/MeOH), at an elevated temperature.

  • Purification:

    • The final product is purified using standard chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC), to yield the desired 7-substituted-7-deaza-2'-deoxyadenosine analog.

Applications in Drug Development

The unique structural and electronic properties of 7-deazaadenosine analogs make them valuable scaffolds in drug discovery, particularly in the development of antiviral and anticancer agents.

Antiviral Activity

Derivatives of 7-deazaadenosine have demonstrated potent antiviral activity against a range of viruses by targeting viral polymerases.

  • Hepatitis C Virus (HCV): 7-Deaza-2'-C-methyl-adenosine has been shown to be a potent inhibitor of the HCV RNA-dependent RNA polymerase (RdRp)[1][2]. The triphosphate form of this analog acts as a chain terminator during viral RNA synthesis. The 7-deaza modification enhances the inhibitory potency compared to its adenosine counterpart[1][2].

  • Dengue Virus (DENV): Several 7-deazapurine nucleoside derivatives have been synthesized and evaluated for their anti-DENV activity. The most potent of these compounds inhibit DENV replication by targeting conserved elements essential for the viral life cycle[13].

  • Orthopoxviruses: 7-Deazaneplanocin A, a carbocyclic analog of 7-deazaadenosine, exhibits significant antiviral activity against vaccinia and cowpox viruses[14]. Its proposed mechanism involves the inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an enzyme crucial for viral mRNA cap methylation[14].

Anticancer Activity

The 7-deazaadenosine scaffold has been extensively explored for the development of anticancer agents, primarily as kinase inhibitors.

  • Multi-Kinase Inhibition: By functionalizing the 7-position to occupy the hydrophobic pocket adjacent to the ATP-binding site of kinases, researchers have developed potent multi-kinase inhibitors[10][15]. These compounds can target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as those mediated by VEGFR, EGFR, and HER2[15].

  • Induction of Apoptosis: Certain 7-deazapurine derivatives have been shown to induce apoptosis in cancer cells and arrest the cell cycle[15].

The following table summarizes the anticancer activity of a representative 7-deazapurine-isatin hybrid compound.

Cancer Cell LineIC₅₀ (µM) of Compound 5IC₅₀ (µM) of Doxorubicin (Reference)
MCF-7 (Breast)0.05 ± 0.010.45 ± 0.03
A549 (Lung)0.49 ± 0.040.53 ± 0.04
HCT-116 (Colon)0.09 ± 0.010.31 ± 0.02
HepG2 (Liver)0.11 ± 0.010.39 ± 0.03
Data adapted from Al-Issa (2023)[15].

Modulation of Cellular Signaling Pathways

7-Deazaadenosine-based kinase inhibitors exert their anticancer effects by modulating critical intracellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibitor-Mediated Signal Transduction Blockade

Many 7-deazaadenosine derivatives function as ATP-competitive kinase inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting signal transduction. The diagram below illustrates the inhibition of the canonical RAS-RAF-MEK-ERK pathway by a receptor tyrosine kinase (RTK) inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Drug Action RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Inhibitor 7-Deazaadenosine Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a 7-deazaadenosine-based RTK inhibitor.

By blocking the kinase activity of RTKs, these inhibitors prevent the activation of downstream signaling cascades, leading to decreased cell proliferation and the induction of apoptosis[16].

Experimental Protocols

The following protocols provide standardized methods for evaluating the cytotoxic effects of novel 7-deazaadenosine derivatives and for their incorporation into oligonucleotides.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 7-deazaadenosine analog in the appropriate vehicle (e.g., DMSO).

    • Add the diluted compounds to the wells, ensuring the final vehicle concentration does not exceed 0.5%. Include vehicle-only controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Incorporation into Oligonucleotides for PCR

7-Deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) is often used to overcome challenges in the PCR amplification of GC-rich DNA sequences.

  • Reaction Setup:

    • Prepare a PCR master mix containing a thermostable DNA polymerase, PCR buffer, MgCl₂, dATP, dCTP, dTTP, and a mixture of dGTP and 7-deaza-dGTP. A typical ratio is 3:1 (dGTP:7-deaza-dGTP).

    • Add the DNA template and specific primers to the master mix.

  • Thermal Cycling:

    • Perform an initial denaturation step (e.g., 95°C for 5 minutes).

    • Cycle through denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55-65°C for 30 seconds), and extension (e.g., 72°C for 1 minute/kb) for 30-35 cycles.

    • Perform a final extension step (e.g., 72°C for 10 minutes).

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis to confirm the successful amplification of the target sequence. The incorporation of 7-deaza-dGTP reduces the formation of secondary structures, leading to improved PCR efficiency[9][17].

Conclusion

7-Deazaadenosine and its derivatives represent a highly versatile and promising class of compounds for drug discovery and development. Their unique chemical properties allow for the generation of diverse molecular libraries with potent biological activities. As our understanding of the cellular pathways they modulate continues to grow, so too will their potential for translation into novel therapeutics for a range of diseases, from viral infections to cancer. This guide provides a foundational resource for researchers to explore and harness the potential of this important class of nucleoside analogs.

References

  • Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR. (URL: [Link])

  • Synthesis of 7-substituted-7-deaza-2 0 -deoxyadenosine analogs. (URL: [Link])

  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. National Institutes of Health. (URL: [Link])

  • A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties. PubMed. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. PubMed. (URL: [Link])

  • A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. National Institutes of Health. (URL: [Link])

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI. (URL: [Link])

  • Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus). National Institutes of Health. (URL: [Link])

  • 6-Chloro-2-aminophenol-4-sulfonic acid. India Fine Chemicals. (URL: [Link])

  • 7-Deaza-Adenosine, 7-Deaza-A RNA Modification. Bio-Synthesis. (URL: [Link])

  • 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification. Bio-Synthesis Inc. (URL: [Link])

  • 5857-94-3 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID. ChemSigma. (URL: [Link])

  • Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. National Institutes of Health. (URL: [Link])

  • Cell Viability Assays. NCBI Bookshelf. (URL: [Link])

  • Cell Viability Assays. MesGen Biotech. (URL: [Link])

  • 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research. (URL: [Link])

  • 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. National Institutes of Health. (URL: [Link])

  • Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing. PubMed. (URL: [Link])

  • 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID. IndiaMART. (URL: [Link])

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Institutes of Health. (URL: [Link])

  • Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation. PubMed Central. (URL: [Link])

Sources

An In-depth Technical Guide to the Air and Light Sensitivity of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid, with a specific focus on its sensitivity to atmospheric oxygen and light. Understanding these degradation pathways is critical for the proper handling, storage, and formulation of this compound in research and pharmaceutical development. This document is structured to provide not only theoretical understanding but also practical, field-proven methodologies for assessing and mitigating stability issues.

Introduction: The Chemical Identity and Importance of this compound

This compound is a substituted aromatic organic compound with the molecular formula C₆H₆ClNO₄S.[1][2][3] Its structure, featuring an aminophenol core with chloro and sulfonic acid substituents, makes it a versatile intermediate in the synthesis of various dyes and potentially in the development of pharmaceutical agents.[4] The reactivity of the amino and hydroxyl groups on the benzene ring, however, also renders the molecule susceptible to degradation, particularly through oxidation and photodegradation.

This guide will delve into the mechanistic underpinnings of this instability, provide actionable protocols for its characterization, and suggest best practices for maintaining the compound's integrity.

Mechanistic Insights into Degradation Pathways

The stability of this compound is primarily challenged by two environmental factors: atmospheric oxygen (air) and light. The presence of both electron-donating groups (amino and hydroxyl) and an electron-withdrawing group (chloro) on the benzene ring influences its reactivity.

Oxidative Degradation (Air Sensitivity)

Prolonged exposure to air can lead to the oxidation of this compound.[2][5] The aminophenol moiety is particularly susceptible to oxidation. The general mechanism for the oxidation of aminophenols involves the formation of highly reactive quinoneimine intermediates.[6] These intermediates can then undergo further reactions, such as hydrolysis or polymerization, leading to a complex mixture of colored degradation products.[7]

The initial step is the oxidation of the aminophenol to a quinoneimine. This can be initiated by atmospheric oxygen, potentially catalyzed by trace metal ions. The resulting quinoneimine is an electrophilic species that can react with other nucleophiles present, including unreacted parent compound. This can lead to the formation of dimers and higher-order oligomers, which are often highly colored. Further oxidation and ring-opening can also occur, leading to smaller, aliphatic fragments.

Diagram: Proposed Oxidative Degradation Pathway

G A 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid C Quinoneimine Intermediate (Highly Reactive) A->C Oxidation B [O] (Atmospheric Oxygen) D Polymerization C->D E Hydrolysis C->E F Ring Opening C->F G Colored Degradation Products (Dimers, Oligomers) D->G H Ring-Opened Products F->H

Caption: Proposed pathway for the oxidative degradation of this compound.

Photodegradation (Light Sensitivity)

Photodegradation can proceed through several mechanisms, including:

  • Direct Photolysis: The molecule directly absorbs a photon, leading to an excited state that can then undergo bond cleavage or rearrangement.

  • Photosensitized Degradation: An excipient or impurity in a formulation absorbs light and transfers the energy to the target molecule, initiating its degradation.

  • Photo-oxidation: Light can accelerate the oxidative degradation processes described in the previous section.

The degradation products of photolysis can be diverse and may differ from those of simple oxidation.

Experimental Protocols for Stability Assessment

To quantitatively assess the air and light sensitivity of this compound, a systematic approach involving forced degradation studies is recommended. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[8][9][10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies involve subjecting the compound to conditions more severe than those it would encounter during normal handling and storage.[8][11]

Objective: To generate degradation products and determine the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Oxidative Stress:

      • Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

      • Bubble air or oxygen through the solution.

      • Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Photolytic Stress:

      • Expose the solution in a chemically inert, transparent container to a light source that provides both UV and visible output, as specified in the ICH Q1B guidelines.[12][13][14][15][16]

      • A common approach is to expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13][16]

      • A dark control sample should be stored under the same conditions but protected from light to differentiate between photolytic and thermal degradation.

  • Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram: Forced Degradation Workflow

G A Prepare Solution of This compound B Oxidative Stress (e.g., H₂O₂) A->B C Photolytic Stress (ICH Q1B Light Source) A->C D Dark Control A->D E Sample at Time Points B->E C->E D->E F Analyze by Stability-Indicating HPLC Method E->F G Identify and Quantify Degradation Products F->G

Caption: A typical workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[17]

Key Steps in Method Development:

  • Column Selection: A reversed-phase C18 column is a common starting point for the separation of aromatic compounds.

  • Mobile Phase Optimization:

    • A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

    • The pH of the aqueous phase should be optimized to ensure good peak shape and retention of the acidic sulfonic acid group and the basic amino group.

    • A gradient elution may be necessary to separate the parent compound from a complex mixture of degradation products.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak identification and purity assessment.

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Table 1: Example HPLC Parameters for Analysis of a Related Compound

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Phosphoric acid in waterProvides acidic pH to suppress ionization of sulfonic acid.
Mobile Phase B AcetonitrileOrganic modifier to control retention.
Gradient 5% to 95% B over 30 minutesTo elute a wide range of polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection PDA at 254 nmWavelength at which many aromatic compounds absorb.
Column Temp. 30 °CTo ensure reproducible retention times.

Note: This is a starting point and would need to be optimized for this compound and its specific degradation products.

Handling and Storage Recommendations

Based on the known sensitivity of this compound to air and light, the following handling and storage procedures are recommended to maintain its purity and stability:

  • Storage:

    • Store in a tightly sealed, opaque container to protect from light and air.

    • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Store in a cool, dry place.

  • Handling:

    • Minimize exposure to ambient light and air during weighing and solution preparation.

    • Use freshly prepared solutions for experiments whenever possible.

    • If solutions are to be stored, they should be protected from light and refrigerated.

Conclusion

This compound is a compound with significant potential, but its utility is contingent on a thorough understanding and management of its inherent instability. The susceptibility to oxidative and photolytic degradation necessitates careful handling, storage, and the use of validated stability-indicating analytical methods. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this compound throughout its lifecycle.

References

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. Retrieved from [Link]

  • Shinde, N. G., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 9(10), 127-138. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: regulatory considerations and implementation. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1045. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China, 1(1), 58-62. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]

  • PubMed. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). This compound. Retrieved from [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link]

  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. Retrieved from [Link]

  • PubMed Central. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS-NIR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. Retrieved from [Link]

Sources

pKa value of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the pKa of 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid

Authored by a Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a cornerstone physicochemical parameter in pharmaceutical and chemical research, profoundly influencing a molecule's solubility, permeability, and receptor-binding interactions. This guide provides a comprehensive technical overview of the pKa characteristics of this compound, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings of its multiple ionization states, present detailed, field-proven protocols for its experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry, and discuss the role of computational prediction as a complementary tool. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to accurately characterize and leverage the pKa of complex polyprotic molecules.

Introduction: The Critical Role of pKa in Molecular Science

In the landscape of drug discovery and materials science, understanding a molecule's ionization behavior is not merely academic; it is a critical determinant of its function and viability. The pKa value, the negative logarithm of the acid dissociation constant, dictates the extent of protonation or deprotonation of a functional group at a given pH. This, in turn, governs fundamental properties such as aqueous solubility, lipophilicity, and the ability to traverse biological membranes—all of which are pivotal for a drug candidate's pharmacokinetic profile.

This compound (CAS 5857-94-3) is a polysubstituted aromatic compound featuring multiple ionizable centers.[1] Its utility as a synthetic intermediate, particularly in the synthesis of dyes and potentially more complex pharmaceutical agents, necessitates a precise characterization of its acid-base properties.[2][3] This guide provides the theoretical framework and practical methodologies to achieve this characterization with scientific rigor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5857-94-3[1]
Molecular Formula C₆H₆ClNO₄S[1]
Molecular Weight 223.63 g/mol [1]
Canonical SMILES C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)O[2]
Predicted pKa -1.16 ± 0.50 (for the sulfonic acid group)[2]

Theoretical Framework: Deconstructing the Ionization Behavior

This compound is a polyprotic species, meaning it can donate more than one proton. It possesses three distinct ionizable functional groups: a sulfonic acid group, a phenolic hydroxyl group, and an aromatic amino group. The pKa of each group is heavily influenced by the electronic effects (both inductive and resonance) of the other substituents on the benzene ring.

  • Sulfonic Acid Group (-SO₃H): This is a strongly acidic group. The high electronegativity of the oxygen atoms and the ability to delocalize the negative charge across the sulfonate group upon deprotonation make it a powerful proton donor. Aromatic sulfonic acids typically have pKa values well below 0. The computationally predicted pKa of -1.16 is consistent with this expectation.[2]

  • Phenolic Hydroxyl Group (-OH): The acidity of a phenol (pKa ≈ 10) is significantly modulated by other ring substituents.[4] In this molecule, the strongly electron-withdrawing sulfonic acid and chloro groups will substantially lower the pKa of the hydroxyl group by stabilizing the resulting phenoxide anion through inductive effects. This increased acidity is crucial for its reactivity and interactions.

  • Amino Group (-NH₂): The amino group is basic and will be protonated at low pH. The pKa of its conjugate acid (anilinium, -NH₃⁺) is a measure of its basicity. The electron-withdrawing character of the adjacent chloro and sulfonic acid groups will decrease the electron density on the nitrogen atom, making it a weaker base (i.e., its conjugate acid is stronger, having a lower pKa) compared to aniline (pKa ≈ 4.6).

The interplay of these groups results in a molecule that exists in several different protonation states depending on the ambient pH.

Figure 2: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol:

  • Preparation of Reagents:

    • Analyte Solution: Accurately weigh ~2-5 mg of this compound and dissolve in 50 mL of high-purity, carbonate-free deionized water. A concentration of at least 10⁻⁴ M is required to ensure a detectable titration curve inflection. [5] * Titrant: Prepare a standardized 0.1 M NaOH solution. It is critical to use carbonate-free water and protect the solution from atmospheric CO₂ to prevent buffering artifacts.

    • Acidic Titrant: Prepare a standardized 0.1 M HCl solution for back-titration if necessary.

  • Instrumentation Setup & Calibration:

    • Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values. [6] * Use a temperature-controlled titration vessel maintained at 25 ± 0.1 °C, as pKa is temperature-dependent. [7] * Continuously purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to displace dissolved CO₂. [6]3. Titration Procedure:

    • Place the calibrated pH electrode and the tip of the automated burette into the analyte solution.

    • Begin the titration by adding small, precise increments (e.g., 0.01-0.05 mL) of the 0.1 M NaOH titrant.

    • Record the pH value after each addition, ensuring the reading has stabilized.

    • Continue the titration well past the final expected equivalence point.

  • Data Analysis and Validation:

    • Plot the recorded pH values against the volume of titrant added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa value for each ionizable group is determined from the pH at the half-equivalence point (the midpoint between two equivalence points or between the start and the first equivalence point).

    • Self-Validation: Perform a blank titration (titrating the solvent without the analyte) to correct for any background acidity or basicity. [5]The experiment should be repeated at least in triplicate to ensure reproducibility.

Method 2: UV-Vis Spectrophotometry

Causality of Method Choice: This method is an excellent alternative or complement to potentiometry, especially for compounds with low solubility or when only small amounts of material are available. [5]It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. The aromatic nature of this compound provides the necessary chromophore for this technique. [7]

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Step-by-Step Protocol:

  • Preparation of Reagents:

    • Buffer Solutions: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (maintained with a salt like KCl). Accurately measure the pH of each buffer solution after preparation.

    • Analyte Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mM.

  • Spectroscopic Measurement:

    • For each buffer solution, add a small, identical aliquot of the analyte stock solution to ensure the final concentration is consistent across all samples (e.g., 25-50 µM).

    • Record the UV-Vis absorption spectrum (e.g., from 220 to 400 nm) for each sample against a buffer blank.

  • Data Analysis and Validation:

    • Overlay the collected spectra. Identify one or more analytical wavelengths where the absorbance changes significantly with pH. The ideal wavelength is one where the difference in molar absorptivity between the protonated and deprotonated species is maximal. [7] * Plot the absorbance at the chosen analytical wavelength(s) as a function of pH. This will generate a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve. It can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

    • Self-Validation: The presence of sharp isosbestic points (wavelengths where the molar absorptivity of all species in equilibrium is the same) in the spectral overlay is a strong indicator of a clean, two-state equilibrium, validating the measurement for that pKa.

Conclusion and Future Directions

The accurate determination of the pKa values for this compound is fundamental to controlling its behavior in synthetic reactions and predicting its properties in biological systems. This guide has established the theoretical basis for its three distinct pKa values and provided robust, validated protocols for their experimental determination. While computational estimates are useful for initial assessment, the precision required by pharmaceutical and materials science research demands empirical data. The potentiometric and spectrophotometric methods detailed herein represent the industry-standard approaches for generating such high-quality data. For drug development professionals, integrating this pKa knowledge into early-stage development workflows is essential for optimizing solubility, formulation, and ultimately, therapeutic efficacy.

References

  • Frontiers. (2023). Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms. Frontiers in Chemistry. [Link]

  • Google Patents. (CN1850796A). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • LookChem. This compound. [Link]

  • PubChem. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. Perspectives in Science. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Google Patents. (CN105936625A). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Global Substance Registration System (GSRS). This compound. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Chemistry LibreTexts. (2020). Acid strength and pKa. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?. [Link]

  • ResearchGate. (2021). pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone. [Link]

  • Rowan's Free Online pKa Calculator. [Link]

  • Semantic Scholar. Development of Methods for the Determination of pKa Values. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Chemical Bonding and Organic Chemistry. 7.5 Acid-Base Properties of Phenols. [Link]

  • Google Patents. (CN1844094A). 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof.

Sources

Navigating the Unknown: A Technical Safety Guide to tert-Butyl 2,4-dichloro-5-fluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Unavailability: As of the date of this guide, a specific CAS Number and a dedicated Safety Data Sheet (SDS) for tert-Butyl 2,4-dichloro-5-fluorobenzoylacetate are not publicly available. This is common for novel research chemicals. This guide has been constructed by our Senior Application Scientists to provide a robust, inferred safety framework based on the hazards of structurally analogous compounds. This process, known as "hazard assessment by analogy," is a cornerstone of safe laboratory practice in drug discovery and chemical development.

Deconstruction for Hazard Identification: An Analog-Based Approach

To build a reliable safety profile, we will analyze the hazards associated with the three primary structural components of the target molecule:

  • The Aromatic Core: A 2,4-dichloro-5-fluorophenyl group. Halogenated aromatic rings are frequently associated with skin, eye, and respiratory irritation, as well as potential for longer-term toxicity.

  • The Beta-Ketoester System: This functional group offers reactive sites and can influence the metabolic profile of the molecule.

  • The tert-Butyl Ester: This bulky ester group impacts the compound's physical properties (e.g., solubility, volatility) and how it might interact biologically.

The following sections synthesize data from known hazardous compounds that share this structural DNA.

Inferred Hazard Profile and GHS Classification

Based on a composite analysis of its structural analogs, the following Globally Harmonized System (GHS) classifications should be provisionally assigned to tert-Butyl 2,4-dichloro-5-fluorobenzoylacetate until empirical data becomes available.

Hazard ClassCategoryInferred Hazard StatementBasis for Inference
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation Halogenated aromatic compounds like 2,4-dichloro-5-fluorobenzoyl chloride are known skin irritants[1].
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage The precursor, 2,4-dichloro-5-fluorobenzoyl chloride, is classified as causing serious eye damage[1]. This is a prudent assumption for the final product.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction Substituted benzoyl compounds can act as sensitizers, and this potential should not be discounted without specific data[1].
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation Inhalation of dusts or aerosols of similar aromatic compounds can irritate the respiratory tract[1][2].
Hazardous to the Aquatic Environment (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects Chlorinated aromatic compounds often exhibit environmental persistence and toxicity[1].

Provisional GHS Pictograms:

Signal Word: Danger

The Hierarchy of Controls: A Mandated Safety Workflow

Effective risk management is not solely reliant on Personal Protective Equipment (PPE). It begins with systemic changes to the work environment. The following diagram illustrates the mandatory application of the Hierarchy of Controls when handling this compound.

Hierarchy_of_Controls cluster_main Risk Mitigation Workflow for tert-Butyl 2,4-dichloro-5-fluorobenzoylacetate cluster_eng Engineering Control Examples cluster_admin Administrative Control Examples cluster_ppe PPE Examples Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous analog if possible) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Admin Administrative Controls (Procedural Safety) Engineering->Admin FumeHood Certified Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE Least Effective SOP Standard Operating Procedures (SOPs) Admin->SOP Gloves Nitrile or Neoprene Gloves PPE->Gloves Ventilation Local Exhaust Ventilation (LEV) Training Mandatory Hazard Training Restricted Restricted Access to Handling Area Goggles Chemical Splash Goggles Coat Flame-Resistant Lab Coat Respirator Respirator (if aerosolizing)

Caption: Hierarchy of Controls for risk mitigation.

Standard Operating Protocol: Safe Handling & Use

Adherence to a detailed, peer-reviewed protocol is non-negotiable. This protocol serves as a self-validating system to ensure safety.

4.1. Required Engineering Controls

  • All manipulations of solid material (weighing, transfers) and any solutions must be performed within a certified chemical fume hood.

  • An eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the handling area[3].

4.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3]. A face shield should be worn over goggles if there is a splash hazard.

  • Skin Protection: Wear appropriate protective gloves (nitrile is a suitable initial choice, but glove compatibility should be verified) and a flame-resistant lab coat[3]. Ensure gloves are inspected before use and removed properly to avoid skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be controlled by the fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required[3].

4.3. Step-by-Step Handling Procedure

  • Preparation: Cordon off the work area. Ensure all required PPE is donned correctly. Verify fume hood is functioning properly.

  • Pre-Weighing: Tare a sealed container (e.g., a vial with a screw cap) on a balance located within the fume hood.

  • Aliquotting: Transfer the desired amount of tert-Butyl 2,4-dichloro-5-fluorobenzoylacetate to the tared container inside the fume hood. Use tools (spatulas, etc.) that minimize dust generation. Keep the primary stock container closed as much as possible.

  • Dissolution: If making a solution, add the solvent to the sealed container slowly. Cap and mix gently. If sonication is needed, ensure the container is properly sealed to prevent aerosol release.

  • Post-Handling: Tightly seal all containers containing the compound. Decontaminate all surfaces of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated waste, including gloves and wipes, in a dedicated, sealed hazardous waste container for incineration[1][4].

Emergency Procedures: A Validated Response Plan

Rapid and correct response to an exposure or spill is critical.

5.1. Exposure Response

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
Skin Contact Immediately wash skin with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists[1].
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

5.2. Spill Response Workflow

The following decision tree must be followed in the event of a chemical spill.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Risk (Is it a 'Small Spill'?) Start->Assess SmallSpill Small Spill (<100 mL, contained in hood) Assess->SmallSpill Yes LargeSpill Large Spill (>100 mL or outside hood) Assess->LargeSpill No Cleanup Trained Personnel Cleanup SmallSpill->Cleanup Evacuate Alert Personnel & Evacuate Area LargeSpill->Evacuate CallHelp Call Emergency Response (e.g., EH&S) Evacuate->CallHelp Report Report Incident CallHelp->Report Absorb Absorb with inert material (e.g., sand, vermiculite) Cleanup->Absorb Collect Collect into sealed container for hazardous waste Absorb->Collect Decon Decontaminate Area Collect->Decon Decon->Report

Caption: Decision workflow for spill response.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[1][4]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[3][5].

  • Incompatible Materials: Strong oxidizing agents, strong bases[3][5].

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and hydrogen fluoride gas[3].

References

  • Safety Data Sheet for 2,4-dichloro-5-fluorobenzoyl chloride. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC467310010&productDescription=2%2C4-DICHLORO-5-FLUOROBENZOYL+CHLORIDE%2C+97%25+1G&vendorId=VN00032119&countryCode=US&language=en]
  • Safety Data Sheet for tert-Butyl isocyanate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/102341]
  • Safety Data Sheet for tert-Butyl hydroperoxide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/458139]
  • Safety Data Sheet for 2,4-Dichloro-5-sulfamoylbenzoic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=B24589&productDescription=2%2C4-DICHLORO-5-SULFAMOYL+ACID+98%25&vendorId=VN00033897&countryCode=US&language=en]
  • Safety Data Sheet for 2,4-Dichlorobenzotrifluoride. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC113940050&productDescription=2%2C4-DICHLOROBENZOTRIFLUORIDE+99%25+5G&vendorId=VN00032119&countryCode=US&language=en]
  • Safety Data Sheet for 2,4-Dichloro-5-trifluoromethylnitrobenzene. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&notval=0&N=1&C=AA16111]
  • Safety Data Sheet for 4-tert-Butylbenzoic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC107780050&productDescription=4-TERT-BUTYLBENZOIC+ACID+99%2B%25+5G&vendorId=VN00032119&countryCode=US&language=en]
  • Safety Data Sheet for tert-Butyl acetate. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC107760025&productDescription=TERT-BUTYL+ACETATE+99%25+2.5L&vendorId=VN00032119&countryCode=US&language=en]
  • Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/653233]
  • PubChem Entry for Ethyl 2,4-dichloro-5-fluorobenzoylacetate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2774350]

Sources

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid (CAS 5857-94-3) as a Diazo Component

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction & Core Principles

Azo dyes constitute the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that link aromatic rings. The extensive π-conjugated system created by this linkage is the chromophore responsible for the vibrant colors exhibited by these compounds. Their synthesis is a cornerstone of industrial and medicinal chemistry, pivotal in applications ranging from textile dyeing to the development of sulfonamide drugs.[1]

The synthesis of an azo dye is fundamentally a two-stage process:

  • Diazotization: The conversion of a primary aromatic amine into a diazonium salt.

  • Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component).[1]

This guide focuses on the use of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS 5857-94-3) as the primary aromatic amine, or "diazo component." Its molecular structure is particularly advantageous; the sulfonic acid group enhances water solubility, while the chloro and hydroxyl substituents modulate the electronic properties of the aromatic ring and the final color of the dye. This compound serves as a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and quinoline sulfonamides for pharmaceutical development.[2][3]

Physicochemical Properties & Safety Mandates

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is critical.

Compound Properties
PropertyValueSource(s)
CAS Number 5857-94-3[2][3][4]
Molecular Formula C₆H₆ClNO₄S[2][5]
Molecular Weight 223.63 g/mol [2][3]
Synonyms 6-Chloro-2-aminophenol-4-sulfonic acid, 5-Chloro-4-hydroxymetanilic acid[2]
EINECS No. 227-482-7[2]
Predicted pKa -1.16 ± 0.50[2]
Safety & Handling

This compound and related aminobenzenesulfonic acids are classified as irritants and can cause severe skin and eye damage upon contact.[6][7] Adherence to strict safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation/damage.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle the solid material in a well-ventilated area or fume hood to avoid dust inhalation.[7][8]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water. If irritation persists, seek medical attention.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6]

Core Synthesis Workflow: From Intermediate to Azo Dye

The overall process involves the preparation of two key solutions, the diazotization reaction at low temperature, the coupling reaction, and subsequent product isolation and analysis.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Core Synthesis cluster_workup Phase 3: Product Workup & Analysis A Prepare Solution A: Dissolve CAS 5857-94-3 in acidic medium C Diazotization: Add NaNO₂ solution to Solution A at 0-5 °C to form diazonium salt A->C Cool to 0-5 °C B Prepare Solution B: Dissolve Coupling Component (e.g., 2-Naphthol) in alkaline medium D Azo Coupling: Slowly add diazonium salt solution to Solution B at 0-5 °C B->D Cool to 0-5 °C C->D Use immediately E Isolation: Filter the precipitated azo dye solid D->E Stir to complete reaction F Purification: Wash solid with cold water and dry E->F G Characterization: Analyze using UV-Vis, FT-IR, and NMR Spectroscopy F->G

Caption: High-level workflow for azo dye synthesis.

Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of an azo dye using 2-Naphthol as the coupling component.

Protocol 4.1: Diazotization of this compound

Causality: The diazotization reaction requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[9] The resulting aryl diazonium salt is unstable at room temperature and prone to decomposition (loss of N₂ gas), which would prevent the subsequent coupling reaction.[9] Therefore, maintaining a temperature between 0-5 °C is absolutely critical for maximizing the yield of the diazonium intermediate.

Procedure:

  • In a 250 mL beaker, combine 2.24 g (0.01 mol) of this compound with 50 mL of distilled water and 5 mL of 2M hydrochloric acid.

  • Stir the mixture to dissolve the amine. If solubility is low, gentle warming can be applied, but the solution must be cooled thoroughly in an ice-salt bath to 0-5 °C before proceeding.[10][11]

  • In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite (NaNO₂) in 10 mL of cold distilled water.

  • While maintaining vigorous stirring and keeping the temperature of the amine solution below 5 °C, add the sodium nitrite solution dropwise over 10-15 minutes.

  • After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes. This solution should be used immediately in the next step.[10][12]

Protocol 4.2: Azo Coupling with 2-Naphthol

Causality: The azo coupling is an electrophilic aromatic substitution. The diazonium ion is a weak electrophile, so it requires a highly activated (electron-rich) aromatic ring to react.[1] Phenols and naphthols are most reactive in their deprotonated, phenoxide/naphthoxide forms, which are generated under alkaline (basic) conditions. The reaction is typically performed at low temperatures to minimize side reactions and decomposition of the diazonium salt.[10][13]

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-Naphthol in 80 mL of 2M sodium hydroxide solution.

  • Cool this alkaline solution thoroughly in an ice-salt bath to 0-5 °C.

  • With continuous and efficient stirring, slowly add the cold diazonium salt solution (from Protocol 4.1) to the cold 2-Naphthol solution over 20-30 minutes.

  • A brightly colored precipitate (the azo dye) should form immediately. The color will depend on the specific reactants but is often a deep red or orange.[1]

  • Once the addition is complete, allow the reaction mixture to stir in the ice bath for another 30 minutes to ensure the reaction goes to completion.[10]

Protocol 4.3: Product Isolation and Purification
  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter paper several times with small portions of cold distilled water to remove any unreacted salts and base.

  • Transfer the solid to a watch glass and dry it in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Calculate the percentage yield based on the initial amount of the limiting reagent.

Reaction Mechanism Visualization

The synthesis proceeds via two distinct mechanistic stages: the formation of the electrophile (diazonium ion) and the subsequent electrophilic aromatic substitution.

Caption: Stepwise mechanism for diazotization and azo coupling.

Characterization of the Final Azo Dye

Confirmation of the product's structure is achieved through standard analytical techniques.

Analytical Techniques
  • UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorbance (λmax) of the dye in a suitable solvent (e.g., DMSO, ethanol). The λmax value is characteristic of the dye's chromophore and provides information about its color.[14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule. Key vibrational bands confirm the formation of the product.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the arrangement of atoms and the successful coupling at the expected position on the aromatic rings.[15]

Representative Analytical Data
TechniqueExpected ObservationRationale
UV-Vis λmax in the range of 450-550 nmCorresponds to the π → π* electronic transition within the extended conjugated system of the azo dye, which absorbs light in the visible region.[14]
FT-IR ~1400-1500 cm⁻¹ (N=N stretch)~3200-3600 cm⁻¹ (broad, O-H stretch)Disappearance of primary amine bands (~3300-3500 cm⁻¹, two sharp peaks)The appearance of the azo stretch and disappearance of the primary amine N-H stretches are strong evidence of the reaction's success.[16][17]

References

  • Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry, 64(6), 1102-1109. Available at: [Link]

  • LookChem. (n.d.). Cas 5857-94-3, 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID. Retrieved from [Link]

  • Bunton, C. A., et al. (1979). Kinetics and mechanism of the diazo coupling reaction of arenediazo methyl ethers with β-naphthol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Molbase. (n.d.). 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID CAS#: 5857-94-3. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Umar, B. A., et al. (2020). Spectrophotometric and Infra-Red Analyses of Azo Reactive Dyes. Science World Journal. Available at: [Link]

  • Chemsrc. (n.d.). 6-Nitro-2-aminophenol-4-sulfonic acid | CAS#:96-93-5. Retrieved from [Link]

  • Jirjees, V. Y., & Al-Hamdan, A. A. (2025). UV-Visible spectra of the azo dyes A1-A3 in THF. ResearchGate. Available at: [Link]

  • Glavaš, M., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols. Retrieved from [Link]

  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Regioselectivity in coupling reactions of α-naphthol. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Ahmed, F., et al. (2018). Non-destructive FT-IR analysis of mono azo dyes. Bulgarian Chemical Communications. Available at: [Link]

  • Semantic Scholar. (n.d.). Non-destructive FTIR analysis of mono azo dyes. Retrieved from [Link]

  • Chem Service. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. Available at: [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.
  • Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Quinoline Sulfonamides Utilizing 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Quinoline Sulfonamides

The convergence of the quinoline scaffold and the sulfonamide functional group has given rise to a privileged class of molecules with a remarkable breadth of pharmacological activities.[1] Quinoline sulfonamides have demonstrated significant potential as anticancer, antibacterial, and antiviral agents, underscoring their importance in modern drug discovery and development.[2][3][4] The inherent versatility of the quinoline ring system, coupled with the diverse chemical space accessible through modification of the sulfonamide moiety, presents a fertile ground for the design of next-generation therapeutics.[5]

This technical guide provides a comprehensive exploration of the experimental use of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid as a strategic starting material for the synthesis of novel quinoline sulfonamides. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and present a logical framework for the rational design and synthesis of these promising compounds. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to navigate this exciting area of medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound (CAS No: 5857-94-3) are summarized below.

PropertyValueReference
Molecular FormulaC₆H₆ClNO₄S[6]
Molecular Weight223.64 g/mol [6]
AppearanceOff-white to light brown crystalline powder
SolubilitySoluble in hot water, sparingly soluble in cold water and ethanol
pKaData not readily available

Synthetic Strategy: A Two-Phase Approach

The synthesis of quinoline sulfonamides from this compound is most effectively approached in a two-phase strategy. This approach is necessitated by the structure of the starting material, which serves as a precursor to the quinoline ring system.

  • Phase 1: Construction of the Quinoline Scaffold. The initial phase focuses on the cyclization of this compound to form the core quinoline structure. The Skraup synthesis, a classic and robust method for quinoline synthesis, is the recommended approach.[7]

  • Phase 2: Introduction of the Sulfonamide Moiety. The second phase involves the conversion of the sulfonic acid group on the newly formed quinoline ring into a sulfonyl chloride, followed by reaction with a diverse range of primary or secondary amines to generate the final quinoline sulfonamide derivatives.

G cluster_phase1 Phase 1: Quinoline Ring Synthesis cluster_phase2 Phase 2: Sulfonamide Formation A 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid C Skraup Reaction A->C B Glycerol, H₂SO₄, Oxidizing Agent B->C D Substituted Quinoline- 8-sulfonic acid C->D E Quinoline-8-sulfonic acid D->E Intermediate Product G Quinoline-8-sulfonyl chloride E->G Chlorination F Chlorinating Agent (e.g., SOCl₂ or PCl₅) F->G I Final Quinoline Sulfonamide G->I Amination H Primary or Secondary Amine (R¹R²NH) H->I

Caption: Overall synthetic workflow.

Phase 1: Protocol for the Synthesis of 7-Chloro-8-hydroxyquinoline-6-sulfonic acid via Skraup Reaction

The Skraup reaction is a powerful method for the synthesis of quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent.[8] In this protocol, we adapt the classical Skraup synthesis for the cyclization of this compound. The hydroxyl and sulfonic acid groups are anticipated to direct the cyclization to yield the corresponding 7-chloro-8-hydroxyquinoline-6-sulfonic acid.

Materials and Reagents
  • This compound

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous sulfate (FeSO₄) (as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Distilled water

  • Ethanol

Step-by-Step Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • Addition of Reactants: To this cooled mixture, slowly add this compound and ferrous sulfate.

  • Initiation of Reaction: Begin stirring the mixture and slowly add nitrobenzene through the dropping funnel. The reaction is exothermic and should be carefully controlled.

  • Heating and Reflux: Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, pour the reaction mixture into a large volume of water. Steam distill to remove the excess nitrobenzene.

  • Purification: The remaining aqueous solution is then made alkaline with a sodium hydroxide solution to precipitate any basic impurities. After filtration, the filtrate is acidified with hydrochloric acid to precipitate the crude 7-chloro-8-hydroxyquinoline-6-sulfonic acid.

  • Recrystallization: The crude product is then recrystallized from hot water or ethanol to yield the purified product.

Phase 2: Protocol for the Synthesis of Quinoline Sulfonamides

This phase involves a two-step process: the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by amination.

G A Quinoline-sulfonic acid C Conversion to Sulfonyl Chloride A->C B Chlorinating Agent (e.g., Thionyl Chloride) B->C D Quinoline-sulfonyl chloride C->D F Amination Reaction D->F E Amine (R¹R²NH) E->F G Quinoline Sulfonamide F->G

Caption: Workflow for Phase 2.

Step 2a: Synthesis of 7-Chloro-8-hydroxyquinoline-6-sulfonyl chloride

The conversion of the sulfonic acid to the sulfonyl chloride is a critical step to activate the molecule for the subsequent amination. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used reagents for this transformation.[9]

  • 7-Chloro-8-hydroxyquinoline-6-sulfonic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Ice bath

  • Reaction Setup: In a fume hood, suspend 7-chloro-8-hydroxyquinoline-6-sulfonic acid in an anhydrous solvent (toluene or DCM) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

  • Addition of Chlorinating Agent: Add a catalytic amount of DMF. Then, slowly add thionyl chloride or phosphorus pentachloride to the suspension at room temperature.

  • Heating: Gently heat the reaction mixture to reflux for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 7-chloro-8-hydroxyquinoline-6-sulfonyl chloride is often used directly in the next step without further purification.

Step 2b: Synthesis of N-substituted-7-chloro-8-hydroxyquinoline-6-sulfonamides

The final step in the synthesis is the reaction of the quinoline sulfonyl chloride with a diverse library of primary and secondary amines to generate the target quinoline sulfonamides.

  • 7-Chloro-8-hydroxyquinoline-6-sulfonyl chloride

  • A diverse library of primary and secondary amines (R¹R²NH)

  • Anhydrous pyridine or triethylamine (TEA) as a base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction Setup: Dissolve the crude 7-chloro-8-hydroxyquinoline-6-sulfonyl chloride in an anhydrous solvent (DCM or THF) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Addition of Amine and Base: To this solution, add the desired amine followed by the dropwise addition of a base (pyridine or triethylamine) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-7-chloro-8-hydroxyquinoline-6-sulfonamide.

Quantitative Data Summary: Biological Activity of Representative Quinoline Sulfonamides

The synthesized quinoline sulfonamides can be screened for their biological activities. The following table presents representative data for the anticancer activity of some quinoline sulfonamides against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
QBS 11c MCF-7 (Breast)0.43 ± 0.02[4]
QBS 13b MDA-MB-231 (Breast)3.69 ± 0.17[4]
3c C-32 (Melanoma)Comparable to Cisplatin[10][11]
3c MDA-MB-231 (Breast)Comparable to Cisplatin[10][11]
3c A549 (Lung)Comparable to Doxorubicin[10][11]

Safety Precautions and Handling

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves and a face shield.

  • Nitrobenzene: Toxic and readily absorbed through the skin. Handle only in a well-ventilated fume hood with appropriate gloves.

  • Thionyl Chloride and Phosphorus Pentachloride: Highly corrosive and react violently with water. Handle in a fume hood with appropriate PPE.

  • General: All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the synthesis of novel quinoline sulfonamides using this compound as a key starting material. The strategic two-phase approach, beginning with the construction of the quinoline scaffold via a Skraup reaction followed by the introduction of the sulfonamide moiety, offers a versatile platform for generating a diverse library of compounds for biological screening. The promising anticancer and antibacterial activities reported for this class of molecules highlight their therapeutic potential and warrant further investigation. Future work should focus on expanding the library of synthesized derivatives, exploring structure-activity relationships (SAR), and elucidating the mechanisms of action of the most potent compounds.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 4044. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17). [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]

  • S-Chlorinations. Organic Chemistry Portal. [Link]

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2023). The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). National Institutes of Health. [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. (2018). ResearchGate. [Link]

  • Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. (2022). Synthetic Communications, 52(12), 1735-1753. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(4), 821. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2024). RSC Advances, 14(3), 1869-1883. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. (2023). Organic & Biomolecular Chemistry, 21(1), 55-59. [Link]

  • Method for the preparation of polysulfonyl chlorides of styrene resins. (1959).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21336-21358. [Link]

  • Design of N-aryl sulphonamide-quinazoline derivative 9i as an anticancer agent in this work. (2022). ResearchGate. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Institutes of Health. [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2021). Archiv der Pharmazie, 354(1), e2000241. [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). Molecules, 26(16), 4998. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • synthesis of quinoline derivatives and its applications. (2024). Slideshare. [Link]

  • Method for producing quinoline-8-sulfonyl chloride. (2005).
  • Skraup reaction. Wikipedia. [Link]

  • Quinoline. Organic Syntheses. [Link]

  • 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. (1982).
  • Preparation method of 8-hydroxyquinoline. (2021). Patsnap. [Link]

  • Synthesis of amino-quinoline. PrepChem. [Link]

  • The Skraup Synthesis of Quinolines. (1953). Organic Reactions. [Link]

  • This compound. GSRS. [Link]

  • This compound. World of Chemicals. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2020). Molecules, 25(19), 4554. [Link]

  • 1-Amino-3-chloro-2-hydroxy-5-benzenesulfonic acid. CAS Common Chemistry. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. This compound, a key intermediate in the synthesis of various dyes and pharmaceuticals, presents analytical challenges due to its high polarity and multiple ionizable functional groups.[1][2] This guide details the systematic approach to method development, explaining the rationale behind the selection of a polar-embedded stationary phase and an acidic mobile phase to achieve optimal chromatographic performance. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a step-by-step methodology from sample preparation to data analysis. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability.[3][4][5]

Introduction: The Analytical Challenge

This compound is a substituted aromatic sulfonic acid. Its molecular structure, featuring a strongly acidic sulfonic acid group, a basic amino group, and a phenolic hydroxyl group, renders it highly polar and water-soluble.[2][6] These physicochemical properties make its retention and analysis by traditional reversed-phase HPLC challenging. Standard C18 stationary phases, which rely on hydrophobic interactions, often provide insufficient retention for such polar analytes, leading to elution near the void volume and poor resolution from solvent front impurities.[7] Furthermore, conventional C18 columns can undergo "phase collapse" or "dewetting" when used with highly aqueous mobile phases (typically >95% water), resulting in a dramatic loss of retention and reproducibility.[8]

This document describes a tailored solution that overcomes these challenges by pairing a specialized stationary phase with meticulously controlled mobile phase conditions.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueSource
IUPAC Name This compound[9]
Molecular Formula C₆H₆ClNO₄S[1][9]
Molecular Weight 223.63 g/mol [1][9]
XLogP3 0.4[9][10]
Topological Polar Surface Area 109 Ų[9]
pKa (Predicted) -1.16 ± 0.50 (Sulfonic Acid Group)[10]
Solubility Freely soluble in water[6]

Method Development: Rationale and Strategy

The primary goal was to develop a method that provides robust retention, symmetrical peak shape, and high sensitivity for the target analyte.

The Causality of Column Selection

To counteract the low hydrophobicity of the analyte and prevent phase collapse, a polar-embedded stationary phase (e.g., a C18 column with embedded amide or carbamate groups) was selected.

  • Mechanism of Action: Unlike traditional C18 phases, polar-embedded columns have a hydrophilic group incorporated into the alkyl chain. This feature allows a layer of water to be maintained near the silica surface, even in highly aqueous mobile phases, which prevents the C18 chains from collapsing. This ensures a consistent and reproducible interaction surface for the analyte. Furthermore, the embedded polar group can offer alternative interactions (hydrogen bonding, dipole-dipole) with polar analytes, enhancing retention and modifying selectivity compared to purely hydrophobic phases.[11]

G cluster_0 Traditional C18 Phase (High Aqueous Mobile Phase) cluster_1 Polar-Embedded Phase (High Aqueous Mobile Phase) c18_chains C18 Chains Collapse (Loss of Surface Area) analyte1 Analyte (Poor Retention) silica Silica Surface silica->c18_chains pe_chains Hydrated C18 Chains (Maintained Surface Area) analyte2 Analyte (Enhanced Retention) pe_chains->analyte2 Hydrophobic & Polar Interactions polar_group Embedded Polar Group (e.g., Amide) polar_group->pe_chains silica2 Silica Surface silica2->polar_group

Caption: Comparison of stationary phase behavior in highly aqueous conditions.

Mobile Phase Optimization: The Role of pH

Controlling the ionization state of the analyte is critical for achieving reproducible retention and good peak shape. The analyte possesses a strongly acidic sulfonic acid group (always deprotonated/anionic) and a basic amino group.

  • Rationale for Acidic pH: By setting the mobile phase pH to ~2.5, we achieve two key objectives:

    • Consistent Analyte Ionization: The amino group (pKa typically ~4-5) will be fully protonated (cationic), while the sulfonic acid group remains anionic. This creates a consistent zwitterionic state, preventing peak shifting or broadening that can occur if the pH is near the amino group's pKa.

    • Suppression of Silanol Interactions: The silica backbone of the stationary phase has residual silanol groups (Si-OH). At pH values above ~3.5, these groups can become deprotonated (Si-O⁻) and interact ionically with the protonated amino group of the analyte, leading to significant peak tailing.[12] An acidic mobile phase (pH 2.5) keeps the silanols in their neutral, protonated state, minimizing these undesirable secondary interactions.

A buffer, such as potassium phosphate , is essential to maintain a stable pH throughout the analysis. Acetonitrile was chosen as the organic modifier due to its low viscosity and excellent UV transparency.

Detector Wavelength Selection

The analyte contains a chromophore (the substituted benzene ring) that allows for UV detection. A UV scan of a standard solution was performed, and the wavelength of maximum absorbance (λmax) was determined to be 245 nm , which was selected for quantitative analysis to ensure maximum sensitivity.

Detailed Experimental Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.

  • Column: Waters XBridge BEH C18 (or equivalent polar-embedded/AQ-type column), 4.6 x 150 mm, 3.5 µm.

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

    • Phosphoric acid (H₃PO₄, ~85%, analytical grade).

    • Deionized water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water to make a 20 mM solution. Adjust the pH to 2.5 using ~85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with deionized water.

Chromatographic Conditions

The optimized parameters are summarized in the table below.

ParameterCondition
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 2.5B: Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 15 minutes
Analytical Workflow

The overall process from sample preparation to final report generation is outlined below.

Caption: High-level workflow for the HPLC analysis protocol.

Method Validation Summary (per ICH Q2(R1))

This method was validated to confirm its suitability for its intended purpose. The validation characteristics and acceptance criteria are based on ICH Q2(R1) guidelines.[3][13]

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities or degradation products.Peak purity index > 0.999; baseline resolution from adjacent peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity.10 - 100 µg/mL
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked samples at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%Intermediate Precision: RSD ≤ 2.0%
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate (±0.1 mL/min), pH (±0.2 units), and column temp (±2 °C) are varied.

System Suitability Testing (SST)

Before running any samples, the performance of the chromatographic system must be verified. A working standard (e.g., 25 µg/mL) should be injected five times, and the results must meet the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, accurate, precise, and robust for the quantitative determination of this compound. The strategic selection of a polar-embedded stationary phase in conjunction with a pH-controlled mobile phase successfully addresses the inherent challenges of retaining and resolving this highly polar compound. This validated method is suitable for routine quality control analysis and for supporting research and development activities in the pharmaceutical and chemical industries.

References

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL
  • Title: ICH Q2(R1)
  • Title: Q2(R1)
  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: this compound | C6H6ClNO4S Source: PubChem URL: [Link]

  • Title: this compound Source: LookChem URL: [Link]

  • Title: 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid Source: Ccount Chem URL: [Link]

  • Title: this compound Source: worldofchemicals.com URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Chromsoc URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

Sources

Application Notes & Protocols for the Azo Coupling of 6-Chloro-2-aminophenol-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the coupling reaction conditions for 6-Chloro-2-aminophenol-4-sulfonic acid. The focus is on the synthesis of azo dyes, detailing the critical two-stage process of diazotization followed by azo coupling. We delve into the mechanistic principles, explain the causality behind experimental parameters, and provide robust, step-by-step protocols. This guide is designed to ensure scientific integrity and reproducibility for applications in the dye, pigment, and pharmaceutical industries.[1][2][3]

Introduction: The Versatile Intermediate

6-Chloro-2-aminophenol-4-sulfonic acid (CAS No: 5857-94-3) is a substituted aromatic compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of complex azo dyes and pigments.[1][2] Its molecular structure, featuring an aminophenol core with chloro and sulfonic acid substituents, provides a unique combination of reactivity and functionality. The sulfonic acid group imparts water solubility to the final dye molecules, a crucial property for textile dyeing processes.[4] The primary amino group is the reactive handle for diazotization, the foundational step for its use in azo chemistry.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material is fundamental to successful synthesis.

PropertyValueReference
CAS Number 5857-94-3[5]
Molecular Formula C₆H₆ClNO₄S[1][5]
Molecular Weight 223.63 g/mol [1][5]
Appearance Light grey powder[3]
Applications Intermediate for dyes, pigments, and pharmaceuticals[1][6]

The Azo Coupling Reaction: A Mechanistic Overview

The conversion of 6-Chloro-2-aminophenol-4-sulfonic acid into an azo dye is not a single reaction but a carefully orchestrated two-part sequence. This process, known as azo coupling, is a cornerstone of synthetic dye chemistry, responsible for over 60% of all synthetic dyes produced globally.[7]

  • Diazotization: The primary aromatic amine (6-Chloro-2-aminophenol-4-sulfonic acid) is converted into a highly reactive aryldiazonium salt.

  • Azo Coupling: The diazonium salt, acting as an electrophile, attacks an electron-rich aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction to form the stable azo compound, characterized by the -N=N- linkage.[7][8][9]

The extended conjugated system created by this linkage is responsible for the vibrant colors of azo dyes.[8]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Amine 6-Chloro-2-aminophenol- 4-sulfonic acid Diazonium Diazonium Salt (Electrophile) Amine->Diazonium NaNO₂ / HCl 0-5 °C Coupler Coupling Component (e.g., Naphthol, Aniline) Diazonium->Coupler Electrophilic Attack Controlled pH AzoDye Azo Dye Product Coupler->AzoDye G start Start: Amine Suspension in Water acid Add Conc. HCl start->acid cool Cool to 0-5 °C (Ice Bath) acid->cool nitrite Slowly Add NaNO₂(aq) (Keep Temp < 5 °C) cool->nitrite stir Stir for 30 min at 0-5 °C nitrite->stir test Test with Starch-Iodide Paper stir->test end End: Diazonium Salt Solution (Use Immediately) test->end Positive (Blue) add_more Add more NaNO₂ test->add_more Negative add_more->stir

Caption: Experimental workflow for diazotization.

Protocol 2: Azo Coupling with an Activated Phenol (e.g., β-Naphthol)

This protocol describes the coupling of the prepared diazonium salt with a phenolic compound. The reaction is conducted under alkaline conditions to activate the coupling component. [7][10] Materials:

  • Diazonium salt solution (from Protocol 3.1)

  • β-Naphthol (or other suitable phenol/naphthol)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

  • Ice

Procedure:

  • Prepare Coupling Solution: In a separate beaker, dissolve 1 molar equivalent of β-Naphthol in an aqueous solution of sodium hydroxide (approx. 2-3 molar equivalents). The alkaline conditions deprotonate the hydroxyl group to form the highly activated naphthoxide ion.

  • Cooling: Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 3.1) to the cold β-Naphthol solution. A brightly colored precipitate (the azo dye) should form immediately.

  • pH Control: The pH of the reaction mixture is critical and must be maintained in the alkaline range (pH > 8) to ensure efficient coupling with the phenol. [7][10]Add a solution of sodium carbonate or sodium hydroxide as needed to maintain alkalinity.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with a cold saturated sodium chloride solution to remove impurities, followed by a wash with cold water. Allow the product to air dry or dry in a vacuum oven at a low temperature (e.g., 60-70 °C).

Causality and Optimization of Reaction Conditions

The success of an azo coupling reaction hinges on the precise control of several key parameters.

ParameterConditionRationale & Scientific Justification
Temperature 0-5 °CDiazotization: Aryldiazonium salts are thermally unstable. At higher temperatures, they decompose, losing N₂ gas and forming phenols, which reduces the yield of the desired azo product. [7]
pH (Diazotization) Strongly AcidicA strong acid (e.g., HCl) is required to react with sodium nitrite to generate nitrous acid (HNO₂) in situ. The excess acid also prevents premature coupling of the diazonium salt with the unreacted amine.
pH (Coupling) Phenols: Alkaline (pH > 7.5)In alkaline media, the phenolic hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). This is a much stronger activating group than the hydroxyl group, significantly increasing the electron density of the aromatic ring and accelerating the electrophilic attack by the diazonium cation. [7][10]
Anilines: Mildly Acidic (pH 4-6)For coupling with aromatic amines, the pH must be acidic enough to maintain a sufficient concentration of the diazonium ion but not so acidic that the coupling amine's nitrogen is protonated (-NH₃⁺), which would deactivate the ring to electrophilic substitution. [7][10]
Stoichiometry Slight excess of NaNO₂A small excess of sodium nitrite ensures that all the primary amine is converted to the diazonium salt, maximizing the potential yield. The excess is typically destroyed before coupling if it interferes with the subsequent step. [11]

Conclusion

The coupling reaction of 6-Chloro-2-aminophenol-4-sulfonic acid is a robust and highly versatile method for synthesizing a wide array of azo dyes. Mastery of this technique requires not just procedural adherence but a fundamental understanding of the underlying reaction mechanisms. By carefully controlling temperature and pH, researchers can effectively manage the stability of the diazonium intermediate and the reactivity of the coupling component to achieve high yields of the desired product. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this important chemical transformation in research and industrial settings.

References

  • Azo coupling. (n.d.). Grokipedia.
  • 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID - Safety Data Sheet. (2024). ChemicalBook.
  • Cas 5857-94-3, 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID. (n.d.). LookChem.
  • Azo coupling. (n.d.). Wikipedia.
  • Azo Coupling. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Aromatic Azo Compounds. (2022). MDPI.
  • Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID. (2025). ChemicalBook.
  • SAFETY DATA SHEET. (2010). Fisher Scientific.
  • 6-Chloro-2-Aminophenol-4-Sulfonic Acid, For Intermediate For Dyestuffs. (n.d.). IndiaMART.
  • 6-chloro-2-aminophenol-4-sulfonic Acid. (n.d.). Tradeindia.
  • SAFETY DATA SHEET. (2023). TCI Chemicals.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis and application of homobifunctional reactive dyes with chloroacetamide groups. (2022). Journal of Chemical Technology and Metallurgy.
  • 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID CAS#: 5857-94-3. (n.d.). ChemicalBook.
  • Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol. (2022). ResearchGate.
  • Application Notes and Protocols for the Diazotization of 4-Amino-2,6-difluorophenol. (2025). BenchChem.
  • Investigation of Electrochemical Behaviour of Aminophenol Diazonium Salt Covalently Grafted onto the Glassy Carbon Electrode Surface. (n.d.). ResearchGate.

Sources

The Analytical Chemist's Guide to 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the application of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid as a versatile reagent in analytical chemistry. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling users to adapt and troubleshoot methods effectively. The protocols described herein are designed as self-validating systems, grounded in established chemical reactions.

Introduction: Unveiling a Multifunctional Reagent

This compound (CAS No. 5857-94-3) is an aromatic organic compound distinguished by a unique assembly of functional groups: a primary amino group (-NH₂), a hydroxyl group (-OH), a chloro group (-Cl), and a sulfonic acid group (-SO₃H) attached to a benzene ring.[1][2] This structural arrangement imparts a set of chemical properties that make it a valuable, albeit specialized, reagent in analytical chemistry.

The presence of the primary aromatic amine is the cornerstone of its utility, allowing it to undergo diazotization to form a highly reactive diazonium salt. This salt can then couple with a variety of electron-rich molecules (coupling partners) to produce intensely colored azo dyes.[3] The color and spectral properties of the resulting dye are dependent on the structure of the coupling partner, forming the basis for quantitative spectrophotometric analysis. The sulfonic acid group confers aqueous solubility, a desirable trait for a reagent used in many analytical workflows.[2]

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₆H₆ClNO₄S[1]
Molecular Weight223.63 g/mol [1]
AppearanceOff-white to pale yellow crystalline solid[2]
SolubilitySoluble in water[2]

The Core Reaction: Diazotization and Azo Coupling

The primary application of this compound in analytical chemistry hinges on a two-step process: diazotization followed by azo coupling. Understanding this mechanism is critical for method development and optimization.

Step 1: Diazotization

In this reaction, the primary amino group is converted into a diazonium group (-N₂⁺). This is achieved by treating the reagent with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.

Diazotization

Step 2: Azo Coupling

The freshly prepared, cold diazonium salt solution serves as an electrophile. It will react with an activated aromatic compound (a coupling partner), such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction. This reaction, known as azo coupling, results in the formation of a stable, colored azo compound. The extended system of conjugated double bonds in the azo dye is responsible for its absorption of light in the visible region of the spectrum.

AzoCoupling

The pH of the coupling reaction is a critical parameter. Coupling to phenols is typically carried out in weakly alkaline conditions, while coupling to aromatic amines is performed in weakly acidic conditions.

Application & Protocol: Spectrophotometric Determination of Phenolic Compounds

This protocol outlines a generalized method for the determination of a phenolic analyte in an aqueous sample. The principle is the formation of a colored azo dye upon the coupling of the diazotized reagent with the phenol under alkaline conditions. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the phenolic analyte.

Scientific Principle

Phenols are activated aromatic systems that readily undergo electrophilic substitution. The phenoxide ion, formed under alkaline conditions, is even more strongly activated, facilitating the coupling reaction with the diazonium salt of this compound. The resulting hydroxyazo compound has a characteristic maximum absorbance (λmax) in the visible spectrum.

Required Reagents and Equipment
  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Phenolic analyte standard

  • UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Ice bath

Step-by-Step Protocol

Part A: Preparation of the Diazotized Reagent (To be prepared fresh daily and kept on ice)

  • Dissolution: Accurately weigh 0.224 g of this compound and place it in a 100 mL volumetric flask. Add approximately 50 mL of distilled water and 5 mL of concentrated HCl. Swirl to dissolve.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to between 0 and 5 °C.

  • Nitrite Addition: Prepare a 1% (w/v) solution of sodium nitrite in distilled water. While swirling the flask in the ice bath, add the sodium nitrite solution dropwise until a slight excess is indicated by a positive test on starch-iodide paper (the paper turns blue).

  • Final Volume: Make up the volume to 100 mL with ice-cold distilled water. This solution is the diazotized reagent. It must be kept in the ice bath and used within an hour.

Part B: Sample Analysis and Color Development

  • Calibration Standards: Prepare a series of calibration standards of the target phenolic analyte in 50 mL volumetric flasks, covering the expected concentration range of the unknown sample.

  • Sample Preparation: Place an appropriate volume of the unknown sample into a 50 mL volumetric flask.

  • pH Adjustment: To each standard and sample flask, add 5 mL of 2 M Sodium Hydroxide solution to ensure alkaline conditions for the coupling reaction.

  • Coupling Reaction: Add 2 mL of the cold, freshly prepared diazotized reagent to each flask.

  • Incubation: Make up the volume to 50 mL with distilled water, mix well, and allow the flasks to stand at room temperature for 15 minutes for the color to develop fully.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the predetermined λmax against a reagent blank. The reagent blank is prepared by following the same procedure but using distilled water instead of the analyte solution.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Application & Protocol: Determination of Nitrite in Water Samples

This method provides an indirect way to determine nitrite concentration. The nitrite in the sample is used to diazotize a primary aromatic amine, and the resulting diazonium salt is then coupled with this compound to form a colored azo dye. For this application, the target reagent acts as the coupling partner.

Scientific Principle

This method is a variation of the classic Griess test. The sample containing nitrite is first used to diazotize a primary aromatic amine (e.g., sulfanilamide) under acidic conditions. The excess nitrite from the sample is consumed in this step. The resulting diazonium salt is then coupled with this compound (acting as the coupling partner) to form a colored product. The intensity of the color is proportional to the initial nitrite concentration.

Required Reagents and Equipment
  • Sulfanilamide

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) standard solution

  • UV-Vis Spectrophotometer and standard laboratory glassware

Step-by-Step Protocol
  • Reagent Preparation:

    • Sulfanilamide Solution: Dissolve 0.5 g of sulfanilamide in 100 mL of 20% (v/v) HCl.

    • Coupling Reagent Solution: Dissolve 0.3 g of this compound in 100 mL of distilled water.

  • Calibration Standards: Prepare a series of nitrite calibration standards (e.g., 0.1 to 1.0 mg/L) in 50 mL volumetric flasks.

  • Sample Preparation: Place 40 mL of the water sample (or an appropriate dilution) into a 50 mL volumetric flask.

  • Diazotization Step: To each standard and sample flask, add 1.0 mL of the sulfanilamide solution and mix. Allow the reaction to proceed for 5 minutes. This step forms the diazonium salt, with the amount formed being proportional to the nitrite concentration.

  • Coupling Step: Add 1.0 mL of the this compound solution (coupling reagent) to each flask.

  • Color Development: Make up the volume to 50 mL with distilled water, mix, and allow to stand for 20 minutes for color development.

  • Measurement and Quantification: Measure the absorbance at the λmax of the resulting azo dye against a reagent blank. Construct a calibration curve and determine the nitrite concentration in the sample.

Potential Application: A Platform for Metal Ion Chemosensors

While specific protocols are not yet widely published, the principles of chemosensor design suggest a promising application for this reagent in the detection of metal ions. Azo dyes are known to act as chromogenic probes for metal cations.[4]

Rationale and Design Principle

The hydroxyl and amino groups on the this compound moiety, when incorporated into an azo dye structure, can act as a binding site or chelation center for metal ions. The binding of a metal ion to the dye molecule can perturb its electronic structure, leading to a noticeable change in its color and absorption spectrum. This color change can be visually observed or quantified spectrophotometrically. The selectivity for different metal ions would depend on the final structure of the azo dye, including the nature of the coupling partner used.

Chelation

Further research in this area would involve synthesizing a library of azo dyes using this compound and various coupling partners, followed by screening their responses to a panel of metal ions to identify selective and sensitive chemosensors.[5]

Trustworthiness and Method Validation

The protocols outlined above are based on fundamental and well-documented chemical reactions. For any specific application, it is imperative to perform a full method validation according to ICH (International Council for Harmonisation) or other relevant guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The range over which the absorbance is directly proportional to the concentration.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This compound is a reagent with significant potential in analytical chemistry, primarily through its conversion to a diazonium salt for the formation of chromogenic azo dyes. Its application in the spectrophotometric determination of phenols and nitrite has been detailed, and its potential as a building block for metal ion chemosensors has been highlighted. The key to its successful application lies in a thorough understanding of the underlying diazotization and coupling chemistry, allowing for the rational design and optimization of analytical methods for a wide range of target analytes.

References

  • Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • This compound. (2013, January 16). World Dye Variety. Retrieved January 18, 2026, from [Link]

  • Analytical Reagents (40001-80000). (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • US Patent for Alkylamine derivative. (n.d.). Google Patents.
  • Alkylamine derivative. (n.d.). Google Patents.
  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. (2013, January 16). World Dye Variety. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID | 5857-94-3. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

  • This compound,Benzenesulfonic acid,3-amino-5-chloro-4-hydroxy-,CAS 5857-94-3,223.63,C6H6ClNO4S. (2013, January 16). World Dye Variety. Retrieved January 18, 2026, from [Link]

Sources

Derivatization of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid for cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Derivatization of 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid: A Strategic Approach for Generating Novel Cancer Drug Scaffolds

Abstract

The pursuit of novel small-molecule inhibitors for cancer therapy is a cornerstone of modern drug discovery. The sulfonamide moiety is a privileged pharmacophore, present in a multitude of clinically approved anticancer agents that target diverse pathways, from angiogenesis to pH regulation.[1][2][3][4] This document provides a detailed guide for the strategic derivatization of this compound, a versatile scaffold possessing three distinct functional groups amenable to chemical modification: an aromatic amine, a phenolic hydroxyl, and a sulfonic acid. We present a rationale and detailed protocols for selectively modifying these groups to generate libraries of novel compounds. The primary focus is the conversion of the sulfonic acid to a diverse panel of sulfonamides, a modification known to be critical for anticancer activity.[5] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of next-generation cancer therapeutics.

Introduction: The Rationale for Derivatization

This compound is a polyfunctional aromatic compound.[6][7] Its intrinsic structure is not widely associated with anticancer activity; however, its three functional groups—an amine, a phenol, and a sulfonic acid—offer distinct chemical handles for diversification. The strategic goal of derivatization is to transform this simple starting material into a library of structurally diverse molecules with enhanced drug-like properties and potential biological activity.

The primary impetus for this work stems from the established role of the sulfonamide group (-SO₂NHR) in oncology.[8] Sulfonamide-based drugs have demonstrated efficacy against a wide range of cancers by inhibiting key enzymatic targets.[2][5] Notable mechanisms include:

  • Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress CAs (particularly CA IX and XII) to manage the pH of the acidic tumor microenvironment. Inhibition of these enzymes disrupts tumor cell survival and proliferation.[3][5]

  • Tyrosine Kinase Inhibition: Many sulfonamide derivatives act as inhibitors of crucial signaling pathways involved in cell growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[1]

  • Cell Cycle Disruption: Certain sulfonamides can induce cell cycle arrest, preventing cancer cells from dividing.[3][4]

By converting the sulfonic acid group of the parent molecule into a sulfonamide, we introduce a key pharmacophore while simultaneously providing an avenue for introducing immense chemical diversity through the choice of the amine coupling partner. Further modifications at the amino and hydroxyl positions can fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic performance.

The Core Scaffold: Chemical Properties & Reactivity

Before derivatization, understanding the reactivity of the starting material is paramount.

  • Structure:

    • IUPAC Name: this compound[6]

    • Molecular Formula: C₆H₆ClNO₄S[6][9]

    • Molecular Weight: 223.63 g/mol [6][9]

  • Functional Group Reactivity:

    • Amino Group (-NH₂): A nucleophilic aromatic amine. It is susceptible to acylation, alkylation, and diazotization. Its reactivity is moderated by the electron-withdrawing effects of the sulfonic acid and chlorine substituents.

    • Hydroxyl Group (-OH): A phenolic hydroxyl group. It is weakly acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation.[10]

    • Sulfonic Acid Group (-SO₃H): A strong acid. This group is generally unreactive in its salt form. For derivatization, it must first be converted into a more reactive species, most commonly a sulfonyl chloride (-SO₂Cl).[11][12]

Strategic Derivatization Pathways

The derivatization of the core scaffold can be approached systematically by targeting each functional group. The following workflow outlines the primary strategies.

G cluster_N Strategy 1: N-Acylation cluster_S Strategy 3: Sulfonamide Synthesis start 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid N_Acyl N-Acylated Derivative start->N_Acyl RCOCl or (RCO)2O O_Alkyl O-Alkylated Derivative start->O_Alkyl R-X, Base SO2Cl Sulfonyl Chloride Intermediate start->SO2Cl SOCl2 or PCl5 Sulfonamide Sulfonamide Library (Key Anticancer Scaffold) SO2Cl->Sulfonamide R1R2NH

Caption: Derivatization workflow for the core scaffold.

PART A: PROTOCOLS & METHODOLOGIES

Note on Safety: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Reagents such as thionyl chloride and acyl chlorides are corrosive and moisture-sensitive; handle with extreme care.

Protocol 1: N-Acylation of the Amino Group

Principle: This protocol introduces an acyl group onto the aromatic amine via reaction with an acyl chloride or anhydride. This modification can alter polarity and introduce new hydrogen bonding patterns, potentially influencing target binding and cell permeability. The hydroxyl and sulfonic acid groups are generally unreactive under these mild conditions.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (or other acyl chloride, 1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend the starting material (1.0 eq) in anhydrous DMF.

  • Add triethylamine (1.5 eq) to the suspension and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution. Ensure the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1). The product should have a different Rf value than the starting material.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: O-Alkylation of the Phenolic Group

Principle: This protocol introduces an alkyl group onto the phenolic oxygen via a Williamson ether synthesis.[13][14] The phenol is first deprotonated with a suitable base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide. This "capping" of the hydroxyl group removes a key hydrogen bond donor and increases lipophilicity.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous Acetone or DMF

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add the starting material (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetone (or DMF for less reactive halides) to create a stirrable suspension.

  • Add the alkyl halide (1.5 eq) and heat the mixture to reflux (for acetone, ~56 °C).

  • Maintain the reflux for 8-16 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., Dichloromethane:Methanol 9:1).

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with fresh acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water. If the product is acidic (due to the sulfonic acid), an acidic work-up may be required.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude material using flash column chromatography or recrystallization.

  • Characterization: Confirm the structure using ¹H NMR (disappearance of the phenolic -OH proton, appearance of new alkyl protons), ¹³C NMR, and HRMS.

Protocol 3: Conversion of Sulfonic Acid to Sulfonamide

Principle: This is the most critical transformation for generating potential anticancer agents. It is a two-step process. First, the sulfonic acid is converted to a highly reactive sulfonyl chloride. Second, the sulfonyl chloride is reacted in situ or after isolation with a primary or secondary amine to form the stable sulfonamide linkage.[11][15]

G cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Amination SulfonicAcid Ar-SO3H (Starting Material) SulfonylChloride Ar-SO2Cl (Reactive Intermediate) SulfonicAcid->SulfonylChloride Heat SOCl2 SOCl2 / PCl5 (Chlorinating Agent) Sulfonamide Ar-SO2NR1R2 (Final Sulfonamide Product) SulfonylChloride->Sulfonamide Base (e.g., Pyridine) Amine R1R2NH (Amine Nucleophile)

Caption: Two-step synthesis of sulfonamides from sulfonic acids.

Materials (Step 1: Sulfonyl Chloride Synthesis):

  • N-Acylated or O-Alkylated derivative from Protocol 1 or 2 (1.0 eq)

  • Thionyl chloride (SOCl₂) (5-10 eq)

  • Catalytic DMF (1-2 drops)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure (Step 1):

  • Protecting Groups: It is highly advisable to first protect the amino and/or hydroxyl groups (e.g., via N-acylation as in Protocol 1) before proceeding with this step to prevent side reactions with the highly reactive chlorinating agent.

  • In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), suspend the protected starting material (1.0 eq) in thionyl chloride (5-10 eq).

  • Add 1-2 drops of DMF as a catalyst.

  • Heat the mixture to reflux (approx. 76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.

  • Work-up: Carefully remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a base trap).

  • The resulting crude sulfonyl chloride is a moisture-sensitive intermediate and is often used immediately in the next step without further purification.

Materials (Step 2: Sulfonamide Formation):

  • Crude sulfonyl chloride (1.0 eq)

  • Desired primary or secondary amine (R₁R₂NH) (2.2 eq)

  • Anhydrous pyridine or DCM with triethylamine (3.0 eq)

Procedure (Step 2):

  • Dissolve the crude sulfonyl chloride (1.0 eq) in anhydrous DCM or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the chosen amine (2.2 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the sulfonyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Reaction Monitoring: Monitor by TLC until the sulfonyl chloride spot disappears.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude sulfonamide by flash column chromatography on silica gel.

  • Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy (look for characteristic S=O stretches).

PART B: DATA PRESENTATION & TROUBLESHOOTING

Table 1: Summary of Derivatization Strategies and Expected Products
StrategyFunctional Group TargetedReagentsProduct ClassRationale for Cancer Research
1. N-Acylation Amino (-NH₂)Acyl Chloride, BaseAmideModulate solubility, permeability, and introduce H-bond acceptors.
2. O-Alkylation Hydroxyl (-OH)Alkyl Halide, BaseEtherIncrease lipophilicity, block metabolic site, remove H-bond donor.
3. Sulfonamide Synthesis Sulfonic Acid (-SO₃H)SOCl₂, then AmineSulfonamideIntroduce key anticancer pharmacophore; create diverse library for SAR.[1][5]
Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Reagents are not anhydrous; Insufficient base; Low reaction temperature/time.Ensure all glassware and solvents are dry; Use freshly opened reagents; Increase equivalents of base; Increase reaction time or temperature.
Multiple Products on TLC Lack of selectivity; Decomposition of starting material or product.Protect other functional groups before reacting the target group; Run the reaction at a lower temperature; Use a milder reagent.
Difficult Purification Product is highly polar (e.g., free sulfonic acid).Convert the product to a less polar derivative for chromatography; Use reverse-phase HPLC for purification.
Low Yield in Sulfonamide Synthesis Sulfonyl chloride intermediate hydrolyzed before reacting with the amine.Ensure rigorous anhydrous conditions; Use the crude sulfonyl chloride immediately after removing excess SOCl₂.

Conclusion

The derivatization of this compound represents a powerful and efficient strategy for the generation of novel molecular entities for cancer research. The protocols outlined in this document provide a clear roadmap for modifying each of the scaffold's functional groups. Of particular importance is the conversion of the sulfonic acid to a sulfonamide, which installs a pharmacophore with proven anticancer potential. By systematically applying these derivatization strategies, researchers can create diverse chemical libraries, enabling robust structure-activity relationship (SAR) studies and accelerating the discovery of new lead compounds for targeted cancer therapy.

References

  • Al-Hujaily, E., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Journal of Molecular Structure. Available at: [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link]

  • Supuran, C. T. & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link]

  • Scozzafava, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science Publishers. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org. Available at: [Link]

  • LookChem. This compound. LookChem. Available at: [Link]

  • Keough, T., et al. (2003). Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. Analytical Chemistry. Available at: [Link]

  • Huang, J. & Weisensee, C. (2008). Enhancing the Determination of Sulfonic Acids using Anion-Exchange Chromatography with Post-Column Derivatization and Spectrometric Detection. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • ResearchGate. (2008). Enhancing the Determination of Sulfonic Acids using Anion‐Exchange Chromatography with Post‐Column Derivatization and Spectrometric Detection. ResearchGate. Available at: [Link]

  • Ccount Chem. 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid. Ccount Chem. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2003). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ResearchGate. Available at: [Link]

  • ResearchGate. (2009). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]

  • Google Patents. (1994). Process for O-alkylation of phenolic compounds.
  • Kaur, G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • El-Faham, A., et al. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available at: [Link]

  • Gaskell, S. J., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Kirkland, J. J. (1960). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Semantic Scholar. Available at: [Link]

  • Schmidt, T. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Cumpstey, I., et al. (2013). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. Available at: [Link]

  • PubChem. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • World of Chemicals. (2013). This compound. Available at: [Link]

  • Google Patents. (1998). Process for the preparation of N-acylated aminophenols.
  • Google Patents. (1981). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • ResearchGate. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. Available at: [Link]

  • LinkedIn. (2024). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. Available at: [Link]

  • Google Patents. (1984). Purification of N-acetyl aminophenols.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]

  • Aouf, C., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ResearchGate. Available at: [Link]

  • ACS Publications. (1960). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry. Available at: [Link]

  • ACS Publications. (1969). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Gincaitė, V., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • ResearchGate. (2024). Biological Activity of Sulfonic Acid Derivatives. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Open Access Journals. (2013). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available at: [Link]

  • ResearchGate. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available at: [Link]

  • Google Patents. (2006). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Global Substance Registration System. This compound. Available at: [Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of C.I. Reactive Violet 1

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of C.I. Reactive Violet 1 (CAS No. 12239-45-1), a significant monoazo reactive dye used in the textile industry. The synthesis is a multi-step process involving diazotization, azo coupling, sequential condensation reactions with cyanuric chloride, and final metallization with a copper salt. This protocol is designed for researchers and scientists, offering detailed, step-by-step instructions grounded in established chemical principles. Beyond a simple recitation of steps, this note explains the causality behind critical process parameters, outlines methods for purification and characterization, and emphasizes necessary safety precautions. The objective is to provide a robust and reproducible methodology for obtaining C.I. Reactive Violet 1 with high purity for research and development purposes.

Introduction and Scientific Principles

C.I. Reactive Violet 1 is an anionic dye featuring a dichlorotriazine reactive group, which allows it to form covalent bonds with the hydroxyl groups of cellulosic fibers like cotton under alkaline conditions.[1] Its structure is a 1:1 copper complex of a monoazo chromophore. The synthesis is a classic example of azo dye chemistry, combined with the principles of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring.

The overall synthetic strategy is executed in a sequential manner:

  • Diazotization: An aromatic primary amine, 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid, is converted into a reactive diazonium salt using nitrous acid at low temperatures. The low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The diazonium salt, an electrophile, is reacted with the electron-rich coupling component, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). H-acid is a versatile coupling component in azo dye synthesis.[2] The reaction is performed under alkaline conditions to activate the H-acid for electrophilic attack, leading to the formation of the stable azo bond (-N=N-), which is the primary chromophore responsible for the dye's color.[3][4]

  • Condensation Reactions: The synthesized azo compound is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms on the triazine ring have different reactivities, which can be exploited by controlling the reaction temperature. The first chlorine is highly reactive and is substituted at a low temperature (0-5 °C). The second chlorine requires a moderately higher temperature for substitution with 3-Aminobenzenesulfonic acid (metanilic acid). This stepwise condensation attaches the reactive "handle" to the chromophore.[5][6]

  • Metallization: The final step involves the formation of a coordination complex with copper. This often enhances the light fastness and modifies the final shade of the dye.[3][4]

This multi-step process requires careful control of pH, temperature, and stoichiometry at each stage to ensure high yield and purity of the final product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, isolation, and purification of C.I. Reactive Violet 1.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
This compound98-37-3223.63Diazo Component
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)90-20-0319.31Coupling Component
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)108-77-0184.41Reactive Group Precursor
3-Aminobenzenesulfonic acid (Metanilic acid)121-47-1173.19Second Condensation Amine
Sodium Nitrite (NaNO₂)7632-00-069.00Diazotizing Agent
Hydrochloric Acid (HCl), 37%7647-01-036.46For diazotization and pH adjustment
Sodium Carbonate (Na₂CO₃)497-19-8105.99For pH adjustment
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)7758-99-8249.68Copper source for metallization
Sodium Chloride (NaCl)7647-14-558.44For salting out the product
Deionized Water7732-18-518.02Solvent
Ice--For temperature control
Equipment
  • Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Ice-salt bath.

  • pH meter or pH indicator strips.

  • Büchner funnel and vacuum flask for filtration.

  • Standard laboratory glassware (beakers, graduated cylinders, etc.).

  • Drying oven.

Safety Precautions
  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyanuric Chloride: Highly toxic, corrosive, and reacts with water/moisture to release HCl gas. Handle with extreme care.

  • Aromatic Amines: The starting materials are aromatic amines, which are toxic and should be handled with caution to avoid inhalation and skin contact.

  • Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.

  • Acids/Bases: Hydrochloric acid and sodium carbonate are corrosive. Handle with care.

Step-by-Step Synthesis Procedure

Part A: Diazotization of this compound
  • In a 500 mL beaker, dissolve 22.36 g (0.1 mol) of this compound in 200 mL of deionized water. Add 10.6 g (0.1 mol) of sodium carbonate to aid dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add 25 mL of 37% hydrochloric acid. A fine precipitate of the amine hydrochloride may form.

  • In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 60 minutes at 0-5 °C.

  • Verify the completion of diazotization by testing for the absence of the starting amine (using a coupling test with R-salt solution) and the presence of a slight excess of nitrous acid (positive test on starch-iodide paper). Keep this diazonium salt suspension cold for the next step.

Part B: Azo Coupling with H-Acid
  • In a 1 L three-neck flask, dissolve 31.93 g (0.1 mol) of H-acid in 300 mL of deionized water.

  • Add approximately 15 g of sodium carbonate to the H-acid solution to achieve a pH of 8-9. This deprotonates the hydroxyl group, making the naphthol ring more susceptible to electrophilic attack.

  • Cool the alkaline H-acid solution to 5-10 °C in an ice bath.

  • Slowly add the cold diazonium salt suspension (from Part A) to the H-acid solution over 60-90 minutes. Maintain the temperature below 10 °C and the pH at 8-9 by periodically adding a 20% sodium carbonate solution.

  • After the addition is complete, continue stirring for 2-3 hours, allowing the reaction to go to completion. A deep violet-colored solution of the monoazo dye intermediate is formed.

Part C: First Condensation with Cyanuric Chloride
  • In a separate beaker, create a fine suspension of 18.8 g (0.102 mol) of cyanuric chloride in 150 mL of ice-water.

  • Add this cyanuric chloride suspension to the monoazo dye solution from Part B while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture vigorously for 3-4 hours, keeping the pH between 6.5 and 7.0 by adding a 10% sodium carbonate solution as needed. The liberated HCl from the condensation must be neutralized to drive the reaction forward.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Part D: Second Condensation with Metanilic Acid
  • Prepare a solution of 17.32 g (0.1 mol) of metanilic acid in 100 mL of water, neutralized to pH 7 with sodium carbonate.

  • Add this solution to the reaction mixture from Part C.

  • Slowly raise the temperature of the reaction mixture to 30-40 °C and maintain it for 4-6 hours.

  • During this time, maintain the pH of the mixture at 6.5-7.0 with the addition of 10% sodium carbonate solution.

Part E: Copper Complexation
  • After the second condensation is complete, heat the reaction mixture to 70-80 °C.

  • Prepare a solution of 25.0 g (0.1 mol) of copper(II) sulfate pentahydrate in 100 mL of hot water.

  • Add the copper sulfate solution to the dye solution and stir at 70-80 °C for 2-3 hours. Maintain a slightly acidic pH (around 5.5-6.0) for optimal complexation.

Part F: Isolation and Purification
  • Cool the reaction mixture to room temperature.

  • Isolate the dye by "salting out." Add sodium chloride (approximately 20% w/v) to the solution portion-wise with stirring. The high ionic strength of the solution reduces the solubility of the dye, causing it to precipitate.[7]

  • Stir for 1-2 hours to ensure complete precipitation.

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a cold 15-20% NaCl solution to remove inorganic impurities.

  • Dry the product in an oven at 60-70 °C to a constant weight.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_diazo Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_cond1 Part C: 1st Condensation cluster_cond2 Part D: 2nd Condensation cluster_metal Part E: Metallization A 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid Monoazo Monoazo Intermediate A->Monoazo 1. NaNO2, HCl 2. Coupling (pH 8-9) H_acid H-acid H_acid->Monoazo Cond1 First Condensate Monoazo->Cond1 pH 6.5-7.0 0-5 °C CC Cyanuric Chloride CC->Cond1 Cond2 Dye Precursor Cond1->Cond2 pH 6.5-7.0 30-40 °C MA Metanilic Acid MA->Cond2 RV1 C.I. Reactive Violet 1 Cond2->RV1 pH 5.5-6.0 70-80 °C Cu CuSO4 Cu->RV1

Caption: Overall synthetic pathway for C.I. Reactive Violet 1.

Experimental Workflow

Workflow start Start diazo Part A: Diazotization (0-5 °C) start->diazo coupling Part B: Azo Coupling (5-10 °C, pH 8-9) diazo->coupling cond1 Part C: 1st Condensation (0-5 °C, pH 6.5-7) coupling->cond1 cond2 Part D: 2nd Condensation (30-40 °C, pH 6.5-7) cond1->cond2 metal Part E: Metallization (70-80 °C, pH 5.5-6) cond2->metal isolate Part F: Isolation (Salting Out with NaCl) metal->isolate filter Vacuum Filtration isolate->filter wash Wash with Brine filter->wash dry Dry Product (60-70 °C) wash->dry characterize Characterization (UV-Vis, FTIR, HPLC) dry->characterize end End characterize->end

Caption: Laboratory workflow for synthesis and purification.

Characterization

The synthesized product should be characterized to confirm its identity and purity.

TechniquePurposeExpected Results
UV-Visible Spectroscopy Identity and λmaxDissolve a small sample in deionized water. Scan from 300-800 nm. A characteristic maximum absorption peak (λmax) in the violet region of the visible spectrum (approx. 550-580 nm) is expected.
FTIR Spectroscopy Functional Group AnalysisKey peaks expected for: O-H/N-H stretching (~3400 cm⁻¹), azo group (-N=N-) stretching (~1550 cm⁻¹), S=O stretching from sulfonate groups (~1200 and ~1040 cm⁻¹), and C-N stretching from the triazine ring (~1500 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Purity AssessmentAn isocratic or gradient method using a C18 reverse-phase column with a buffered mobile phase (e.g., acetonitrile/water with an ion-pairing agent) can be used to separate the main product from impurities.[8]

Conclusion

This application note details a reliable and reproducible laboratory-scale synthesis of C.I. Reactive Violet 1. By carefully controlling key reaction parameters such as temperature and pH at each stage—from diazotization and coupling to the sequential condensations and final metallization—it is possible to synthesize this complex dye with good yield and purity. The provided protocols for purification and characterization ensure the final product is suitable for further research and application studies. Adherence to the outlined safety precautions is paramount for a safe and successful synthesis.

References

  • Ahmad, B., et al. (2013). Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes and their Applications on Cotton Fabric. Asian Journal of Chemistry. Available at: [Link]

  • Wikipedia. Vinyl sulfone dyes. Available at: [Link]

  • Kim, J., et al. (2004). Synthesis, Characterization and Applications of the New Reactive Dyes with Acetoxyethyl Sulfone Reactive Group. Journal of the Korean Fiber Society. Available at: [Link]

  • Hansa, A., Pillay, V. L., & Buckley, C. A. (1999). Analysis of reactive dyes using high performance capillary electrophoresis. Water Science & Technology. Available at: [Link]

  • Smith, C. B. (2007). An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. NC State University Repository. Available at: [Link]

  • World Dye Variety. (2012). Reactive Violet 1. Available at: [Link]

  • Sostar-Turk, S., Jeler, S., & Varvaresou, A. (2001). Analysis of Reactive Dyestuffs and Their Hydrolysis by Capillary Electrophoresis. Journal of the Japan Society of Colour Material. Available at: [Link]

  • Chematron. (Date unknown). Mastering Azo Dye Synthesis: The Crucial Role of H Acid. Available at: [Link]

  • Ahmad, R., & Al-Khatib, L. (2012). Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC. An-Najah University Journal for Research. Available at: [Link]

  • Bojinov, B., & Doytcheva, R. (2005). Methods for analysis of reactive dyes. ResearchGate. Available at: [Link]

  • Grokipedia. Vinyl sulfone dyes. Available at: [Link]

  • Terzopoulou, Z., et al. (2023). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. MDPI. Available at: [Link]

  • Sekar, N., & Deulgaonkar, D. S. (2004). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry. Available at: [Link]

  • PubChem. C.I. Reactive Violet 1. Available at: [Link]

  • Google Patents. CN110903678A - A kind of reactive dye based on J acid and H acid polychromosome and its preparation and application.
  • Tzikas, A., et al. (2016). Synthesis, characterization and ultrafiltration of reactive dyes. ARC Journals. Available at: [Link]

  • Wang, C., et al. (2012). A new kind of H-acid monoazo-anthraquinone reactive dyes with surprising colour. Dyes and Pigments. Available at: [Link]

  • Science.gov. reactive dye method: Topics. Available at: [Link]

  • Vipul Organics. Reactive Dyes. Available at: [Link]

  • Supriya, S., & Palanisamy, P. N. (2017). Preparation, characterization and removal of hazardous reactive violet dye from aqueous solution using activated carbon and electroactive conducting polymer coated sawdust. Desalination and Water Treatment. Available at: [Link]

  • Barclay, S. J., & Buckley, C. A. (2001). THE REMOVAL OF REACTIVE DYES FROM DYE LIQUOR USING ACTIVATED CARBON FOR THE REUSE OF SALT, WATER AND ENERGY. Water Research Commission. Available at: [Link]

  • IWA Publishing. (2022). A review on progresses in reactive dye-containing wastewater treatment. Available at: [Link]

  • Muneer, M., et al. (2012). Degradation Study of Reactive Violet 1 by Gamma Radiation. Journal of The Chemical Society of Pakistan. Available at: [Link]

  • ResearchGate. Figure 9. Chemical structure of " (a) CI. Disperse Violet 1, (b) C.I...". Available at: [Link]

  • Google Patents. CN114058194A - Preparation process of purple reactive dye.
  • Li, J., et al. (2019). A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Publishing. Available at: [Link]

  • Bulearcă, M., Bulearcă, A., & Sebe, I. (2006). SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. UPB Scientific Bulletin, Series B. Available at: [Link]

  • Google Patents. EP0036966B1 - Process for the preparation of a violet pigment.
  • YouTube. (2021). Making a Beautiful Violet Dye. Available at: [Link]

  • MDPI. (2023). Reactive Dye Wash-Off Processing of Cotton Fabrics Using Polymer Dye Transfer Inhibitors for Sustainable Dyeing. Available at: [Link]

  • Britannica. Dye - Reactive, Synthetic, Colorfast. Available at: [Link]

Sources

Protocol for Monitoring Reaction Progress of 6-Chloro-2-aminophenol-4-sulfonic acid (CAS 5857-94-3)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, multi-technique protocol for monitoring the progress of chemical reactions involving 6-Chloro-2-aminophenol-4-sulfonic acid (CAS 5857-94-3). This compound is a vital intermediate in the synthesis of dyes, pigments, and pharmaceuticals, particularly quinoline sulfonamides.[1][2][3] Accurate monitoring of its conversion is critical for process optimization, yield maximization, and impurity control. We present a cohesive workflow integrating qualitative analysis by Thin-Layer Chromatography (TLC) with quantitative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to provide a robust, self-validating system for researchers in process development and medicinal chemistry.

Introduction: The Analyte and the Challenge

6-Chloro-2-aminophenol-4-sulfonic acid is a multifunctional organic compound featuring an aromatic ring substituted with chloro, amino, hydroxyl (phenolic), and sulfonic acid groups.[1] This unique combination of functional groups imparts high polarity and specific reactivity, making it a versatile building block. However, these same properties present challenges for reaction monitoring. The high polarity can lead to tailing in chromatography, and the multiple reactive sites can result in side products. Therefore, a well-designed monitoring strategy is essential.

Table 1: Physicochemical Properties of CAS 5857-94-3

PropertyValueSource
CAS Number 5857-94-3[1]
Molecular Formula C₆H₆ClNO₄S[1]
Molecular Weight 223.63 g/mol [1]
Appearance Solid (form not specified)[1]
Key Functional Groups Phenol, Amine, Sulfonic Acid, Aryl Chloride[1]
Predicted pKa -1.16 ± 0.50[1]
UV Absorbance Expected due to aromatic structureInferred

The Model Reaction: N-Acylation

To illustrate the monitoring protocols, we will use a common and fundamentally important transformation: the N-acylation of the primary amino group of 6-Chloro-2-aminophenol-4-sulfonic acid with an acylating agent (e.g., acetic anhydride). This reaction forms an amide, a key linkage in many pharmaceutical compounds.

Reaction Scheme:

Monitoring this reaction involves tracking the disappearance of the starting material (a primary amine) and the appearance of the product (an amide), which will have distinct physicochemical properties.

Protocol 1: Rapid Qualitative Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress due to its simplicity, speed, and low cost.[4][5] It is used to quickly determine if the starting material is being consumed and if a new product is forming.[6]

Rationale

The starting material, with its free amino and sulfonic acid groups, is highly polar. The resulting amide product is typically less polar. This difference in polarity is the basis for their separation on a polar stationary phase like silica gel.[7]

Step-by-Step Protocol
  • Plate Preparation: Use silica gel 60 F-254 plates.[8] With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the plate.[4]

  • Sample Preparation:

    • At time zero (t=0) and regular intervals (e.g., every 30 minutes), withdraw a tiny aliquot (a few microliters) from the reaction mixture using a capillary spotter.[6]

    • If necessary, quench the aliquot immediately by diluting it in a small volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Spotting the Plate: On the origin, spot three separate lanes:

    • Lane 1 (Reference): A diluted sample of the pure starting material (6-Chloro-2-aminophenol-4-sulfonic acid).

    • Lane 2 (Co-spot): Spot the reference material first, then, on top of the same spot, apply an aliquot of the reaction mixture.[5]

    • Lane 3 (Reaction Mixture): Spot only the aliquot from the reaction mixture.[6]

  • Developing the Plate:

    • Prepare a developing chamber with a suitable mobile phase (eluent). A good starting point for separating these polar compounds is a mixture of a polar organic solvent and a non-polar one, such as Ethyl Acetate/Methanol (e.g., 8:2 v/v) or Dichloromethane/Methanol (e.g., 9:1 v/v) . Add a few drops of acetic acid to the eluent to suppress the ionization of the sulfonic acid group and reduce spot tailing.[8]

    • Place the TLC plate in the chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent to ascend the plate via capillary action.[5]

    • When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Interpretation:

    • Dry the plate completely.

    • View the plate under a UV lamp (254 nm).[7] The aromatic rings of the compounds will quench the fluorescence of the plate, appearing as dark spots. Circle the spots with a pencil.

    • Interpretation:

      • At t=0, you should see a single spot in the reaction mixture lane that corresponds to the starting material.

      • As the reaction proceeds, the spot for the starting material in Lane 3 will fade, and a new spot (the product) will appear, typically with a higher Retention Factor (Rf) value (it travels further up the plate) due to its lower polarity.[4]

      • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spot Application cluster_run Separation & Visualization prep_plate 1. Prepare Silica Plate (Draw Origin) prep_sample 2. Take Aliquot from Reaction spotting 3. Spot Plate (Reference, Co-spot, Rxn) prep_sample->spotting Spot aliquot develop 4. Develop Plate in Solvent Chamber spotting->develop Elute visualize 5. Visualize under UV Light develop->visualize Dry plate interpret 6. Interpret Results (Compare Spots) visualize->interpret Analyze Rf

Caption: Workflow for reaction monitoring using TLC.

Protocol 2: Quantitative Monitoring by HPLC

For precise, quantitative data on reaction kinetics and purity, HPLC is the method of choice.[9][10] Coupling HPLC with a UV detector provides a robust platform for tracking the concentration of both reactant and product over time.

Rationale

HPLC offers superior separation efficiency compared to TLC and allows for accurate quantification by integrating the area of chromatographic peaks.[11] A reversed-phase C18 column is ideal, as it separates compounds based on hydrophobicity. The polar starting material will elute early, while the less polar amide product will be retained longer. Online HPLC systems can even automate the sampling and analysis process for near real-time data.[9][12]

Step-by-Step Protocol
  • Instrument and Column Setup:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Detector Wavelength: Set to a wavelength where both starting material and product have significant absorbance (e.g., 254 nm or 280 nm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. (The acid improves peak shape for the amine and sulfonic acid).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Method Development (Gradient Elution):

    • Start with a high percentage of Solvent A to retain the polar starting material.

    • Run a linear gradient to increase the percentage of Solvent B to elute the less polar product.

    • A typical gradient might be: 5% B to 95% B over 10 minutes.

    • Equilibrate the column with the initial conditions for several minutes between runs.

  • Sample Preparation and Analysis:

    • At each time point, take a precise aliquot of the reaction mixture.

    • Quench the reaction immediately and dilute the sample accurately with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

    • Inject a fixed volume (e.g., 10 µL) into the HPLC.

  • Data Analysis:

    • Integrate the peak areas for the starting material and the product at each time point.

    • To determine the percent conversion, use the following formula (assuming similar response factors): % Conversion = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100

    • Plot the concentration or percent conversion versus time to obtain a reaction profile and determine kinetics.

Table 2: Example HPLC Method Parameters

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% to 95% B in 10 min
Detector UV at 254 nm
Injection Volume 10 µL
Column Temp. 30 °C
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing aliquot 1. Take Reaction Aliquot quench 2. Quench Reaction aliquot->quench dilute 3. Dilute Sample quench->dilute inject 4. Inject onto HPLC dilute->inject separate 5. Separate on C18 Column inject->separate detect 6. Detect with UV separate->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate % Conversion integrate->calculate plot 9. Plot Kinetics Profile calculate->plot

Caption: Workflow for quantitative reaction monitoring by HPLC.

Protocol 3: In-Situ Monitoring by NMR Spectroscopy

NMR spectroscopy provides rich structural information and is inherently quantitative, as the signal integral is directly proportional to the number of nuclei.[13] It allows for in-situ monitoring without disturbing the reaction mixture.[14][15]

Rationale

The N-acylation reaction will cause a significant change in the chemical environment of the protons near the amino group. For instance, the aromatic protons adjacent to the amino group will experience a downfield shift upon conversion to an amide. By monitoring the integrals of a well-resolved proton signal unique to the starting material and another unique to the product, one can directly calculate the conversion over time.

Step-by-Step Protocol
  • Setup:

    • The reaction must be conducted in a deuterated solvent (e.g., DMSO-d₆ or D₂O) inside an NMR tube.

    • If the reaction cannot be run neatly in the NMR tube, an online flow system can be used, where the reaction mixture is pumped from a reactor through the NMR spectrometer.[13][15]

  • Initial Spectrum (t=0):

    • Acquire a standard ¹H NMR spectrum of the starting material before initiating the reaction.

    • Identify a clean, well-resolved peak corresponding to the starting material. For example, one of the aromatic protons.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction inside the NMR tube (e.g., by adding the acylating agent).

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[16] This is often done using an automated pseudo-2D "kinetics" experiment available in modern spectrometer software.[14]

  • Data Processing and Analysis:

    • Process the array of spectra.

    • Identify a new peak corresponding to the product.

    • For each time point, integrate the chosen peak for the starting material (I_SM) and the chosen peak for the product (I_P).

    • Calculate the percent conversion using the integrals: % Conversion = [I_P / (I_P + I_SM)] * 100

    • Plot the conversion versus time to determine the reaction kinetics.

Integrated Monitoring Strategy

For robust process development, these techniques should be used in a complementary fashion.

Integrated_Strategy cluster_info Information Gained TLC TLC (Every 15-30 min) HPLC HPLC (Every 1-2 hours) TLC->HPLC Confirm Trend qual Qualitative Check (Fast, Is it working?) TLC->qual NMR NMR (Initial/Final/Mechanistic) HPLC->NMR Confirm Structure quant Quantitative Data (Kinetics, Purity) HPLC->quant struc Structural Proof (Confirmation, Byproducts) NMR->struc

Caption: An integrated analytical approach for reaction monitoring.

  • TLC: Use for initial reaction scouting and for frequent, quick checks on progress.

  • HPLC: Employ for detailed kinetic analysis, impurity profiling, and generating precise data for process optimization.

  • NMR/LC-MS: Use at the beginning and end of the reaction to confirm the structural identity of the starting material and final product, and to investigate any unexpected intermediates or byproducts.[12][17]

By combining these methods, researchers can gain a comprehensive understanding of reactions involving CAS 5857-94-3, leading to the development of more efficient, robust, and reliable chemical processes.

References

  • Wsu. (n.d.). Monitoring Reactions by TLC. Retrieved from Washington State University Department of Chemistry website: [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Online HPLC Analysis with DirectInject-LC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 5857-94-3, 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ACS Publications. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]

  • LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 6-Nitro-2-aminophenol-4-sulfonic acid | CAS#:96-93-5. Retrieved from [Link]

  • Viana Chemicals. (n.d.). 6-C.A.P.S.A Supplier and Exporter. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Pre-Analytical Integrity

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid is a substituted aromatic sulfonic acid of significant interest in various research and industrial applications, including its use as a key intermediate in the synthesis of specialized dyes[1]. The reliability and reproducibility of experimental outcomes are fundamentally dependent on the purity and integrity of starting materials. This compound, featuring multiple reactive functional groups—an amine, a hydroxyl group, and a sulfonic acid moiety—is susceptible to degradation if not stored under appropriate conditions.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond generic storage advice to provide a detailed, scientifically-grounded framework for preserving the stability of this compound. We will elucidate the core principles behind the recommended storage conditions, outline potential degradation liabilities, and provide a robust, self-validating protocol for conducting in-house stability assessments.

Chemical Profile and Inherent Stability Characteristics

Understanding the molecule's structure is paramount to predicting its stability. The interplay between its electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, sulfonic acid) groups dictates its reactivity.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 5857-94-3[1][2]
Molecular Formula C₆H₆ClNO₄S[1][3][4][5]
Molecular Weight 223.63 g/mol [1][3][5]
Appearance Off-white to light brown solid/powder[3][5]

graph ChemicalStructure {
layout=neato;
node [shape=plaintext];
edge [style=bold];
bgcolor="#F1F3F4";

// Benzene Ring N1 [label="C"]; N2 [label="C"]; N3 [label="C"]; N4 [label="C"]; N5 [label="C"]; N6 [label="C"];

// Substituents S [label="S(=O)(=O)OH", fontcolor="#202124"]; OH [label="OH", fontcolor="#202124"]; NH2 [label="NH₂", fontcolor="#202124"]; Cl [label="Cl", fontcolor="#202124"];

// Positioning Nodes N1 [pos="0,1!"]; N2 [pos="-0.87,0.5!"]; N3 [pos="-0.87,-0.5!"]; N4 [pos="0,-1!"]; N5 [pos="0.87,-0.5!"]; N6 [pos="0.87,0.5!"]; S [pos="0,2.2!"]; OH [pos="-1.74,1!"]; NH2 [pos="-1.74,-1!"]; Cl [pos="1.74,-1!"];

// Edges N1 -- N2 -- N3 -- N4 -- N5 -- N6 -- N1; N1 -- S; N2 -- OH; N3 -- NH2; N5 -- Cl;

// Double bonds (approximated with labels for simplicity in neato) lab1 [label="=", pos="-0.435,0.75!"]; lab2 [label="=", pos="-0.435,-0.75!"]; lab3 [label="=", pos="0.87,0!"]; }

Figure 1: Chemical Structure of this compound.

Aromatic sulfonic acids are generally recognized for their high thermal stability compared to other organic acids like carboxylic acids[6][7]. However, the compound's stability is compromised by its other functional groups. It may be sensitive to prolonged exposure to air and light and is incompatible with strong oxidizing agents, reducing agents, and strong bases[3][8][9][10]. These incompatibilities suggest potential degradation pathways such as oxidation of the aminophenol ring system.

Recommended Storage Conditions for Maximum Stability

To mitigate degradation risks, a multi-faceted approach to storage is required. The following conditions are synthesized from safety data sheets and general chemical stability principles.

ParameterRecommendationRationale & Key Considerations
Temperature 2°C to 8°C (Refrigerated)Lower temperatures significantly reduce the kinetics of potential degradation reactions. While some sources permit room temperature storage, refrigeration is the gold standard for long-term preservation[11]. Avoid freezing unless the material is confirmed to be stable under such conditions, as freeze-thaw cycles can introduce physical stresses.
Atmosphere Dry / Inert The compound should be stored in a tightly sealed container to prevent moisture ingress, which can facilitate hydrolytic or oxidative degradation[5][12][13]. For maximum protection, especially for analytical standards or long-term archives, backfilling the container with an inert gas like argon or nitrogen is advised.
Light Protect from Light The aromatic and phenolic nature of the molecule makes it susceptible to photochemical degradation. Store in an amber glass vial or an opaque container to block UV and visible light exposure[3][5][8][11].
Container Tightly Sealed, Chemically Inert Use containers made of non-reactive materials, such as borosilicate amber glass or high-density polyethylene (HDPE)[5]. Ensure the cap provides an airtight seal to maintain a controlled internal environment[9][12].

Protocol: A Framework for In-House Stability Verification

Trustworthiness in research demands self-validating systems. This protocol provides a detailed methodology for researchers to empirically determine the stability of their specific lot of this compound under defined laboratory conditions.

Objective

To assess the chemical stability of this compound over time under recommended, accelerated, and stress storage conditions by monitoring purity and the formation of degradation products.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis Start Receive & Characterize (T=0 Analysis) Aliquot Aliquot Compound into Vials Start->Aliquot Cond1 Recommended (2-8°C, Dark, Dry) Aliquot->Cond1 Cond2 Accelerated (25°C/60% RH, Dark) Aliquot->Cond2 Cond3 Stress (40°C/75% RH, Dark) Aliquot->Cond3 Timepoints Pull Samples at Time Points (e.g., 1, 3, 6 mo) Cond1->Timepoints Cond2->Timepoints Cond3->Timepoints HPLC HPLC-UV Analysis (Purity & Impurity Profile) Timepoints->HPLC Data Data Interpretation: Compare to T=0 HPLC->Data End Determine Shelf-Life & Optimal Conditions Data->End

Figure 2: Experimental workflow for the stability assessment protocol.

Step-by-Step Methodology
  • Initial Characterization (Time=0)

    • Prepare a stock solution of the compound in a suitable solvent (e.g., HPLC-grade water or methanol, depending on solubility).

    • Analyze the solution immediately using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Record the initial purity (as a percentage of the main peak area) and the impurity profile (number, area, and relative retention time of all other peaks). This is your baseline (T=0) reference.

  • Sample Aliquoting and Storage

    • Weigh equal amounts of the solid compound (e.g., 10-20 mg) into separate, appropriately labeled amber glass vials for each time point and condition.

    • Tightly seal each vial. For enhanced protection, consider flushing with an inert gas before sealing.

    • Place the sets of vials into their respective storage chambers:

      • Recommended: A refrigerator set to 2-8°C.

      • Accelerated: A temperature/humidity chamber set to 25°C / 60% Relative Humidity (RH).

      • Stress: A temperature/humidity chamber set to 40°C / 75% RH.

  • Time-Point Analysis

    • Establish a pull schedule (e.g., 1 month, 3 months, 6 months, and 12 months).

    • At each designated time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a sample solution identical to the T=0 sample and analyze it using the same HPLC method.

  • Data Evaluation and Interpretation

    • For each sample, calculate the purity of the main peak.

    • Compare the chromatogram to the T=0 profile. Look for:

      • A significant decrease (>2%) in the purity of the main peak.

      • The appearance of any new impurity peak greater than 0.1% of the total area.

      • A significant increase in any pre-existing impurity peak.

    • Plot the purity of the compound versus time for each storage condition. The condition that maintains the highest purity over the longest duration is optimal.

Scientific Rationale and Potential Degradation

The stringent storage recommendations are based on mitigating specific chemical reactions. The aminophenol structure is prone to oxidation, which can be accelerated by light, heat, and the presence of oxygen. This could lead to the formation of colored quinone-imine type structures, explaining why the compound may appear as a light brown powder and why protection from air and light is crucial.

Degradation_Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products Parent 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid Oxidation Oxidized Products (e.g., Quinone-imines) Parent->Oxidation Desulfonation Desulfonated Byproducts Parent->Desulfonation Polymerization Polymeric Impurities Parent->Polymerization Light Light (hv) Light->Oxidation Heat Heat (Δ) Heat->Oxidation Heat->Desulfonation Oxygen Oxygen [O] Oxygen->Oxidation Base Strong Base Base->Polymerization

Figure 3: Hypothetical degradation pathways influenced by environmental stressors.

Studies on related aromatic sulfonic acids have shown that stability in aqueous solutions is pH-dependent, with better stability observed at acidic pH[14]. This is relevant as the sulfonic acid group itself makes the local environment acidic. However, exposure to strong external bases could deprotonate the phenolic and amino groups, potentially increasing their susceptibility to oxidation or other reactions[3][8].

Conclusion

The chemical stability of this compound is not absolute and is highly dependent on its storage environment. For optimal long-term preservation of purity and integrity, the compound must be stored under refrigerated (2-8°C), dark, and dry conditions in a tightly sealed, inert container. The provided stability testing protocol offers a robust and verifiable method for researchers to ensure the quality of their material, thereby safeguarding the validity of their experimental results.

References

  • Barceló, D., & Hennion, M. C. (1997). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 777(1), 135-143. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6927, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. PubChem. [Link]

  • AdooQ BioScience. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid | CAS NO. 98-37-3. AdooQ BioScience. [Link]

  • Kramer, C. S., et al. (2015). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry, 13(28), 7793-7802. [Link]

  • LookChem. (n.d.). 2-Aminophenol-4-Sulfonic Acid CAS NO.98-37-3. LookChem. [Link]

  • Chem Service. (2016). Safety Data Sheet. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • ResearchGate. (2015). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • AA Blocks. (2025). Safety Data Sheet for 3-Amino-5-Chloro-2-Hydroxybenzenesulfonic Acid. [Link]

  • Ccount Chem. (n.d.). 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid. [Link]

  • Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. [Link]

  • Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]

  • WorldOfChemicals. (2013). This compound. [Link]

  • Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Journal of Bacteriology, 171(6), 3481-3488. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22133, this compound. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS No. 5857-94-3).[1] As a critical intermediate in the development of various dyes and potentially in pharmaceutical scaffolds, achieving a high-yield, high-purity synthesis is paramount.[2][3] This document provides a comprehensive troubleshooting guide and FAQ section based on a plausible and direct synthetic route, addressing common challenges encountered during laboratory and scale-up operations.

Section 1: Proposed Synthetic Workflow

The synthesis of this compound can be logically approached via a two-step electrophilic aromatic substitution sequence starting from 2-aminophenol. This pathway leverages established methodologies for sulfonation and subsequent chlorination.

Step 1: Sulfonation of 2-Aminophenol The first step involves the sulfonation of 2-aminophenol to yield 2-aminophenol-4-sulfonic acid. The hydroxyl (-OH) and amino (-NH₂) groups are strongly activating, ortho, para-directing groups. Due to steric hindrance at the position between them, the sulfonation predominantly occurs at the C4 position, para to the hydroxyl group.[4][5]

Step 2: Chlorination of 2-Aminophenol-4-sulfonic acid The second step is the regioselective chlorination of the intermediate. The chlorine atom is directed to the C5 position (ortho to the hydroxyl group and meta to the sulfonic acid group). This is the most electronically favorable vacant position, activated by the -OH and -NH₂ groups.

Below is a diagram illustrating this proposed workflow.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification 2-Aminophenol 2-Aminophenol 2-Aminophenol-4-sulfonic_acid 2-Aminophenol-4-sulfonic acid 2-Aminophenol->2-Aminophenol-4-sulfonic_acid Sulfonation (Controlled Temp) Sulfonating_Agent Fuming H₂SO₄ (Oleum) Sulfonating_Agent->2-Aminophenol-4-sulfonic_acid Final_Product 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid 2-Aminophenol-4-sulfonic_acid->Final_Product Regioselective Chlorination Chlorinating_Agent e.g., SO₂Cl₂ or HCl/H₂O₂ Chlorinating_Agent->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Work-up Purified_Product High-Purity Product Crude_Product->Purified_Product Recrystallization or Ion-Exchange

Caption: Proposed workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in Sulfonation Step (Step 1)

Q: My reaction mixture turns dark brown or black upon adding 2-aminophenol to the sulfonating agent, and the final yield of 2-aminophenol-4-sulfonic acid is very low. What is happening?

A: This is a classic sign of charring or oxidation, a common side reaction when working with electron-rich aromatic compounds like aminophenols under harsh acidic conditions.[6]

  • Causality: The combination of a strong oxidizing agent (fuming sulfuric acid) and a highly activated ring system at elevated temperatures leads to degradation and polymerization of the starting material. The reaction of 2-aminophenol with sulfuric acid is highly exothermic.

  • Troubleshooting Protocol:

    • Strict Temperature Control: The primary solution is rigorous temperature management. Pre-cool the sulfuric acid/oleum to 0-5°C in an ice-salt bath before adding the 2-aminophenol.[6]

    • Slow, Portional Addition: Add the solid 2-aminophenol in small portions over an extended period, ensuring the internal temperature does not exceed a set limit (e.g., 10-15°C) during addition.

    • Post-Addition Temperature Profile: After the addition is complete, allow the reaction to warm slowly to the desired reaction temperature (e.g., 60-70°C) and hold for the specified time. A protocol for a related sulfonation suggests maintaining 65°C for 2 hours.[4]

    • Alternative Reagents: Consider using a less harsh sulfonating agent, although this may require longer reaction times or higher temperatures. For many substrates, concentrated sulfuric acid is sufficient.

Issue 2: Poor Regioselectivity and Isomer Formation (Step 2)

Q: My final product contains significant isomeric impurities that are difficult to separate. How can I improve the selectivity of the chlorination step?

A: Achieving high regioselectivity is dependent on managing the directing effects of the functional groups. The -OH and -NH₂ groups are strongly activating and will direct the incoming electrophile (Cl⁺).

  • Causality: While the C5 position is electronically favored, aggressive chlorinating conditions can lead to substitution at other positions or even di-chlorination. The choice of chlorinating agent and reaction solvent is critical.

  • Troubleshooting Protocol:

    • Choice of Chlorinating Agent: Avoid highly reactive agents like elemental chlorine. Sulfuryl chloride (SO₂Cl₂) in an inert solvent can offer better control. Alternatively, in situ generation of the electrophile, for example using a mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂), can provide a milder reaction.

    • Protecting Groups: To ensure selectivity, consider a synthetic route involving a protecting group. For instance, acetylating the amino group to form an acetamido group (-NHCOCH₃) can modulate its activating strength and provide steric bulk, further ensuring chlorination occurs at the desired C5 position. The protecting group can be removed via hydrolysis in a subsequent step.

    • Solvent Effects: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. Experiment with solvents like acetic acid or chlorinated hydrocarbons to find the optimal balance between solubility and reaction control.

Issue 3: Product is Dark, Impure, and Difficult to Isolate (Step 3)

Q: After work-up, my product is a dark, sticky solid, and I am struggling to achieve the desired purity. How can I effectively purify this highly water-soluble compound?

A: Purifying aryl sulfonic acids is a well-known challenge due to their high polarity and solubility in water, which precludes standard silica gel chromatography.[7] The dark color often indicates the presence of oxidized byproducts.

  • Causality: Impurities may include residual sulfuric acid, inorganic salts from neutralization, and colored organic byproducts.[8][9] Standard extraction and precipitation methods are often inefficient.

  • Troubleshooting Protocol:

    • Initial Work-up (Quenching): Carefully pour the reaction mixture onto crushed ice to precipitate the crude sulfonic acid. This process, known as "crashing out," helps separate the product from the bulk of the highly concentrated sulfuric acid.

    • Recrystallization/Salting Out: The most common method for purifying sulfonic acids is recrystallization from water. If the product is too soluble, the technique of "salting out" can be employed. This involves adding a saturated solution of an inorganic salt (e.g., NaCl) to the aqueous solution of the product, which reduces its solubility and forces precipitation.[10]

    • pH Adjustment: The solubility of your product is likely pH-dependent due to the presence of both acidic (-SO₃H) and basic (-NH₂) functional groups. Carefully adjusting the pH of the aqueous solution can often identify a point of minimum solubility where the product will precipitate.

    • Advanced Purification Techniques: If impurities persist, consider more advanced methods:

      • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating ionic compounds like sulfonic acids from non-ionic impurities and inorganic salts.[7][11]

      • Liquid-Liquid Extraction: A specialized method involves using a long-chain tertiary aliphatic amine in an organic solvent to selectively extract the sulfonic acid from the aqueous phase. The product can then be back-extracted into a clean aqueous base.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during this synthesis?

A: Based on the chemistry involved, the following parameters are critical for maximizing yield and purity.

ParameterStepImportance & RationaleRecommended Control
Temperature 1 & 2Prevents charring/oxidation during sulfonation and controls byproduct formation during chlorination.[6]Maintain <15°C during reagent addition; specific reaction temp (e.g., 60-70°C) for sulfonation.
Molar Ratios 1 & 2Ensures complete reaction without promoting polysubstitution. Excess sulfonating/chlorinating agent can lead to unwanted byproducts.Use a slight excess (1.1-1.5 eq.) of the electrophilic reagent. Titrate starting material to confirm purity before calculating.
Reaction Time 1 & 2Incomplete reactions lead to purification difficulties. Over-extending reaction time can increase byproduct formation.Monitor reaction progress using an appropriate analytical technique like HPLC or TLC (with a suitable mobile phase).
Purity of Starting Material 1Impurities in the 2-aminophenol can lead to a cascade of side reactions and purification challenges.Use high-purity 2-aminophenol (>98%) or recrystallize before use.

Q2: How can I reliably assess the purity and confirm the identity of my final product?

A: A multi-technique approach is recommended for full characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. Due to the polar nature of the analyte, reversed-phase HPLC with an ion-pairing reagent or specialized columns (e.g., HILIC, BIST™ A+) is often necessary.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (like D₂O or DMSO-d₆) will provide definitive structural confirmation. The substitution pattern on the aromatic ring can be unambiguously determined from the coupling constants and chemical shifts of the aromatic protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[1]

  • Diazotization Titration: A classical chemical method to quantify the primary aromatic amine content, which can be used to determine the chemical purity of the final product.[9]

Q3: What are the key safety considerations for this synthesis?

A: This synthesis involves corrosive and reactive chemicals. Adherence to safety protocols is mandatory.

  • Corrosive Reagents: Both fuming sulfuric acid and sulfuryl chloride are extremely corrosive and react violently with water. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reactions: The sulfonation step is highly exothermic. Ensure the reaction vessel is adequately cooled and that additions are performed slowly to maintain control. Have a larger cooling bath on standby in case of a thermal runaway.

  • Handling of 2-Aminophenol: 2-Aminophenol is harmful if swallowed or inhaled and can cause skin irritation. Handle with appropriate PPE.

  • Quenching: The process of quenching the reaction mixture by adding it to ice/water must be done slowly and carefully, as it can generate significant heat and fumes.

References

Sources

Technical Support Center: Purification of Crude 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS No: 5857-94-3). We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the compound's properties and the common impurities encountered during its synthesis. Understanding these core concepts is the first step toward successful purification.

Q1: What are the key physicochemical properties of this compound that influence its purification?

The purification strategy is dictated by the compound's unique chemical structure, which features a sulfonic acid, a phenol, and an aromatic amine. This combination results in high polarity and specific reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Purification
Molecular Formula C₆H₆ClNO₄S[1]-
Molecular Weight 223.63 g/mol [1][2]Affects molar calculations for reagents.
Appearance Light brown to brown crude powder[1]Color indicates the presence of impurities, possibly oxidized byproducts.
Solubility in Water Freely soluble[1]This is the primary challenge; standard organic extractions are ineffective. Purification will rely on aqueous-based methods.
Chemical Nature AmphotericContains a strongly acidic sulfonic acid group (-SO₃H) and a weakly basic amino group (-NH₂), allowing for purification via pH-mediated precipitation.[3]
Polarity Very HighMakes standard normal-phase silica chromatography unsuitable.[4] Reverse-phase or ion-exchange chromatography are more appropriate.[5]
Melting Point Decomposes above 330°C[1]Not a useful metric for purity assessment due to decomposition.

Q2: What are the most common impurities expected from a typical synthesis?

The synthesis of this molecule typically involves the sulfonation of 2-amino-4-chlorophenol.[6] Impurities can arise from the starting materials, reagents, and side reactions.

  • Residual Sulfuric Acid: A common excess reagent in sulfonation reactions.[7]

  • Unreacted Starting Material: e.g., 2-amino-4-chlorophenol.

  • Isomeric Byproducts: Sulfonation of phenols can yield ortho- and para-isomers depending on the reaction temperature.[8][9][10] Separating these isomers can be particularly challenging.

  • Sulfones: These byproducts can form during sulfonation, especially at higher temperatures.[7][11]

  • Oxidation Products: Phenols and aromatic amines can be sensitive to air, leading to colored, polymeric impurities.[2]

  • Inorganic Salts: Formed during pH adjustments or work-up procedures (e.g., NaCl, Na₂SO₄).

Q3: What are the primary purification strategies for a highly polar aromatic sulfonic acid like this?

Given its high water solubility, purification must be adapted away from traditional organic chemistry techniques.

  • Recrystallization: The most common method. The key is selecting an appropriate solvent system where the product's solubility is high at elevated temperatures but low at cooler temperatures, while impurities remain soluble. Water is a primary candidate.[12]

  • Acid-Base Precipitation: This technique exploits the amphoteric nature of the molecule. By dissolving the crude material in a basic solution, insoluble neutral impurities can be filtered off. Subsequent acidification precipitates the purified product, leaving acid-soluble impurities behind.

  • Chromatography: While challenging, specific types of chromatography are effective. Ion-exchange chromatography is highly suitable for separating charged molecules from neutral ones and salts.[5][7] Reverse-phase chromatography (C18) can also be used to separate compounds based on polarity in aqueous mobile phases.[5]

Part 2: Troubleshooting Guide

This Q&A section addresses specific experimental problems with detailed, science-backed solutions.

Category: Low Purity & Persistent Color

Q: My final product is still a persistent brown color even after recrystallization. What is the cause and how can I fix it?

A: A persistent brown color typically indicates the presence of highly conjugated, polymeric, or oxidized impurities. These are often present in small amounts but are intensely colored.

  • Causality: Aromatic amines and phenols are susceptible to air oxidation, which forms colored quinone-like structures. These impurities can become trapped within the crystal lattice of your product during recrystallization.

  • Solution 1: Activated Carbon Treatment. Before allowing the hot recrystallization solution to cool, add a small amount (1-2% w/w) of activated carbon. The carbon's high surface area adsorbs large, colored organic molecules. Boil the solution with the carbon for 5-10 minutes, then perform a hot filtration through a pad of Celite® or filter aid to remove the carbon before cooling.

  • Solution 2: Use an Antioxidant. During purification, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous solution can help prevent air oxidation.

  • Solution 3: Switch Purification Method. If color persists, the impurities may have similar solubility to your product. In this case, switch to an orthogonal method like acid-base precipitation, which separates based on chemical properties (acidity/basicity) rather than just solubility.

Category: Recrystallization Issues

Q: My compound won't crystallize from water. It either oils out or forms a foam-like solid. What should I do?

A: This is a common problem with highly polar compounds and indicates either excessive supersaturation, the presence of impurities inhibiting crystal formation, or both.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the impure solid. Foam-like or amorphous solids often precipitate when crystallization happens too quickly.[13]

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Then, transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of more ordered, purer crystals.

    • Introduce a Nucleation Site: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth to begin. Alternatively, add a tiny "seed" crystal from a previous successful batch.

    • Change Solvent System: If water alone fails, create a mixed-solvent system. Dissolve the compound in a minimum of hot water, then slowly add a miscible organic "anti-solvent" in which the compound is less soluble (e.g., ethanol, isopropanol, or acetonitrile) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot water to redissolve the cloudiness, then allow it to cool slowly.[5]

    • Adjust pH: The solubility of your amphoteric compound is highly pH-dependent. Try acidifying the solution slightly with HCl. This ensures the amino group is protonated and the sulfonic acid is neutral, which may alter solubility enough to promote crystallization.

Category: Contamination with Inorganic Salts

Q: How can I effectively remove residual sulfuric acid from my crude product?

A: Residual sulfuric acid is a common and detrimental impurity that must be removed.

  • Causality: Sulfuric acid is often used in excess as both a reagent and a solvent in sulfonation reactions.[14]

  • Solution 1 (Precipitation): This is a classic and effective method. Dissolve the crude product in water and neutralize the excess sulfuric acid by adding a slurry of calcium carbonate (CaCO₃) or barium carbonate (BaCO₃).[7] The sulfuric acid is converted to highly insoluble calcium sulfate (CaSO₄) or barium sulfate (BaSO₄), which can be removed by filtration. Your product, as a calcium or barium sulfonate salt, remains in solution. You can then acidify the filtrate with HCl to re-precipitate the purified sulfonic acid.

  • Solution 2 (Solvent-Based Removal): Sulfonic acids are often soluble in water, while inorganic salts like sodium sulfate are less soluble in organic solvents. Dissolve the crude mixture in a minimum amount of hot water and add a large volume of a solvent like ethanol or isopropanol. The sulfonic acid may remain in solution while the inorganic sulfate crashes out. This method's success is highly dependent on the specific solubilities.

  • Solution 3 (Chromatographic): For the highest purity, use ion-exchange chromatography. A cation-exchange resin will retain metal ions and allow the pure sulfonic acid to pass through.[15]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Purification by Recrystallization from Acidified Water

This protocol is the first method of choice for removing organic, non-ionic impurities.

  • Dissolution: In a fume hood, add 10 g of crude this compound to an Erlenmeyer flask. Add 50 mL of deionized water and a magnetic stir bar.

  • Acidification: Slowly add 1 M HCl dropwise while stirring until the pH of the solution is between 2.0 and 3.0.[1] This ensures the amino group is protonated.

  • Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add minimal amounts of additional water if necessary to achieve full dissolution, keeping the solution as concentrated as possible.

  • (Optional) Decolorization: If the solution is darkly colored, remove it from the heat, wait one minute, and add 0.1-0.2 g of activated carbon. Return the flask to the hot plate and gently boil for 5-10 minutes.

  • Hot Filtration: If carbon was used, perform a hot filtration using a pre-heated Büchner funnel and Celite® to remove the carbon. If no carbon was used, this step can be skipped unless there are insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a small amount of cold ethanol to help drying.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Purification by Acid-Base Precipitation

This method is excellent for removing neutral or non-acidic impurities.

  • Basification: Dissolve 10 g of the crude product in 100 mL of deionized water. While stirring, slowly add 2 M NaOH solution until the pH reaches ~10-11. Ensure all solids have dissolved. This converts the sulfonic acid to its highly soluble sodium salt.

  • Filtration of Impurities: If any solid impurities remain (e.g., neutral organic byproducts), filter them off by vacuum filtration.

  • Precipitation: Transfer the clear, basic filtrate to a clean beaker and place it in an ice bath. While stirring vigorously, slowly add concentrated HCl (~6 M) dropwise. The product will begin to precipitate. Continue adding acid until the pH of the slurry is ~1-2.

  • Digestion: Continue stirring the cold slurry for 30-60 minutes. This process, known as digestion, allows smaller, less pure crystals to redissolve and re-precipitate onto larger, purer crystals.

  • Isolation & Drying: Collect the purified white to off-white solid by vacuum filtration. Wash the filter cake thoroughly with ice-cold deionized water to remove any remaining salts (like NaCl). Dry the product in a vacuum oven.[2]

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes. This will elute polar compounds first.

  • Detection: UV detector set at a wavelength where the aromatic ring absorbs, typically around 254 nm or 280 nm.

  • Sample Prep: Prepare a sample solution of ~1 mg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Analysis: A pure sample should yield a single major peak. The presence of other peaks indicates impurities. Isomers may appear as closely eluting peaks.[6]

Part 4: Visualization & Workflows

Visual diagrams can help clarify the decision-making process during purification.

PurificationWorkflow cluster_start Start cluster_process Purification cluster_analysis Analysis & Finish Crude Crude Product (Brown Solid) Dissolve Dissolve in Hot Aqueous Solution Crude->Dissolve Recrystallization or Precipitation Filter Hot Filter (Optional: with Carbon) Dissolve->Filter Cool Slow Cool & Crystallize Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Under Vacuum Isolate->Dry HPLC Assess Purity (HPLC) Dry->HPLC Pure Pure Product (Off-White Solid) HPLC->Pure Purity > 98% DecisionTree Impurity What is the primary impurity? Inorganic Inorganic Salts (H₂SO₄, NaCl) Impurity->Inorganic  Yes Colored Colored Organics & Oxidation Products Impurity->Colored  No Method1 Precipitate Sulfates (CaCO₃) or use Ion-Exchange Inorganic->Method1 Isomers Isomers / Neutral Byproducts Colored->Isomers  No Method2 Recrystallize with Activated Carbon Colored->Method2  Yes Method3 Acid-Base Precipitation or Preparative HPLC Isomers->Method3  Yes

Caption: Decision tree for selecting a purification strategy based on the main impurity type.

References

  • 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid - Ccount Chem.
  • Question on purifying aryl Sulfonic acids : r/Chempros - Reddit.
  • Troubleshooting common issues in the synthesis of aryl sulfonic acids - Benchchem.
  • Technical Support Center: Purification of Sulfon
  • CAS 88-23-3: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid - CymitQuimica.
  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927 - PubChem . [Link]

  • Reagents & Solvents: Solvents for Recrystalliz
  • This compound - LookChem . [Link]

  • Aromatic Synthesis (3) - Sulfonyl Blocking Groups - Master Organic Chemistry . [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry . [Link]

  • What is a sulphonation reaction of phenol? - Quora . [Link]

  • This compound - WorldOfChemicals.
  • Phenol Electrophilic substitution rxn - SlideShare.
  • Difference in major product of sulphonation of phenols - Chemistry Stack Exchange . [Link]

  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC - NIH . [Link]

  • US Patent US3946037A - Sulfonation of arom
  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google P
  • This compound | C6H6ClNO4S | CID 22133 - PubChem . [Link]

  • This compound - gsrs.
  • Recrystallization for foam like crystals : r/Chempros - Reddit.
  • US Patent US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
  • US Patent US3496224A - Purific

Sources

Technical Support Center: Troubleshooting Diazotization of 4-Amino-N-(4-aminophenyl)benzenesulfonamide (CAS 5857-94-3)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diazotization of 4-Amino-N-(4-aminophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we address common failures and provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction to the Substrate and Reaction

The compound 4-Amino-N-(4-aminophenyl)benzenesulfonamide (CAS 5857-94-3) is a primary aromatic amine, a key substrate for diazotization reactions. This process converts the primary aromatic amine into a diazonium salt, a versatile intermediate in organic synthesis, particularly in the creation of azo dyes.[1][2] The reaction is notoriously sensitive to experimental conditions, and even minor deviations can lead to significant drops in yield or complete failure.

The overall transformation involves the reaction of the aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My diazotization reaction of 4-Amino-N-(4-aminophenyl)benzenesulfonamide failed to produce the desired diazonium salt. What are the most likely reasons?

A1: Failure in a diazotization reaction can often be traced back to a few critical parameters. The most common culprits are improper temperature control, incorrect acidity, and issues with the quality of your reagents.

  • Temperature: The diazonium salt formed from 4-Amino-N-(4-aminophenyl)benzenesulfonamide is thermally unstable.[5][6] It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the reaction.[4] Exceeding this range can lead to rapid decomposition of the diazonium salt, often observed as the evolution of nitrogen gas and the formation of phenolic byproducts.[5][7]

  • Acidity: A sufficient excess of strong mineral acid (e.g., hydrochloric acid) is necessary for several reasons. It is required to generate nitrous acid from sodium nitrite, and it also prevents an unwanted side reaction known as azo coupling, where the newly formed diazonium salt reacts with the unreacted parent amine.[5][7]

  • Reagent Quality: The purity of your starting amine and the freshness of the sodium nitrite are paramount. Old or improperly stored sodium nitrite may have decomposed, leading to an insufficient amount of nitrous acid for the reaction to go to completion.

Q2: I observed the formation of a dark-colored precipitate or an oily substance in my reaction mixture. What does this indicate?

A2: The appearance of a dark precipitate or an oily layer is a strong indicator of diazonium salt decomposition and subsequent side reactions.[5][8]

  • Phenol Formation: At temperatures above the optimal range, the diazonium salt can be hydrolyzed by water in the reaction mixture to form the corresponding phenol.[7][8] This phenolic byproduct is often colored and can appear as an oily substance.

  • Azo Coupling: If the reaction medium is not acidic enough, the electrophilic diazonium salt can attack the electron-rich ring of the unreacted, non-protonated starting amine.[7][9] This results in the formation of a highly colored azo compound, which can precipitate out of the solution.

To mitigate this, ensure your ice-salt bath is maintaining a consistent low temperature and that the addition of the sodium nitrite solution is done slowly and dropwise to avoid localized heating.[5]

Q3: How can I confirm the successful formation of the diazonium salt in my reaction mixture?

A3: A simple and effective qualitative test is to perform a coupling reaction with a suitable agent.[5]

  • Procedure: Take a small aliquot of your cold diazonium salt solution and add it to a pre-prepared cold, alkaline solution of a coupling agent like 2-naphthol.

  • Observation: The immediate formation of a brightly colored azo dye (typically red or orange) is a positive indication that the diazotization was successful.[5][10]

For quantitative analysis, diazotization titration can be employed.[11][12] This involves titrating the amine with a standardized solution of sodium nitrite and using an external indicator like starch-iodide paper to detect the endpoint.[11][13]

Q4: My starting material, 4-Amino-N-(4-aminophenyl)benzenesulfonamide, has poor solubility in the acidic medium. How can I address this?

A4: Poor solubility of the amine salt can hinder the reaction. Here are some strategies to improve it:

  • Fine Grinding: Before adding the amine to the acid, grinding it into a fine powder can increase its surface area and improve the rate of dissolution.

  • Sufficient Acid: Ensure you are using a sufficient excess of the mineral acid to fully convert the amine to its more soluble salt form.

  • Gentle Warming (with caution): Gently warming the acidic solution to aid dissolution can be effective. However, it is absolutely critical to cool the solution back down to 0-5 °C before adding the sodium nitrite.[5]

Experimental Protocols

Standard Diazotization Protocol for 4-Amino-N-(4-aminophenyl)benzenesulfonamide

This protocol is a generalized procedure and may require optimization based on your specific downstream application.

  • Preparation of the Amine Solution:

    • In a flask equipped with a magnetic stirrer, suspend one molar equivalent of 4-Amino-N-(4-aminophenyl)benzenesulfonamide in a solution of distilled water and 2.5 to 3 molar equivalents of concentrated hydrochloric acid.

    • Place the flask in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 1.05 to 1.1 molar equivalents of sodium nitrite in cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred amine solution.

    • Maintain the temperature strictly between 0-5 °C during the addition.

    • Monitor the reaction for completion by periodically testing a drop of the mixture on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.[14]

The resulting diazonium salt solution should be kept cold and used immediately for subsequent reactions.

Data Presentation

Table 1: Critical Parameters for Successful Diazotization

ParameterRecommended RangeRationale
Temperature 0-5 °CPrevents decomposition of the thermally unstable diazonium salt.[5][6]
Molar Ratio (Acid:Amine) 2.5 - 3 : 1Ensures complete formation of the amine salt and prevents side reactions.[5]
Molar Ratio (NaNO₂:Amine) 1.05 - 1.1 : 1A slight excess ensures the reaction goes to completion.
Addition Rate of NaNO₂ Slow, dropwisePrevents localized overheating from the exothermic reaction.[5]
Visualization of Key Processes

Diazotization_Mechanism Amine Ar-NH₂ (4-Amino-N-(4-aminophenyl)benzenesulfonamide) Nitrosamine Ar-NH-N=O (N-Nitrosamine) Amine->Nitrosamine + NO⁺, -H⁺ NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation Nitrosonium NO⁺ (Nitrosonium Ion) HNO2->Nitrosonium + H⁺, -H₂O Diazohydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Salt) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: Mechanism of Diazotization.

Troubleshooting_Workflow Start Diazotization Fails Temp Is Temperature 0-5°C? Start->Temp Acid Is Acid in Excess? Temp->Acid Yes ControlTemp Adjust Cooling/ Slow NaNO₂ Addition Temp->ControlTemp No Reagents Are Reagents Pure/Fresh? Acid->Reagents Yes AddAcid Add More Acid Acid->AddAcid No Solubility Is Amine Dissolved? Reagents->Solubility Yes CheckReagents Use Fresh NaNO₂/ Purify Amine Reagents->CheckReagents No ImproveSol Grind Amine/ Gentle Warming (Pre-reaction) Solubility->ImproveSol No Success Successful Diazotization Solubility->Success Yes ControlTemp->Temp AddAcid->Acid CheckReagents->Reagents ImproveSol->Solubility

Caption: Troubleshooting Workflow for Diazotization.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • JoVE. (2025). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved from [Link]

  • Ridd, J. H. (1961). The mechanism of diazotization. Journal of Chemical Education, 38(3), 149. [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Anderson, K. W., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(10), 1443-1453. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5857-94-3, 6-CHLORO-2-AMINOPHENOL-4-SULFONIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Musgrave, R. (2017, March 13). Diazonium Salt Side Reaction (Azo Dye Formation). YouTube. [Link]

  • Organic Letters. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. [Link]

  • Pharmapproach. (n.d.). Diazotization Titration or Nitrite Titration. Retrieved from [Link]

  • Journal of the American Chemical Society. (1964). Preparation of Solutions of Pure Nitrous Acid. [Link]

  • Pharmaacademias. (2023). Basic Principles, methods, and application of diazotization titration. Retrieved from [Link]

  • Chemsrc. (2025). 6-Nitro-2-aminophenol-4-sulfonic acid | CAS#:96-93-5. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. Retrieved from [Link]

  • Scribd. (n.d.). Assays by Diazotization. Retrieved from [Link]

  • MDPI. (2023). Development of Green-Assessed and Highly Sensitive Spectrophotometric Methods for Ultra-Low-Level Nitrite Determination Using Rhodanine and 7-Hydroxycoumarin in Environmental Samples. [Link]

  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • MDPI. (2001). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. [Link]

  • Zolton, L. (1965).
  • Reddit. (2026). Diazotization (synthesis problem). Retrieved from [Link]

  • World of Chemicals. (2013). 4-Amino-N-(4-aminophenyl)benzenesulfonamide. Retrieved from [Link]

  • World of Chemicals. (2013). 4-Aminobenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • ChemBuyersGuide.com, Inc. (n.d.). Skyrun Industrial Co.Limited (Page 32). Retrieved from [Link]

  • ChemAnalyst. (n.d.). 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid|CAS 5857-94-3. Retrieved from [Link]

  • YouTube. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. [Link]

Sources

Technical Support Center: Stabilizing 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of oxidative degradation of this compound in solution. As an aromatic amine and a phenol derivative, this molecule is susceptible to oxidation, often indicated by a color change from colorless or off-white to yellow, brown, or even black. This degradation can significantly impact experimental outcomes by altering the compound's purity, activity, and quantification.

This document provides in-depth, field-proven insights and protocols to help you maintain the integrity of your solutions. We will explore the "why" behind each step, ensuring a robust and reproducible experimental setup.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered when working with this compound solutions.

Q1: Why is my this compound solution turning yellow/brown?

This discoloration is a classic indicator of oxidation.[1] The phenolic hydroxyl group and the aromatic amino group on the benzene ring are electron-donating, making the molecule highly susceptible to oxidation by dissolved oxygen in your solvent. This process can be accelerated by factors like exposure to light, elevated pH, and the presence of trace metal ions.[1] The initial oxidation products are often quinone-like structures, which can then polymerize to form complex, colored molecules.[1]

Q2: What are the consequences of this oxidation for my experiments?

Oxidative degradation is not just a cosmetic issue. It can severely compromise your results by:

  • Altering Purity and Concentration: The parent compound is consumed, leading to inaccurate quantification and a lower effective concentration in your assays.

  • Loss of Biological Activity: The oxidized byproducts will likely have different, diminished, or no biological activity compared to the parent compound.

  • Formation of Interfering Species: The degradation products could interfere with analytical measurements or cause unexpected side effects in biological systems.

  • Precipitation: The polymerized byproducts may be less soluble, leading to precipitation out of solution.[1]

Q3: I prepare my solutions fresh, but they still change color quickly. What am I doing wrong?

Even freshly prepared solutions can oxidize rapidly if proper precautions are not taken. The primary culprit is often dissolved oxygen already present in the solvent.[1] Standard laboratory solvents, when exposed to air, contain enough dissolved oxygen to initiate the degradation process. Simply dissolving the compound is not enough; the entire system must be managed to exclude oxygen.

Q4: Can I just filter out the colored impurities?

Filtering will only remove insoluble polymerized products. It will not remove the soluble colored species or the initial oxidation products, nor will it restore the degraded parent compound. This is not a solution to the underlying problem of instability.

Part 2: Troubleshooting and Prevention Guide

This section provides a systematic approach to preventing oxidation. The core strategy is multi-faceted: remove dissolved oxygen, inhibit radical chain reactions with antioxidants, control the solution's chemical environment (pH), and sequester catalytic metal ions.

The Four Pillars of Stabilization
  • Deoxygenation: The removal of dissolved oxygen from solvents is the most critical first step.

  • Antioxidant Addition: Scavenging residual oxygen and inhibiting oxidative chain reactions.

  • pH Control: Maintaining a slightly acidic environment to enhance stability.

  • Chelation: Sequestering trace metal ions that catalyze oxidation.

Below is a logical workflow to diagnose and solve instability issues.

Troubleshooting_Workflow A Start: Solution is unstable (e.g., changes color) B Was the solvent deoxygenated (e.g., sparged with N2/Ar)? A->B C NO B->C No D YES B->D Yes E Implement Solvent Deoxygenation (See Protocol 1) C->E F Was an antioxidant added to the solution? D->F E->F G NO F->G No H YES F->H Yes I Add an appropriate antioxidant (See Protocol 2 & Table 1) G->I J What is the pH of the solution? H->J I->J K Neutral or Basic (pH ≥ 7) J->K pH ≥ 7 L Acidic (pH < 7) J->L pH < 7 M Adjust to a slightly acidic pH (e.g., pH 4-6) K->M N Are trace metals a concern (e.g., using non-purified buffers)? L->N M->N O YES N->O Yes P NO N->P No Q Add a chelating agent (e.g., EDTA) O->Q R Are solutions protected from light and stored properly? P->R Q->R S NO R->S No T YES R->T Yes U Store in amber vials, at low temperature, under inert gas S->U V End: Solution should be stable. Monitor for any changes. T->V U->V

Caption: A logical workflow for troubleshooting solution instability.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for preparing stable solutions of this compound.

Protocol 1: Deoxygenating Solvents via Inert Gas Sparging

Rationale: Solvents exposed to air contain dissolved oxygen, which is a primary initiator of oxidation.[1] Sparging with an inert gas, such as nitrogen or argon, effectively displaces this dissolved oxygen.[1][2][3][4] This is the foundational step for preparing any stable solution.

Materials:

  • Solvent (e.g., deionized water, buffer, ethanol)

  • Schlenk flask or a standard flask with a septum-sealed cap

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Long needle or glass pipette

  • Short vent needle

Procedure:

  • Pour the desired volume of solvent into the flask.

  • Seal the flask with a rubber septum.

  • Insert the long needle connected to the inert gas line, ensuring its tip is submerged well below the solvent surface.

  • Insert the short vent needle into the septum, ensuring its tip is above the liquid level. This will serve as a gas outlet.

  • Begin bubbling the inert gas through the solvent at a moderate rate. A steady stream of bubbles should be visible. Avoid bubbling too vigorously, which can cause solvent evaporation.

  • Sparge the solvent for a minimum of 20-30 minutes.[1][5] For larger volumes, a longer duration may be necessary.

  • After sparging, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask's headspace.

  • The deoxygenated solvent is now ready for use.

Sparging_Workflow cluster_flask Schlenk Flask Solvent Solvent Headspace Headspace (Air) OutletNeedle Short Outlet Needle Headspace->OutletNeedle Displaced Air/O2 exits InertGas Inert Gas Source (N2 or Ar) InletNeedle Long Inlet Needle InertGas->InletNeedle InletNeedle->Solvent Bubbles through solvent Atmosphere Atmosphere OutletNeedle->Atmosphere

Caption: Experimental setup for solvent deoxygenation by sparging.

Protocol 2: Preparing a Stabilized Stock Solution

Rationale: This protocol combines deoxygenation with the use of an antioxidant and proper handling techniques to create a stable stock solution. Antioxidants like ascorbic acid or sodium metabisulfite act as radical scavengers, intercepting reactive oxygen species before they can degrade the target compound.[6][7]

Materials:

  • This compound powder

  • Deoxygenated solvent (from Protocol 1)

  • Antioxidant of choice (see Table 1)

  • Chelating agent (optional, e.g., EDTA)

  • Amber glass vials with Teflon-lined screw caps

  • Inert gas source

Procedure:

  • Prepare the Solvent System:

    • Start with the deoxygenated solvent prepared in Protocol 1.

    • If using an antioxidant, dissolve it directly into the deoxygenated solvent at the desired concentration (see Table 1). For example, add ascorbic acid to a final concentration of 0.1 mM.[1]

    • If using a chelating agent, add it now (e.g., EDTA to a final concentration of 0.1-1 mM).

    • Ensure the pH is slightly acidic. If necessary, adjust with a dilute, non-oxidizing acid. Phenolic compounds are generally more stable at a pH below 7.[1]

  • Dissolve the Compound:

    • Accurately weigh the required amount of this compound into an amber vial.

    • Add the prepared, stabilized solvent to the vial to achieve the target concentration.

    • Cap the vial and mix gently (vortex or sonicate) until fully dissolved.

  • Inert Headspace and Storage:

    • Once dissolved, briefly flush the headspace of the vial with inert gas (nitrogen or argon) for 30-60 seconds to displace any air that may have entered.[1]

    • Immediately cap the vial tightly.

    • For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use amber vials. Repeat the headspace flush for each aliquot before sealing.

    • Store the vials at -20°C or -80°C to further slow any potential degradation.[1]

Data Presentation: Choosing an Antioxidant

The choice of antioxidant may depend on the solvent system and downstream applications.

Table 1: Common Antioxidants for Solution Stabilization

AntioxidantTypical Final ConcentrationCommon SolventsKey Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMAqueous, DMSO, EthanolHighly effective and commonly used.[1] Can sometimes act as a pro-oxidant in the presence of certain metal ions, so co-use with a chelator is recommended.[1][7]
Sodium Metabisulfite 0.1 - 0.5% (w/v)AqueousA strong reducing agent and very effective at preventing oxidative browning.[6][8][9] May not be suitable for all biological assays.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic Solvents (e.g., DMSO, Ethanol)A synthetic antioxidant, very effective in non-aqueous or lipid-based solutions.[1]
Glutathione (GSH) 1.0 mMAqueousA biologically relevant antioxidant that can be effective in cell-based systems.[5]

References

  • University of York, Department of Chemistry. Degassing solvents. Available from: [Link]

  • Bajpai, A. (2022, December 26). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. Available from: [Link]

  • Google Patents. Oxidation inhibitors for amine degradation.
  • Wikipedia. Degassing. Available from: [Link]

  • Science Alert. Effect of L-Ascorbic Acid and Sodium Metabisulfite in the Inhibition of the Enzymatic Browning of Minimally Processed Apple. Available from: [Link]

  • Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Available from: [Link]

  • National Institutes of Health. (2022, January 13). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Available from: [Link]

  • ResearchGate. (2025, August 10). Effect of L-ascorbic acid and sodium metabisulfite in the inhibition of the enzymatic browning of minimally processed apple. Available from: [Link]

  • ResearchGate. (2025, August 6). Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes. Available from: [Link]

Sources

Side reactions of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. It provides in-depth troubleshooting for common side reactions and offers practical solutions to ensure the integrity and purity of your experiments.

Introduction to this compound

This compound is a substituted aromatic compound containing amino, chloro, hydroxyl, and sulfonic acid functional groups.[1][2] Its reactivity is largely dictated by these groups, making it a valuable intermediate in the synthesis of various compounds, including azo dyes.[3] However, this complex reactivity also predisposes it to several side reactions during its synthesis and handling, leading to impurities that can compromise experimental outcomes. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and use of this compound.

Issue 1: Presence of Isomeric Impurities in the Final Product

Symptom: You observe unexpected peaks in your analytical chromatogram (e.g., HPLC-UV) that have the same mass as your target compound but different retention times.

Probable Cause: The formation of positional isomers is a common side reaction during the electrophilic aromatic substitution steps of the synthesis, namely sulfonation and nitration. The directing effects of the substituents on the aromatic ring (amino, chloro, and hydroxyl groups) can lead to the formation of undesired isomers. For instance, during the nitration of a chlorophenol sulfonic acid precursor, the nitro group may be introduced at a different position on the ring, leading to an isomeric impurity.[4]

Mechanism of Isomer Formation during Nitration:

The nitration of substituted phenols and their derivatives is a complex process. The regioselectivity is influenced by the directing effects of the existing substituents. Both the hydroxyl (-OH) and amino (-NH2) groups are strongly activating and ortho-, para-directing, while the chloro (-Cl) and sulfonic acid (-SO3H) groups are deactivating but also ortho-, para-directing. The interplay of these directing effects, steric hindrance, and reaction conditions determines the final position of the incoming nitro group. The formation of a nitronium ion (NO2+) is the key step in this electrophilic aromatic substitution.[5]

Solution:

Precise control over reaction conditions is paramount to minimize the formation of isomeric impurities.

Experimental Protocol for Minimizing Isomer Formation:

  • Temperature Control: Maintain strict temperature control during both sulfonation and nitration reactions. Lower temperatures generally favor the kinetic product, which may be the desired isomer, while higher temperatures can lead to the formation of the thermodynamically more stable, but potentially undesired, isomer.[3]

  • Order of Reagent Addition: The order in which reagents are added can significantly impact the outcome. A slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) to the solution of the sulfonic acid precursor at a controlled temperature is crucial.

  • Purity of Starting Materials: Ensure the high purity of your starting materials. Impurities in the initial chlorophenol or other reagents can lead to the formation of additional side products.[3]

  • Purification: If isomeric impurities are still present, they can often be separated by fractional crystallization of the product or its salts. The different isomers may have slightly different solubilities in various solvent systems.

ParameterCondition to Minimize IsomersRationale
Temperature Low to moderate (specifics depend on the reaction step)Controls the kinetic vs. thermodynamic product distribution.[3]
Reagent Addition Slow, controlled addition of nitrating/sulfonating agentPrevents localized overheating and uncontrolled side reactions.
Starting Material High purityReduces the formation of unforeseen byproducts.[3]
Issue 2: Product Discoloration (Yellow to Brown or Black)

Symptom: Your final product or reaction mixture appears discolored, ranging from a pale yellow to a dark brown or even black.

Probable Cause: The discoloration is most likely due to the oxidation of the aminophenol moiety. Aminophenols are susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metal ions.[6][7][8] This oxidation can lead to the formation of highly colored quinone-imine or polymeric species.[9][10]

Oxidative Degradation Pathway:

The amino and hydroxyl groups on the aromatic ring make the compound electron-rich and thus highly susceptible to oxidation. The oxidation process often involves the formation of a quinone-imine intermediate, which can then undergo further reactions, including polymerization, to form complex, colored mixtures.

G cluster_oxidation Oxidative Degradation A 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid C Quinone-imine Intermediate (Highly Colored) A->C Oxidation B Oxidizing Agent (e.g., O2, light) D Polymeric Byproducts (Dark Color) C->D Polymerization

Caption: Oxidative degradation of this compound.

Solution:

To prevent oxidative degradation, it is crucial to handle the compound under conditions that minimize its exposure to oxidizing agents.

Experimental Protocol for Preventing Oxidation:

  • Inert Atmosphere: Conduct reactions and handle the solid compound under an inert atmosphere, such as nitrogen or argon. This will minimize contact with atmospheric oxygen.

  • Protection from Light: Store the compound in amber-colored vials or containers to protect it from light, which can catalyze oxidation.

  • Degassed Solvents: When preparing solutions, use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Use of Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as sodium bisulfite, may help to prevent oxidation. However, ensure that the antioxidant does not interfere with your downstream applications.

  • Purification of Discolored Product: If your product is already discolored, you may be able to purify it by recrystallization. The colored impurities are often less soluble and may be removed during this process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.

Q2: How can I monitor the purity of my this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. Impurities will typically appear as separate peaks from the main product peak. A patent for a related compound mentions the use of HPLC for monitoring the reaction and final product purity.[11]

Q3: What are the primary safety concerns when working with this compound?

A3: this compound is classified as a skin and serious eye irritant.[1][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Q4: Can this compound undergo desulfonation?

A4: Yes, under certain conditions, aromatic sulfonic acids can undergo desulfonation, which is the reverse of the sulfonation reaction. This is typically favored in the presence of dilute acid at elevated temperatures. This is a potential side reaction to be aware of if your experimental conditions involve heating in an acidic aqueous environment.

Troubleshooting Workflow for Impurity Analysis:

G cluster_workflow Impurity Troubleshooting Workflow start Impurity Detected (e.g., by HPLC) q1 Is the impurity an isomer? start->q1 sol1 Optimize reaction conditions: - Temperature control - Slow reagent addition - Purify starting materials q1->sol1 Yes q2 Is the product discolored? q1->q2 No end Pure Product sol1->end sol2 Prevent oxidation: - Use inert atmosphere - Protect from light - Use degassed solvents q2->sol2 Yes other Other Impurity (e.g., starting material, other byproduct) q2->other No sol2->end other->end Purification

Caption: A logical workflow for troubleshooting impurities.

References

  • MECHANISM OF NITRATION OF PHENOLSULPHON1C ACIDS. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.
  • IE58428B1 - Process for nitration of phenol derivatives. Google Patents.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Exploring High-Purity Dyes for Analytical Applications. Journal of Analytical Chemistry. Available at: [Link]

  • Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Chlorophenol. Wikipedia. Available at: [Link]

  • Sulfonation and Sulfation Processes. Chemithon. Available at: [Link]

  • The mechanism of sulfonic acid impurity formation. ResearchGate. Available at: [Link]

  • Sulphonation of chlorophenol. Sciencemadness.org. Available at: [Link]

  • A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. ChemistrySelect. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols. Molecules. Available at: [Link]

  • UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Journal of Molecular Structure. Available at: [Link]

  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Journal of Hazardous Materials. Available at: [Link]

  • Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. Inflammatory Bowel Diseases. Available at: [Link]

  • Forced Degradation Studies in Pharmaceutical Industry. YouTube. Available at: [Link]

  • This compound. Global Substance Registration System. Available at: [Link]

  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

Sources

Recrystallization solvent for purifying 6-Chloro-2-aminophenol-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Chloro-2-aminophenol-4-sulfonic acid (CAS No: 5857-94-3) via recrystallization. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Question 1: My 6-Chloro-2-aminophenol-4-sulfonic acid fails to crystallize or precipitate from the solution upon cooling. What is going wrong?

Answer: This is a common issue often related to solvent saturation or the presence of impurities. Let's break down the potential causes and solutions:

  • Excessive Solvent: The most frequent cause is using too much solvent to dissolve the crude product. The solution may not be supersaturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Continue until you observe slight turbidity (cloudiness), then add a minimal amount of the hot solvent back dropwise until the solution becomes clear again. Allow it to cool slowly.

  • Inappropriate Solvent System: 6-Chloro-2-aminophenol-4-sulfonic acid is noted to be very soluble in water[1]. If water is used as the sole solvent, the high solubility might prevent precipitation even at low temperatures.

    • Solution: Transition to a mixed-solvent system. A good starting point is a water/ethanol mixture. Ethanol is generally a poorer solvent for highly polar sulfonic acids than water. By adding a poorer solvent (the "antisolvent") to a hot, saturated solution of the compound in a good solvent, you can induce crystallization. See the detailed protocol below.

  • High Impurity Load: Certain impurities, especially those that are structurally similar or form eutectic mixtures, can inhibit crystal lattice formation.

    • Solution: If the product is heavily contaminated, consider a pre-purification step. This could involve a charcoal treatment of the hot solution to remove colored, polymeric impurities or an acid-base wash of the crude material before recrystallization if ionic impurities are suspected.

Question 2: My product "oiled out" during cooling instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the solute's solubility is so high that it separates as a liquid phase.

  • Causality: This is common with impure compounds, as impurities can depress the melting point. It can also happen if the solution is cooled too rapidly.

  • Immediate Actions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount (5-10% more volume) of the hot solvent to lower the saturation point slightly.

    • Induce crystallization by cooling the solution much more slowly. Insulating the flask with glass wool can help.

    • Once the solution is just below the boiling point, try "scratching" the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • If available, add a single, pure seed crystal of 6-Chloro-2-aminophenol-4-sulfonic acid to the cooled solution to initiate crystallization.

Question 3: The purity of my recrystallized product is still low, and the color hasn't improved significantly. What's the next step?

Answer: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.

  • Impurity Profile: Common impurities can arise from the synthesis, which often involves sulfonation, nitration, and reduction steps[2][3]. These can include unreacted starting materials, isomers, or byproducts from side reactions[2].

  • Solutions:

    • Second Recrystallization: A subsequent recrystallization is often necessary. The first pass removes the bulk of the impurities, while the second pass, starting with a purer material, can yield a much cleaner product.

    • Change the Solvent: If an impurity has similar solubility to your product in the first solvent, it will co-crystallize. Try a different solvent system with different polarity. For example, if you used water, try an acidified aqueous solution or a water/isopropanol mixture. The change in the solvent environment can alter the relative solubilities of the product and impurities.

    • Activated Charcoal Treatment: If the impurities are colored, they can often be removed with activated charcoal. Add a small amount of activated charcoal (1-2% of the solute's weight) to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the filtrate to cool. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to recrystallize 6-Chloro-2-aminophenol-4-sulfonic acid?

A1: Given its chemical structure—containing a highly polar sulfonic acid group, a moderately polar aminophenol backbone, and a non-polar chlorine atom—water is the most logical starting point due to the compound's high reported water solubility[1][4]. However, for effective recrystallization, the ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Single Solvent: Water is the primary recommendation. Its high polarity is well-suited for the sulfonic acid group.

  • Mixed Solvent: A water/ethanol or water/isopropanol system is an excellent alternative if water alone proves ineffective. The alcohol acts as an antisolvent, reducing the compound's solubility and promoting crystallization upon cooling.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes & Rationale
Water 10010.2Excellent solvent for polar sulfonic acids. High boiling point allows for a wide temperature gradient. Primary choice[1][4].
Ethanol 784.3May be a suitable antisolvent when paired with water. A precursor has been recrystallized from absolute ethanol[2].
Isopropanol 823.9Similar to ethanol, can be used as an antisolvent with water.
Acetic Acid 1186.2Acidic media can be effective for crystallizing sulfonic acids[5]. Use in a fume hood.

Q2: What are the critical safety precautions for handling 6-Chloro-2-aminophenol-4-sulfonic acid?

A2: This compound should be handled with care, following standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves[6].

  • Engineering Controls: Handle the solid and all solutions in a certified chemical fume hood to avoid inhalation of dust or vapors[1].

  • Hazards: The compound is classified as causing serious eye irritation and is toxic if swallowed, in contact with skin, or if inhaled[6][7].

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present[6][8]. Seek immediate medical attention.

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Q3: Can you provide a step-by-step protocol for the recrystallization?

A3: Absolutely. Below are protocols for both single- and mixed-solvent systems.

Experimental Protocol: Recrystallization of 6-Chloro-2-aminophenol-4-sulfonic acid
Method A: Single-Solvent Recrystallization (Water)
  • Dissolution: Place the crude 6-Chloro-2-aminophenol-4-sulfonic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot water until the solid just dissolves completely. Avoid adding a large excess.

  • (Optional) Hot Filtration: If the solution contains insoluble impurities or has been treated with charcoal, perform a hot filtration quickly to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a very small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature or air-dry them until a constant weight is achieved.

Method B: Mixed-Solvent Recrystallization (Water/Ethanol)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling water required for complete dissolution, as described in Method A.

  • Antisolvent Addition: To the hot, clear solution, add ethanol dropwise until you observe persistent turbidity (cloudiness).

  • Re-clarification: Add a few drops of hot water back into the solution until it becomes clear again. The goal is to be at the exact point of saturation for the mixed-solvent system at high temperature.

  • Cooling & Collection: Follow steps 4 through 8 from Method A. For washing the crystals (step 7), use an ice-cold mixture of water and ethanol with the same composition that the crystals were formed from.

Visual Logic Guides

To further assist in your experimental design and troubleshooting, the following diagrams illustrate key decision-making workflows.

Recrystallization_Troubleshooting start Start Recrystallization cool_solution Cool Solution start->cool_solution observe Observe Outcome cool_solution->observe crystals Crystals Form observe->crystals  Yes no_crystals No Crystals Form observe->no_crystals  No oil_out Product Oils Out observe->oil_out  Oils check_purity Check Purity & Yield crystals->check_purity too_much_solvent Too much solvent? no_crystals->too_much_solvent reheat Reheat to dissolve oil oil_out->reheat purity_ok Purity OK check_purity->purity_ok  Acceptable purity_low Purity Low check_purity->purity_low  Unacceptable evaporate Evaporate some solvent too_much_solvent->evaporate Yes add_antisolvent Try adding antisolvent (e.g., Ethanol) too_much_solvent->add_antisolvent No evaporate->cool_solution add_antisolvent->cool_solution add_solvent Add more 'good' solvent reheat->add_solvent cool_slowly Cool slowly / Scratch / Seed add_solvent->cool_slowly cool_slowly->observe end End purity_ok->end End Process rerun Perform 2nd Recrystallization (Consider different solvent) purity_low->rerun rerun->start

Caption: Recrystallization Troubleshooting Flowchart.

Solvent_Selection_Logic start Start: Crude Product (6-Chloro-2-aminophenol-4-sulfonic acid) analyze Analyze Structure: - Highly Polar (Sulfonic Acid) - Moderately Polar (Aminophenol) - Non-polar (Chloro-Aryl) start->analyze hypothesis Hypothesis: High polarity dominates solubility. analyze->hypothesis select_primary Select Primary Solvent: High-polarity protic solvents hypothesis->select_primary test_water Test Solubility in Water select_primary->test_water solubility_check Soluble when hot? Insoluble when cold? test_water->solubility_check ideal_solvent Ideal Single Solvent Found: Proceed with Water solubility_check->ideal_solvent  Yes too_soluble Too soluble when cold solubility_check->too_soluble  No insoluble Insoluble even when hot solubility_check->insoluble  No end Final Solvent System Chosen ideal_solvent->end Proceed use_mixed Action: Use Mixed-Solvent System too_soluble->use_mixed try_other Action: Try another polar solvent (e.g., Acetic Acid) insoluble->try_other dissolve_hot 1. Dissolve in minimum hot water ('Good' Solvent) use_mixed->dissolve_hot add_antisolvent 2. Add poorer, miscible solvent (e.g., Ethanol, Isopropanol) until turbid dissolve_hot->add_antisolvent add_antisolvent->end Proceed try_other->test_water Re-test

Caption: Solvent Selection Logic for Polar Molecules.

References
  • Prapas, A. G. (1961). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Digital Commons @ NJIT. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.

Sources

Technical Support Center: Temperature Management in Reactions with 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for managing temperature during chemical syntheses involving this intermediate. Precise temperature control is not merely a procedural step; it is fundamental to ensuring reaction safety, achieving high product purity, and guaranteeing reproducible outcomes.

Reactions involving substituted benzenesulfonic acids, particularly those with amino and hydroxyl groups, often present significant thermal challenges. The processes of sulfonation and subsequent functional group manipulations (like diazotization) are frequently exothermic, meaning they release a substantial amount of heat.[1][2] Failure to adequately manage this heat can lead to thermal runaways, decomposition of materials, and the formation of impurities that compromise the quality and color of the final product.[1] This document provides a structured troubleshooting guide and a set of frequently asked questions to navigate these challenges effectively.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, providing immediate actions, root cause analysis, and preventative strategies.

Issue 1: Uncontrolled Temperature Spike or Runaway Reaction

  • Question: My reaction temperature is rising rapidly and uncontrollably, even with the cooling bath active. What are the immediate steps, and what caused this?

  • Answer: An uncontrolled temperature increase indicates that the rate of heat generation is exceeding the system's heat removal capacity, a precursor to a thermal runaway.[3]

    Immediate Actions:

    • Cease Reagent Addition: Immediately stop the feed of any limiting reactants or energetic reagents (e.g., sulfonating agent, nitrite solution).

    • Enhance Cooling: If possible, increase the efficiency of your cooling system. For a standard ice bath, add more ice and salt to lower the temperature. For a circulator, ensure it is set to its lowest safe temperature and maximum flow rate.

    • Emergency Quenching: Have a pre-planned and tested quenching agent ready for emergency use. The choice of quench is reaction-specific and should neutralize the reactive species without generating excessive gas or a secondary exotherm.

    • Alert Personnel: Inform colleagues and safety personnel of the situation.

    Root Cause Analysis & Prevention: The primary cause is almost always an accumulation of unreacted reagents followed by a sudden increase in reaction rate. This is common in exothermic processes like sulfonation or nitration.[2][3]

    • Slow Reagent Addition: Highly exothermic reactions require slow, controlled addition of the limiting reagent.[4] This ensures that the heat generated at any moment can be effectively removed by the cooling system.

    • Efficient Stirring: Inadequate mixing creates localized "hot spots" where the reaction rate accelerates, which can initiate a bulk runaway. Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reactor.[5]

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a Differential Scanning Calorimeter - DSC or a reaction calorimeter) to quantify the reaction enthalpy (heat released).[6][7] This data is critical for designing an appropriate thermal management strategy and ensuring your cooling system is adequate.

    • Dilution: Running the reaction in a larger volume of an appropriate solvent can help absorb and dissipate the heat generated, acting as a thermal buffer.[4]

Issue 2: Final Product is Discolored or Shows High Impurity Profile

  • Question: My final product has a poor color, or analytical data shows significant impurities. Can temperature be the cause?

  • Answer: Yes, temperature is a critical factor affecting product quality, especially color, in the synthesis of aromatic compounds and dyes.[1]

    Causality and Solutions:

    • Side Reactions: Elevated temperatures can provide the necessary activation energy for undesired side reactions or decomposition pathways. For instance, in sulfonation, excessive heat can lead to polysulfonation or oxidation, resulting in discolored by-products.[1]

    • Decomposition: this compound, like many complex organic molecules, will decompose at high temperatures. While its melting point is very high (≥300 °C), thermal degradation can occur at much lower temperatures during a reaction, especially in the presence of strong acids or bases.

    • Maintaining a "Cold Chain": Many reactions involving this intermediate, such as diazotization for azo dye synthesis, are notoriously temperature-sensitive and must be kept cold (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt intermediate.

    • Protocol Adherence: Strictly adhere to the validated temperature range for the specific reaction. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture for accurate monitoring.[4]

Issue 3: Reaction Fails to Initiate or Stalls

  • Question: The reaction is not starting, or the conversion rate is extremely low. Is it safe to increase the temperature?

  • Answer: While some reactions require an initial input of heat to overcome the activation energy barrier, increasing the temperature must be done with extreme caution, especially when the reaction is known to be exothermic.[5][8]

    Troubleshooting Steps:

    • Verify Reagents and Setup: Before altering the temperature, re-verify that all reagents are pure and have been added in the correct order and stoichiometry.[5] Ensure the catalyst, if any, is active.

    • Gradual and Monitored Heating: If heating is required, do so gradually using a controlled heating mantle or oil bath. Monitor the internal temperature closely. Be prepared to switch to active cooling immediately if an exotherm begins.

    • Beware of Induction Periods: Some reactions have an induction period. A sudden, aggressive temperature increase can cause the reaction to initiate violently once the induction period is over.

    • Seeding: In some crystallization or reaction processes, adding a small crystal of the desired product ("seeding") can help initiate the process without requiring a significant temperature change.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary thermal hazards of this compound itself?

    • A1: The compound itself is a relatively stable solid. The primary thermal hazards arise from the reactions it is used in, not from its inherent instability under normal storage conditions.[9] Sulfonation and amination reactions are often highly exothermic.[1][2][10] The substance is probably combustible but does not have a low flash point.[11] It will decompose upon heating, producing toxic fumes including nitrogen oxides, sulfur oxides, and chlorides.[12][13]

  • Q2: How do I select an appropriate cooling system for my reaction scale?

    • A2: The choice of cooling system depends on the reaction scale and the magnitude of the exotherm.

Scale Cooling System Typical Temperature Range Considerations
Lab Scale (<1 L) Ice-Water Bath0 °CSimple and effective for small exotherms.
Dry Ice-Solvent Bath-78 °C to -40 °CProvides lower temperatures but requires careful handling of dry ice and flammable solvents.
Bench/Kilo Scale (1-50 L) Recirculating Chiller-80 °C to +20 °COffers precise and stable temperature control.[4] Essential for long reactions or when a specific temperature profile must be maintained.
Pilot/Production (>50 L) Jacketed Reactor with Thermal Fluid-90 °C to +200 °CThe industrial standard. The heat transfer fluid can be rapidly heated or cooled, providing excellent control over reaction temperature.
  • Q3: What is reaction calorimetry and why is it important?

    • A3: Reaction calorimetry is an experimental technique used to measure the rate of heat release (the exotherm) from a chemical reaction in real-time.[7][14] It is a cornerstone of process safety because it provides quantitative data on the total energy release (enthalpy) and the rate of that release. This information is crucial for:

      • Safe Scale-Up: Determining if a plant's cooling capacity is sufficient to handle the reaction at a larger scale.

      • Identifying Risks: Revealing secondary or decomposition reactions that may occur at higher temperatures.

      • Process Optimization: Defining the safest temperature, dosing rates, and concentrations for a reaction.[6]

  • Q4: How does my choice of solvent impact temperature control?

    • A4: The solvent plays a critical role in thermal management.

      • Heat Capacity: A solvent with a high heat capacity can absorb more energy for a given temperature rise, acting as a better thermal sink.

      • Boiling Point: The solvent's boiling point sets a natural upper limit for the reaction temperature under atmospheric pressure. This can be a safety feature, as the energy from an exotherm can be dissipated through solvent reflux. However, this also generates pressure, which must be managed in a closed system.

      • Solubility: Note that this compound is generally insoluble in water.[9][11] The choice of an appropriate organic solvent is key.

Visualized Workflows and Protocols

Protocol: General Setup for a Controlled Exothermic Reaction
  • System Assembly: Assemble a clean, dry reactor equipped with a mechanical stirrer, a thermocouple or thermometer to measure the internal temperature, a reflux condenser, and an addition funnel for reagent delivery.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., Nitrogen or Argon), especially if reagents are air-sensitive.

  • Initial Charge: Charge the reactor with this compound and the chosen solvent.

  • Pre-Cooling: Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0 °C) using an appropriate cooling bath or chiller.[4] Allow the system to equilibrate for 15-20 minutes.

  • Controlled Reagent Addition: Begin the slow, dropwise addition of the second reagent (e.g., sulfonating agent) via the addition funnel.

  • Continuous Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to ensure the temperature does not deviate from the setpoint by more than a predefined limit (e.g., ±2 °C).

  • Post-Addition Hold: After the addition is complete, continue to stir the reaction at the set temperature for the prescribed time to ensure complete conversion.

  • Controlled Quench/Workup: Once the reaction is complete, proceed with the workup, being mindful that quenching can also be exothermic and may require cooling.

Diagram: Thermal Runaway Response Workflow

This diagram outlines the logical steps for responding to an unexpected temperature excursion.

ThermalRunawayWorkflow start Temperature Excursion Detected (T > T_set + ΔT_limit) stop_addition IMMEDIATELY STOP ALL REAGENT ADDITION start->stop_addition enhance_cooling Maximize Cooling Capacity (e.g., add salt to ice bath, lower chiller setpoint) stop_addition->enhance_cooling monitor_temp Monitor Temperature Trend enhance_cooling->monitor_temp is_controlled Is Temperature Decreasing or Stabilized? monitor_temp->is_controlled continue_monitoring Continue Monitoring Until Stable at T_set is_controlled->continue_monitoring  Yes prepare_quench Prepare for Emergency Quench is_controlled->prepare_quench  No end_safe Situation Controlled continue_monitoring->end_safe is_escalating Is Temperature Still Rising Rapidly? prepare_quench->is_escalating is_escalating->monitor_temp  No, but  unstable execute_quench EXECUTE EMERGENCY QUENCH per SOP is_escalating->execute_quench  Yes evacuate Alert Personnel & Prepare for Evacuation execute_quench->evacuate end_alarm Emergency State evacuate->end_alarm

Caption: Decision workflow for managing a thermal excursion.

References

  • Title: Sulphonation | Phoenix Equipment Source: Phoenix Equipment URL: [Link]

  • Title: Temperature control of sulfonation reaction in a semi-batch reactor Source: Taylor & Francis Online URL: [Link]

  • Title: Temperature control of sulfonation reaction in a semi-batch reactor Source: Taylor & Francis Online URL: [Link]

  • Title: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S Source: PubChem URL: [Link]

  • Title: A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor Source: Royal Society of Chemistry URL: [Link]

  • Title: Sulfonation and Sulfation Processes Source: Chemithon URL: [Link]

  • Title: Pharmaceuticals: Ensuring temperature stability in manufacturing and storage. Source: LinkedIn URL: [Link]

  • Title: How to Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Best Practices for Working with Chemical Reactions in the Lab Source: LinkedIn URL: [Link]

  • Title: An Overview of Pharmaceutical Temperature Monitoring | Sensitech Blog Source: Sensitech URL: [Link]

  • Title: Manufacturing Drugs? Read This! Source: Axxon URL: [Link]

  • Title: this compound Source: World Dye Variety URL: [Link]

  • Title: this compound Source: LookChem URL: [Link]

  • Title: Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them Source: Laboratory Temperature Control URL: [Link]

  • Title: this compound Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: ICSC 1626 - BENZENESULFONIC ACID Source: inchem.org URL: [Link]

  • Title: Handling Reaction Exotherms – A Continuous Approach Source: Chemical Industry Journal URL: [Link]

  • Title: this compound,Benzenesulfonic acid,3-amino-5-chloro-4-hydroxy-,CAS 5857-94-3,223.63,C6H6ClNO4S Source: World Dye Variety URL: [Link]

  • Title: CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method Source: Google Patents URL
  • Title: material safety data sheet - benzene sulphonic acid Source: Oxford Lab Fine Chem LLP URL: [Link]

  • Title: Exothermic, Endothermic, & Chemical Change | Energy Foundations for High School Chemistry Source: American Chemical Society URL: [Link]

  • Title: Exothermic Reactions Explained | The Chemistry Blog Source: ReAgent URL: [Link]

  • Title: Uncatalysed C-H Amination of Aromatics Under Unusually Mild Conditions, with Negative Enthalpies of Activation Source: ResearchGate URL: [Link]

  • Title: 7.3: Exothermic and Endothermic Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Thermal Stability of Amine Compounds and Dichloromethane Source: AIDIC URL: [Link]

  • Title: Copper-mediated aromatic amination reaction and its application to the total synthesis of natural products Source: Royal Society of Chemistry URL: [Link]

  • Title: 7.3: Heats of Reactions and Calorimetry Source: Chemistry LibreTexts URL: [Link]

  • Title: Calorimetry Experiments - IB Chemistry Revision Notes Source: Save My Exams URL: [Link]

  • Title: calorimetry studies revealed: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach Source: PubMed URL: [Link]

Sources

Inconsistent experimental results with 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS No. 5857-94-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered when working with this versatile but sensitive intermediate. My aim is to provide not just solutions, but a deeper understanding of the material's behavior to empower you to proactively validate your experimental systems.

Troubleshooting Guide: Inconsistent Experimental Results

This section addresses the most frequently reported issues in a direct question-and-answer format. We will explore the causality behind these problems and provide robust, field-proven protocols to resolve them.

Q1: Why am I observing inconsistent solubility or precipitation of my compound in aqueous solutions?

This is the most common issue and stems from the amphoteric nature of the molecule, which possesses both a basic amino group (-NH₂) and a strongly acidic sulfonic acid group (-SO₃H). Its solubility is therefore highly dependent on the pH of the medium.

Causality Explained:

  • At Low pH (Acidic): The amino group is protonated (-NH₃⁺), increasing the overall charge and enhancing solubility in aqueous media.

  • At High pH (Alkaline): The sulfonic acid and hydroxyl groups are deprotonated (-SO₃⁻ and -O⁻), which also promotes solubility.

  • Near the Isoelectric Point (pI): At a specific intermediate pH, the net charge on the molecule is zero (zwitterionic form). In this state, intermolecular interactions can increase, leading to significantly lower solubility and potential precipitation. While the exact pI is not commonly reported, empirical testing shows insolubility in neutral water.[1][2]

Solution: pH-Controlled Solubilization Protocol

  • Initial Slurry: Begin by creating a slurry of the this compound powder in a minimal amount of deionized water. Do not expect it to dissolve at this stage.

  • Basification: While stirring vigorously, add a 1M NaOH solution dropwise. The powder should begin to dissolve as the phenolic hydroxyl and sulfonic acid groups are deprotonated, forming the more soluble sodium salt.

  • Target pH: Continue adding the base until all the solid has dissolved and the solution is clear. Aim for a pH of 8.5-9.5 for a stable stock solution.

  • Final Dilution: Once fully dissolved, add your remaining buffer or deionized water to reach the final desired concentration.

This method ensures you are working with a fully solubilized and homogenous solution, which is critical for reproducible downstream applications like reaction chemistry or analytical quantification.

Q2: My reaction yields are variable, or my analytical standards are drifting over time. What could be the cause?

Inconsistent yields and analytical drift are often linked to the chemical stability of the compound. Safety data sheets and chemical repository information suggest that this molecule may be sensitive to prolonged exposure to air and/or light.[1] This degradation is likely due to the oxidation of the aminophenol moiety.

Causality Explained:

Aminophenols are susceptible to oxidation, which can be accelerated by light, oxygen, and trace metal impurities. This process can form colored quinone-imine type structures, which not only reduce the concentration of the active starting material but can also interfere with reactions or analytical measurements.

Troubleshooting and Prevention Workflow

The following diagram outlines a systematic approach to diagnosing and mitigating stability-related issues.

G cluster_0 Problem: Inconsistent Yields / Drifting Standards cluster_1 Diagnosis & Causality cluster_2 Solutions & Best Practices Start Observe Inconsistency Source Is the solid starting material discolored (e.g., pink, brown)? Start->Source SolutionPrep Are you preparing stock solutions fresh daily? Source->SolutionPrep No Oxidation Probable Cause: Oxidative Degradation Source->Oxidation Yes Storage How are solutions stored? SolutionPrep->Storage Yes Freshness Potential Cause: Solution Degradation SolutionPrep->Freshness No Reaction Is the reaction run under an inert atmosphere? Storage->Reaction Stored properly StorageIssue Potential Cause: Light/Air Exposure Storage->StorageIssue Exposed to light/air Atmosphere Potential Cause: Oxygen-driven side reactions Reaction->Atmosphere No Purity Action: Verify purity of starting material (See HPLC Protocol). Procure new batch if needed. Oxidation->Purity FreshPrep Action: Prepare solutions fresh for each experiment. Do not store for >24 hours. Freshness->FreshPrep StoreProperly Action: Store solutions in amber vials, wrapped in foil, at 2-8°C. StorageIssue->StoreProperly Inert Action: Degas solvents and run reactions under Nitrogen or Argon. Atmosphere->Inert

Caption: Troubleshooting workflow for stability issues.

Q3: I am struggling to develop a reliable HPLC method. Why do I see poor peak shape and low sensitivity?

The polar and ionizable nature of this compound makes it challenging for standard reversed-phase chromatography. Poor peak shape (tailing) is often due to secondary interactions with the silica backbone of the column, while low UV sensitivity can be an issue for trace-level analysis.

Solution: Robust HPLC-UV Method for Purity Analysis

This protocol utilizes an ion-pairing reagent to improve peak shape and retention for this highly polar analyte.

Experimental Protocol: HPLC-UV Analysis

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound using the pH-controlled solubilization protocol (see Q1), using 0.1M NaOH.

    • Dilute this stock solution to a final concentration of 50 µg/mL using Mobile Phase A as the diluent. This ensures sample compatibility with the mobile phase.

HPLC Gradient Table

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 50 50
22.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Causality Explained:

  • Why TFA? The trifluoroacetic acid serves as an ion-pairing agent. It masks the positive charge on the protonated amine group, reducing interactions with residual silanols on the column surface and resulting in a more symmetrical peak shape.

  • Why a C18 Column? This provides a standard hydrophobic stationary phase for consistent, reproducible results.

  • Why a Gradient? The gradient elution ensures that the main analyte and any potential impurities (which may have different polarities) are eluted effectively within a reasonable runtime.

HPLC Workflow Diagram

Caption: HPLC sample preparation and analysis workflow.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound? Here is a summary of the essential properties compiled from authoritative databases.[2][3][4]

Table of Physicochemical Properties

Property Value Source
Molecular Formula C₆H₆ClNO₄S PubChem[2][3][4]
Molecular Weight 223.63 g/mol PubChem[2][4]
Appearance Off-white to light brown solid/powder NTP[2], Ccount Chem[5]
Solubility in Water Low; requires pH adjustment for dissolution NTP[2], Echemi[1]

| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2) | GHS Classification[1][2] |

Q: What are the recommended storage and handling procedures?

Given its sensitivity and hazardous properties, strict adherence to safety and storage protocols is essential.

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7] Avoid creating dust.[6]

  • Storage: Store the solid material in a tightly sealed container in a cool, dry place, protected from light.[5] An amber glass bottle is recommended. For solutions, prepare them fresh whenever possible. If short-term storage is necessary, store in a sealed amber vial at 2-8°C for no longer than 24-48 hours.

Q: What are the primary applications of this compound?

This compound is primarily used as an intermediate in chemical synthesis. Its structure, featuring amino, hydroxyl, and sulfonic acid groups on a benzene ring, makes it a valuable precursor for:

  • Azo Dyes: It is used in diazotization and coupling reactions to produce a variety of dyes, such as C.I. Reactive Violet 1 and C.I. Direct Violet 53.[8][9]

  • Pharmaceuticals and Bioactive Molecules: It serves as a building block in the synthesis of more complex molecules. For example, it is a reagent used in synthesizing derivatives of 3-amino-4-hydroxybenzenesulfonamide, which have been investigated as carbonic anhydrase inhibitors for potential anticancer activity.[10][11]

References

  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid Safety Data Sheets. Echemi.

  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C6H6ClNO4S | CID 6927. PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET - 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Chem Service.

  • This compound. World Of Dyes.

  • This compound. FDA Global Substance Registration System (GSRS).

  • SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzenesulfonic acid. Alfa Aesar.

  • Safety Data Sheet - 3-Amino-5-Chloro-2-Hydroxybenzenesulfonic Acid. AA Blocks.

  • CAS 88-23-3: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. CymitQuimica.

  • 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385. PubChem, National Center for Biotechnology Information.

  • 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid. Ccount Chem.

  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.

  • This compound | C6H6ClNO4S | CID 22133. PubChem, National Center for Biotechnology Information.

  • This compound. LookChem.

  • 3-Chloro-5-amino-sulfonamide-4-hydroxybenzoic acid. Sigma-Aldrich.

  • 3-amino-5-chloro-4-hydroxybenzenesulphonic acid. Echemi.

  • AdvanceBio Amino Acid Analysis. Agilent.

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed, National Center for Biotechnology Information.

  • Amino acid analysis. US Pharmacopeia (USP).

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid is a crucial intermediate in the synthesis of various organic compounds, particularly in the manufacturing of reactive and direct dyes.[1][2][3] The purity of this intermediate is paramount, as even trace impurities can significantly impact the final product's quality, yield, and safety profile. Consequently, a robust, accurate, and reliable analytical method for purity determination is indispensable for quality control in research and manufacturing environments.

This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. We will delve into the causality behind the methodological choices, present a detailed experimental protocol, and objectively compare the performance of HPLC against alternative analytical techniques, supported by comparative data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of purity assessment for this class of compounds.

Pillar 1: The Premier Choice - HPLC for Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity analysis of non-volatile and semi-volatile organic compounds. Its high resolution, sensitivity, and quantitative accuracy make it exceptionally well-suited for separating the main component from structurally similar impurities and degradation products.[4][5] For a substituted aromatic sulfonic acid like our target compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

The Rationale Behind RP-HPLC:

The separation mechanism in RP-HPLC is based on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica based, like C18) and a polar mobile phase. This compound, with its polar functional groups (-NH2, -OH, -SO3H) and nonpolar benzene ring, exhibits amphiphilic character. This allows for controlled retention and elution from a C18 column by modulating the polarity of the mobile phase (e.g., by changing the ratio of aqueous buffer to an organic solvent like acetonitrile). Potential impurities, which may differ slightly in polarity due to variations in functional groups or the presence of precursors, will exhibit different retention times, enabling their separation and quantification.

A Self-Validating HPLC Protocol

The following protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of results. The method's validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[6][7][8][9]

Experimental Workflow Diagram

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Methodology:

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for aromatic compounds.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric AcidThe buffered aqueous phase controls the ionization state of the analyte's acidic and basic groups, ensuring reproducible retention times.
Mobile Phase B AcetonitrileA common organic modifier that elutes the analyte and impurities from the nonpolar stationary phase.
Gradient Elution 0-20 min: 5% to 60% B; 20-25 min: 60% B; 25-30 min: 60% to 5% B; 30-35 min: 5% BA gradient is crucial for eluting a range of potential impurities with varying polarities and ensuring the main peak is well-resolved from early and late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures stable and reproducible retention times.
Detector UV at 254 nmA common wavelength for aromatic compounds. A PDA detector can be used to assess peak purity and identify the optimal wavelength.
Injection Volume 10 µLA standard volume to ensure sharp peaks without overloading the column.
Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions and good peak shape.
  • Preparation of Solutions:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Before sample analysis, inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the main component should be not more than 2.0%. The tailing factor should be between 0.8 and 1.5. These checks confirm that the system is operating with adequate precision and efficiency.[5][7]

  • Procedure and Calculation:

    • Inject the sample solution in duplicate.

    • Identify the peaks corresponding to the main component and any impurities.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Pillar 2: Comparative Analysis of Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for the analysis of sulfonic acids. Understanding their capabilities and limitations is key to selecting the appropriate method for a specific need.[4]

TechniqueSelectivity/SpecificitySensitivity (LOD/LOQ)Quantitative CapabilityThroughput & SpeedExpertise & Cost
HPLC (Reversed-Phase) Very High: Excellent at separating structurally similar impurities.High: Can detect impurities at levels <0.05%.Excellent: Highly accurate and precise for both assay and impurity quantification.Moderate: Typical run times are 20-40 minutes.Moderate to High expertise; High initial instrument cost.
Ion Chromatography (IC) High: Specifically designed for ionic species like sulfonic acids.[10][11]High: Comparable to HPLC, especially with conductivity detection.Excellent: Very effective for quantifying ionic analytes and counter-ions.[11]Moderate: Similar run times to HPLC.Moderate expertise; Specialized instrumentation required.
Capillary Electrophoresis (CE) Very High: Offers exceptional separation efficiency based on charge-to-size ratio.Very High: Often requires smaller sample volumes and can be more sensitive than HPLC.Good: Quantification can be challenging due to injection volume variability, but is achievable.High: Analysis times can be significantly shorter than HPLC.High expertise; Moderate instrument cost.
Thin-Layer Chromatography (TLC) Low to Moderate: Primarily used for qualitative or semi-quantitative analysis; resolution is limited.Low: Significantly less sensitive than HPLC or CE.Poor to Fair: Densitometry can provide semi-quantitative results, but with lower precision.High: Multiple samples can be run simultaneously.Low expertise; Very low cost.
Diazonium Titration Low: Measures the total primary aromatic amine content; not impurity-specific.N/A Good: A classic, accurate method for assay but provides no information on individual impurities.Low: A manual, time-consuming method.Moderate expertise; Very low cost.

Expert Insights:

  • HPLC is the most versatile and robust method, providing a complete purity profile, which is essential for regulatory submissions and stringent quality control.[6]

  • Ion Chromatography is a strong alternative, particularly if the primary impurities are other ionic species or if counter-ion analysis is also required.[10][12]

  • Capillary Electrophoresis offers superior separation efficiency and speed but can be less robust for routine QC applications compared to the workhorse HPLC.

  • TLC and Titration are best suited for preliminary checks, in-process controls where speed is valued over detail, or in environments where advanced instrumentation is not available. They are not suitable for comprehensive purity profiling.

Conclusion

For the comprehensive purity analysis of this compound, High-Performance Liquid Chromatography is the unequivocally superior technique. Its ability to separate, detect, and quantify the main component and its potential impurities with high sensitivity and accuracy is unmatched by other common methods. The detailed RP-HPLC protocol provided in this guide, when properly validated according to ICH guidelines, establishes a trustworthy and self-validating system for ensuring product quality.[6][9] While techniques like Ion Chromatography and Capillary Electrophoresis have their merits, HPLC provides the optimal balance of resolution, reliability, and quantitative performance required by researchers, scientists, and drug development professionals.

References

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. Novus Light. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • Determination of sulfonic acids and alkylsulfates by ion chromatography in water. PubMed. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Available from: [Link]

  • Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Chromatography Online. Available from: [Link]

  • SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • 3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid. SIELC Technologies. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]

  • This compound. LookChem. Available from: [Link]

  • This compound. GSRS. Available from: [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Available from: [Link]

  • Benzenesulfonic Acid-Impurities. Pharmaffiliates. Available from: [Link]

  • This compound. WorldOfDyes. Available from: [Link]

  • 3-Amino-5-Chloro-4-Hydroxybenzenesulphonic Acid. Ccount Chem. Available from: [Link]

  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.

Sources

A Researcher's Guide to the Structural Elucidation of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural characterization of synthesized or isolated compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. While this compound serves as a specific case study, the principles and methodologies discussed are broadly applicable to the analysis of substituted aromatic systems.

In the absence of a comprehensive public spectral database for this specific molecule, this guide adopts a predictive and methodological approach. It is designed to equip the researcher with the rationale behind experimental design, from sample preparation to spectral interpretation, and to provide a comparative framework for selecting the most appropriate analytical tools for structural confirmation and purity assessment.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution. Its ability to provide information on the number of different types of protons, their electronic environment, and their spatial relationships makes it indispensable. For a molecule like this compound, ¹H NMR can definitively establish the substitution pattern on the aromatic ring, which is the primary structural question.

Predictive ¹H NMR Analysis of this compound

The structure of this compound presents a simple yet informative ¹H NMR spectrum. The aromatic region is expected to show two distinct proton signals.

  • Chemical Shift Prediction: The chemical shifts (δ) of aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents.[1] In our target molecule, the hydroxyl (-OH) and amino (-NH₂) groups are strong electron-donating groups, which tend to shield the aromatic protons, shifting their signals upfield (to lower ppm values). Conversely, the sulfonic acid (-SO₃H) and chloro (-Cl) groups are electron-withdrawing, causing deshielding and a downfield shift.

    Based on data from similar substituted phenols and anilines, the two aromatic protons are expected to be doublets due to coupling with each other.[2][3] The proton between the amino and sulfonic acid groups is likely to be the most downfield of the two aromatic protons due to the influence of the electron-withdrawing sulfonic acid group. The proton between the chloro and hydroxyl groups will be comparatively upfield.

  • Splitting Patterns (Multiplicity): The two aromatic protons are adjacent to each other and will therefore exhibit spin-spin coupling. This will result in each signal appearing as a doublet. The coupling constant (J-value) for ortho-protons in a benzene ring is typically in the range of 7-10 Hz.[4]

  • Integral: The relative integration of the two aromatic proton signals should be 1:1.

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature.[2] They may appear as broad singlets and their integration can sometimes be unreliable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic H (adjacent to -SO₃H)7.2 - 7.5Doublet (d)1H
Aromatic H (adjacent to -Cl)6.8 - 7.1Doublet (d)1H
-NH₂Variable (broad)Singlet (s)2H
-OHVariable (broad)Singlet (s)1H
-SO₃HVariable (very broad)Singlet (s)1H

Experimental Protocol for ¹H NMR Acquisition

Obtaining a high-quality ¹H NMR spectrum requires meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Sample Preparation
  • Solvent Selection: Due to the polar nature of the sulfonic acid, hydroxyl, and amino groups, this compound is expected to have poor solubility in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of polar organic molecules, including those with acidic and basic functionalities.[2][5] Deuterated water (D₂O) could also be used, but this would lead to the exchange of the labile -OH, -NH₂, and -SO₃H protons with deuterium, causing their signals to disappear from the spectrum. While this can be a useful diagnostic experiment, DMSO-d₆ is preferred for initial characterization to observe all protons.

  • Sample Concentration: For a standard ¹H NMR experiment on a 400-500 MHz spectrometer, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient.[2]

  • Dissolution and Filtration:

    • Weigh the sample accurately and dissolve it in the chosen deuterated solvent in a clean, dry vial.

    • Gentle vortexing or sonication may be required to aid dissolution.

    • It is critical to filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[6] Suspended solids will severely degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.

Data Acquisition Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Experiment: A standard single-pulse ¹H experiment is sufficient.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate to cover the expected chemical shifts of all protons.

  • Number of Scans: For the recommended sample concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.

  • Reference: The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used for chemical shift referencing.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument 400 MHz NMR Spectrometer filter->instrument experiment Run 1H Experiment instrument->experiment process Process Data (FT, Phasing, Baseline Correction) experiment->process reference Reference to Solvent Peak process->reference integrate Integrate Signals reference->integrate assign Assign Peaks & Measure J-Coupling integrate->assign Structural Confirmation Structural Confirmation assign->Structural Confirmation

Figure 1: Workflow for ¹H NMR characterization.

A Comparative Guide to Alternative and Complementary Analytical Techniques

While ¹H NMR is paramount for structural elucidation, a comprehensive characterization relies on a suite of analytical techniques. Each provides unique and often complementary information.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Number and electronic environment of carbon atoms.Provides a "carbon skeleton" of the molecule.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
FT-IR Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide information on the connectivity of atoms (isomer differentiation can be difficult).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Highly sensitive and quantitative.Does not provide structural information.
¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show six distinct signals for the six aromatic carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between carbons with attached protons (CH) and quaternary carbons. This provides an excellent complementary dataset to the ¹H NMR for unambiguous structure confirmation.

FT-IR Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid method to confirm the presence of key functional groups. For our target molecule, characteristic vibrational bands would be expected for:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

  • N-H stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine.

  • S=O stretch: Strong absorptions in the 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹ regions for the sulfonic acid group.

  • C=C stretch: Peaks in the 1450-1600 cm⁻¹ region characteristic of the aromatic ring.

Analytical_Techniques cluster_techniques Characterization Methods Compound 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid H_NMR 1H NMR Compound->H_NMR Proton Environment & Connectivity C_NMR 13C NMR Compound->C_NMR Carbon Skeleton FTIR FT-IR Compound->FTIR Functional Groups MS Mass Spec Compound->MS Molecular Weight & Formula HPLC HPLC Compound->HPLC Purity & Quantification

Figure 2: Complementary analytical techniques.
Mass Spectrometry: Confirming Molecular Weight

High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition. The expected exact mass for C₆H₆ClNO₄S can be calculated and compared to the experimental value, providing strong evidence for the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature in the mass spectrum.

HPLC: Assessing Purity

For drug development and other high-purity applications, HPLC is the gold standard for assessing the purity of a compound.[7] A reversed-phase HPLC method would likely be suitable for this polar molecule. The development of such a method would involve screening different columns (e.g., C18, C8) and mobile phases (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or ammonium acetate) to achieve good peak shape and resolution from any impurities. A patent for the synthesis of a related compound mentions the use of HPLC to monitor the reaction, underscoring its utility in this context.[8]

Conclusion: An Integrated Approach to Structural Verification

While ¹H NMR spectroscopy stands as the primary tool for the structural elucidation of this compound, a comprehensive and trustworthy characterization relies on an integrated analytical approach. The predictive ¹H NMR analysis, grounded in the fundamental principles of chemical shifts and coupling constants, provides a robust hypothesis for the compound's structure. This is then corroborated by ¹³C NMR to define the carbon framework, FT-IR to confirm functional groups, mass spectrometry to verify the molecular formula, and HPLC to establish purity. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow for the definitive characterization of novel molecules.

References

  • PubChem Compound Summary for CID 6927, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Royal Society of Chemistry. Available at: [Link]

  • NMR Sample Preparation. University of Ottawa. Available at: [Link]

  • NMR Sample Preparation. University of California, Riverside. Available at: [Link]

  • p-Aminophenol. Organic Spectroscopy International. Available at: [Link]

  • This compound. GSRS. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR Sample Preparation. University of Arizona. Available at: [Link]

  • ¹H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[3]uril, c hemicucurbit[9]uril. ResearchGate. Available at: [Link]

  • NMR Sample Preparation 1. University of Alberta. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Human Metabolome Database. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Human Metabolome Database. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

  • Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Scientific Research Publishing. Available at: [Link]

  • Supplementary data for. Royal Society of Chemistry. Available at: [Link]

  • Methanesulfonic acid (anhydrous) - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Human Metabolome Database. Available at: [Link]

  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.
  • PubChem Compound Summary for CID 22133, this compound. National Center for Biotechnology Information. Available at: [Link]

  • This compound. WorldOfChemicals. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • ¹H NMR spectra of calix[10]arene sulfonic acid in (a) DMSO-d 6 and (b) D2O. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Available at: [Link]

  • 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD... ResearchGate. Available at: [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

  • Benzenesulfonic acid, 4-amino-. NIST WebBook. Available at: [Link]

Sources

A Comparative Analysis of the Reactivity of 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid and Other Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development and Materials Science

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, a nuanced understanding of molecular reactivity is paramount. This guide offers an in-depth comparative analysis of the chemical reactivity of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid against other benchmark aminophenol isomers. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for reaction outcomes and guide the rational design of synthetic pathways. This document synthesizes established theoretical principles with proposed experimental methodologies to deliver an objective and practical comparison.

Understanding the Reactivity of Substituted Aminophenols: A Theoretical Framework

The reactivity of aminophenols in chemical transformations, particularly electrophilic aromatic substitution, is fundamentally governed by the electronic properties of the substituent groups on the benzene ring.[1] The amino (-NH2) and hydroxyl (-OH) groups are potent activating, ortho-, para-directing groups. Their activating nature stems from their ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during electrophilic attack.

Conversely, the presence of a halogen, such as chlorine (-Cl), introduces a deactivating inductive effect due to its high electronegativity.[1] This effect withdraws electron density from the ring, making it less susceptible to electrophilic attack. The sulfonic acid group (-SO3H) is a strong electron-withdrawing group and, consequently, a powerful deactivating group and a meta-director.

In the case of This compound , the orientation of these functional groups creates a complex electronic environment. The activating -NH2 and -OH groups are positioned to direct electrophilic attack to specific carbons, while the deactivating -Cl and -SO3H groups modulate the overall reactivity of the ring.

Comparative Reactivity Analysis: Key Reaction Classes

To quantitatively and qualitatively assess the reactivity of this compound relative to other aminophenols, we will consider three key reaction classes:

  • N-Acylation: A common reaction for aminophenols, the rate of which is sensitive to the nucleophilicity of the amino group.

  • Oxidation: Aminophenols are susceptible to oxidation, and the ease of oxidation is influenced by the electron density of the aromatic ring.

  • Electrophilic Aromatic Substitution: This class of reactions directly probes the activation or deactivation of the aromatic ring by its substituents.

N-Acylation: Assessing the Nucleophilicity of the Amino Group

The acylation of the amino group in aminophenols is a fundamental reaction in the synthesis of many pharmaceutical compounds, including paracetamol.[2] The rate of this reaction is a direct measure of the nucleophilicity of the nitrogen atom. Electron-donating groups on the aromatic ring increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amino group.

Predicted Reactivity:

For This compound , the presence of the strongly electron-withdrawing sulfonic acid and the moderately electron-withdrawing chlorine atom is expected to significantly reduce the nucleophilicity of the amino group compared to unsubstituted p-aminophenol. Therefore, it is predicted to undergo N-acylation at a slower rate.

Table 1: Predicted Relative Reactivity in N-Acylation

CompoundKey SubstituentsPredicted Relative Reactivity
p-Aminophenol-OH, -NH2High
m-Aminophenol-OH, -NH2Moderate
o-Aminophenol-OH, -NH2Moderate-High
This compound -OH, -NH2, -Cl, -SO3HLow
5-Amino-2-chlorophenol-OH, -NH2, -ClModerate-Low
Oxidation: Susceptibility to Electron Transfer

Aminophenols are readily oxidized to form quinone-imine or polymeric species.[3] The ease of oxidation is directly related to the electron density of the aromatic ring; a more electron-rich ring is more easily oxidized. The electrochemical oxidation potentials of phenols and anilines have been shown to correlate well with their reaction rates with oxidizing agents.[4]

Predicted Reactivity:

The presence of two strong electron-withdrawing groups (-Cl and -SO3H) on the ring of This compound will significantly decrease its electron density. Consequently, it is expected to be much more resistant to oxidation compared to unsubstituted aminophenols.

Table 2: Predicted Relative Reactivity towards Oxidation

CompoundKey SubstituentsPredicted Relative Reactivity
p-Aminophenol-OH, -NH2High
m-Aminophenol-OH, -NH2Moderate
o-Aminophenol-OH, -NH2High
This compound -OH, -NH2, -Cl, -SO3HVery Low
5-Amino-2-chlorophenol-OH, -NH2, -ClModerate-Low
Electrophilic Aromatic Substitution: Gauging Ring Activation

The rate and regioselectivity of electrophilic aromatic substitution are direct probes of the electronic effects of the substituents on the aromatic ring. Activating groups increase the rate of reaction, while deactivating groups decrease it.[5]

Predicted Reactivity and Regioselectivity:

In This compound , the powerful activating and ortho-, para-directing effects of the -NH2 and -OH groups are counteracted by the strong deactivating and meta-directing effect of the -SO3H group and the deactivating inductive effect of the -Cl atom. The -OH group is at position 4, the -NH2 at position 3, the -Cl at position 5 and the -SO3H at position 1 (based on the IUPAC name this compound).

The directing effects of the substituents are as follows:

  • -OH (position 4): ortho (positions 3 and 5), para (position 1)

  • -NH2 (position 3): ortho (positions 2 and 4), para (position 6)

  • -Cl (position 5): ortho (positions 4 and 6), para (position 2)

  • -SO3H (position 1): meta (positions 3 and 5)

Considering the combined effects, the positions most activated for electrophilic attack would be position 6, which is para to the amino group and ortho to the chlorine, and position 2, which is ortho to the amino group and para to the chlorine. However, the overall reactivity of the ring is expected to be significantly lower than that of unsubstituted aminophenols due to the presence of two deactivating groups.

G Directing Effects on this compound cluster_0 Aromatic Ring cluster_1 Substituent Effects C1 C1-SO3H C2 C2 C1->C2 C3 C3-NH2 C2->C3 C4 C4-OH C3->C4 C5 C5-Cl C4->C5 C6 C6 C5->C6 C6->C1 OH OH (Activating, o,p-directing) OH->C3 ortho OH->C5 ortho NH2 NH2 (Activating, o,p-directing) NH2->C2 ortho NH2->C4 ortho NH2->C6 para Cl Cl (Deactivating, o,p-directing) Cl->C4 ortho Cl->C6 ortho SO3H SO3H (Deactivating, m-directing) SO3H->C3 meta SO3H->C5 meta

Caption: Predicted directing effects of substituents on the aromatic ring of this compound.

Proposed Experimental Protocols for Reactivity Comparison

To obtain empirical data supporting the theoretical predictions, standardized experimental protocols are essential. The following methodologies are proposed for a comparative study.

Protocol for Comparing N-Acylation Rates

This protocol utilizes UV-Vis spectrophotometry to monitor the disappearance of the aminophenol reactant over time.

Materials:

  • This compound

  • p-Aminophenol (as a reference compound)

  • Other aminophenol isomers for comparison

  • Acetic anhydride

  • A suitable solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare stock solutions of each aminophenol and acetic anhydride in the chosen solvent at known concentrations.

  • Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25°C).

  • In a cuvette, mix the aminophenol solution with a large excess of the acetic anhydride solution to ensure pseudo-first-order kinetics with respect to the aminophenol.

  • Immediately begin recording the absorbance at the λmax of the aminophenol reactant at fixed time intervals.

  • Continue data collection until the reaction is complete or for a predetermined period.

  • Plot ln(Absorbance) versus time. The negative of the slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

  • Compare the k' values for each aminophenol to determine their relative reactivities.

Caption: Workflow for the kinetic analysis of N-acylation of aminophenols.

Protocol for Comparing Oxidation Potentials

Cyclic voltammetry is a powerful electrochemical technique to determine the oxidation potential of a compound, which is a good indicator of its susceptibility to oxidation.

Materials:

  • This compound and other aminophenols

  • A suitable electrolyte solution (e.g., 0.1 M KCl in a buffered aqueous solution)

  • A three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Potentiostat

Procedure:

  • Dissolve a known concentration of the aminophenol in the electrolyte solution.

  • Assemble the electrochemical cell and purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation of the aminophenol.

  • Record the resulting voltammogram and determine the peak oxidation potential (Epa).

  • Repeat the measurement for each aminophenol under identical conditions.

  • A lower Epa value indicates that the compound is more easily oxidized.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for comparing the reactivity of This compound with other aminophenols. Based on the fundamental principles of physical organic chemistry, it is predicted that the presence of the chloro and sulfonic acid substituents will significantly decrease the reactivity of this compound in N-acylation and oxidation reactions, as well as in electrophilic aromatic substitution, when compared to unsubstituted aminophenols.

The proposed experimental protocols offer a standardized approach to empirically validate these predictions. The resulting quantitative data will be invaluable for researchers in drug discovery and materials science, enabling the fine-tuning of reaction conditions and the rational design of novel molecules with desired properties. Further studies could involve computational modeling to provide deeper insights into the reaction mechanisms and transition state energies, further refining our understanding of the structure-reactivity relationships in this important class of compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kurnianto, R. W., et al. (2021). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. Jurnal Rekayasa Proses, 15(1), 49-58.
  • Gharaati, A., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18528–18534.
  • LookChem. This compound. [Link]

  • PubChem. 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • Al-Sabha, T. N., & Othman, N. S. (2021). Spectrophotometric estimation of para-aminophenol via oxidative coupling reaction with 4-chlororesorcinol –Application to paracetamol preparation. Egyptian Journal of Chemistry, 64(12), 7231-7238.
  • Quora. How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?. [Link]

  • Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management, 316, 115292.
  • Paleologos, E. K., et al. (2004). Spectrophotometric determination of phenol and resorcinol by reaction with p-aminophenol. Analytica Chimica Acta, 505(1), 155-162.
  • WorldOfChemicals. This compound. [Link]

  • ResearchGate. TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. [Link]

  • Global Substance Registration System. This compound. [Link]

  • SciSpace. Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. [Link]

  • Journal of Chemical and Pharmaceutical Research. Kinetic Modelling and Sensitivity Analysis of Acetylation Unit of Continuous Acetaminophen Production Process: Aspen® Plus Simulation Study. [Link]

  • E-jurnal Universitas Negeri Medan. Thermodynamic and Kinetic Study on the Reaction Mechanism of Paracetamol Formation from 4-Aminophenol Using Computational Chemistry Methods. [Link]

  • Chemistry Point. Explain the comparative reactivity of aliphatic and aromatic amine?. [Link]

  • Khan Academy. Worked example: Differentiating the types of amines. [Link]

  • ResearchGate. Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. [Link]

  • Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • Environmental Science: Processes & Impacts. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • ACS Omega. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. [Link]

  • ResearchGate. In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?. [Link]

  • Google Patents. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • ResearchGate. Reactive electrophilic metabolites of aromatic amine and amide carcinogens. [Link]

  • ACS Omega. Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. [Link]

  • National Institutes of Health. Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[6][7]-Rearrangement—Oxa-Michael Addition Cascade Reactions. [Link]

  • Chemistry LibreTexts. Reactivity of Amines. [Link]

  • MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]

  • Chemistry LibreTexts. 17.4: Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Effect of ionic strength on the rate of oxidation of 2-Aminophenol.... [Link]

  • Bentham Science. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

  • New Journal of Chemistry. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. [Link]

  • ResearchGate. Aminophenols. [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS Analysis of 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification and quantification of chemical intermediates are paramount. 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid, a key building block in the synthesis of certain dyes and potentially in pharmaceutical manufacturing, requires robust analytical methods to ensure purity, monitor reactions, and detect potential impurities.[1][2][3] This guide provides an in-depth, experience-driven approach to the analysis of this compound, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary technique. Furthermore, it offers a comparative analysis with alternative methods, supported by experimental principles, to empower you in selecting the most appropriate technique for your analytical challenge.

The Analytical Challenge: Properties of this compound

Understanding the physicochemical properties of our target analyte is the bedrock of successful method development. This compound (CAS: 5857-94-3) is a polar, non-volatile molecule.[3][4] Its sulfonic acid group ensures high water solubility, while the amino and hydroxyl groups provide sites for ionization.[3][4] These characteristics make direct analysis by Gas Chromatography (GC) challenging without derivatization and point towards Liquid Chromatography as a more direct analytical route.

PropertyValueImplication for Analysis
Molecular FormulaC₆H₆ClNO₄SProvides the basis for mass determination.
Molecular Weight223.64 g/mol Guides the selection of mass range for MS detection.[4]
PolarityHighFavorable for reversed-phase LC with aqueous mobile phases.
VolatilityLowMakes GC analysis without derivatization impractical.
Ionizable GroupsSulfonic acid, amino, hydroxylSuitable for Electrospray Ionization (ESI) in MS.

The Gold Standard: A Detailed LC-MS/MS Protocol

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the analysis of this compound in complex matrices. The following protocol is a robust starting point, grounded in established methods for similar aromatic amines and sulfonic acids.

Experimental Workflow: LC-MS/MS

LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Matrix (e.g., reaction mixture, wastewater) Dilution Dilution with Mobile Phase A Sample->Dilution Accurate dilution Filtration Filtration (0.22 µm syringe filter) Dilution->Filtration Remove particulates Injection Autosampler Injection Filtration->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Ionization Electrospray Ionization (ESI) (Negative Ion Mode) Column->Ionization Elution MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID Isolation MS2 Quadrupole 3 (Q3) (Product Ion Detection) CID->MS2 Fragmentation Data Data Acquisition & Processing MS2->Data

Caption: LC-MS/MS workflow for the analysis of this compound.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: The goal is to ensure the sample is free of particulates that could clog the LC system and that the analyte concentration is within the linear range of the detector.

  • Protocol:

    • Accurately weigh or pipette the sample.

    • Dilute the sample with the initial mobile phase conditions (e.g., 95% Mobile Phase A) to an expected concentration range of 1-100 ng/mL. A 1:100 or 1:1000 dilution is a good starting point for reaction mixtures.

    • Vortex the diluted sample for 30 seconds.

    • Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial.

2. Liquid Chromatography Conditions:

  • Rationale: Reversed-phase chromatography on a C18 column is ideal for retaining and separating polar aromatic compounds from a predominantly aqueous mobile phase. A gradient elution is employed to ensure good peak shape and efficient elution of the analyte. The use of a mild acid like formic acid in the mobile phase helps to suppress the ionization of the sulfonic acid group, leading to better retention and peak shape.

  • Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Rationale: Electrospray ionization (ESI) is the preferred ionization technique for polar, pre-ionized, or easily ionizable molecules in solution. For this compound, negative ion mode is chosen to deprotonate the highly acidic sulfonic acid group, which is a very efficient ionization pathway. Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions (Hypothetical - requires experimental confirmation):

      • Precursor Ion (Q1): m/z 222.0 (corresponding to [M-H]⁻).

      • Product Ions (Q3): A likely fragmentation would be the loss of SO₃, resulting in a product ion at m/z 142.0. Another potential fragmentation could involve the loss of HCl.

      • Collision Energy: This will need to be optimized for the specific instrument but a starting point of 15-25 eV is reasonable.

Alternative Analytical Approaches: A Comparative Overview

While LC-MS/MS is a powerful tool, other techniques may be suitable depending on the available instrumentation, required sensitivity, and sample matrix.

Capillary Electrophoresis (CE)
  • Principle: CE separates ions based on their electrophoretic mobility in an electric field.[5][6][7][8] For a sulfonated compound, which is anionic over a wide pH range, CE offers a high-efficiency separation mechanism. Detection is typically by UV-Vis spectrophotometry.

  • Experimental Considerations:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm length).

    • Background Electrolyte (BGE): A phosphate or borate buffer at a pH around 7-9 is a common choice.

    • Voltage: 20-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a wavelength corresponding to an absorbance maximum of the analyte (e.g., ~210 nm or ~254 nm).

  • Advantages: High separation efficiency, low sample and reagent consumption.

  • Limitations: Lower sensitivity compared to MS detection, can be susceptible to matrix effects on electrophoretic mobility.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
  • Principle: To make the non-volatile this compound amenable to GC analysis, a chemical derivatization step is necessary to mask the polar functional groups (hydroxyl, amino, and sulfonic acid) and increase volatility.[9][10] Silylation is a common derivatization technique for this purpose.[10]

  • Experimental Considerations:

    • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent.

    • Reaction: The dried sample is heated with the silylating reagent (e.g., 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.

    • GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent).

    • MS Detection: Electron Ionization (EI) will produce a characteristic fragmentation pattern for the derivatized analyte.

  • Advantages: High chromatographic resolution, provides structural information through EI fragmentation patterns.

  • Limitations: Requires an additional sample preparation step (derivatization) which can introduce variability, potential for incomplete derivatization, and the derivatives can be sensitive to moisture.

Method Selection Guide: A Comparative Summary

The choice of analytical technique is a balance of performance, cost, and the specific requirements of the analysis.

FeatureLC-MS/MSCapillary Electrophoresis (UV)GC-MS (with Derivatization)
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (pg to fg)Low to Moderate (ng to µg)High (pg to ng)
Sample Prep Simple (Dilute & Shoot)Simple (Dilution in BGE)Complex (Drying & Derivatization)
Speed Fast (5-10 min/sample)Fast (5-15 min/sample)Moderate (includes derivatization time)
Cost High (instrumentation & maintenance)Low to ModerateModerate
Best For Trace quantification in complex matrices, structural confirmation.Analysis of charged species, high-efficiency separations.High-resolution separation of volatile compounds, when derivatization is feasible.

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Start [label="Start: Need to analyze\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TraceQuant [label="Is trace quantification\n(<10 ng/mL) in a\ncomplex matrix required?", shape=diamond, fillcolor="#FBBC05"]; HighRes [label="Is the highest chromatographic\nresolution required and is\nderivatization acceptable?", shape=diamond, fillcolor="#FBBC05"]; ChargedSpecies [label="Is the primary goal high-efficiency\nseparation of charged species?", shape=diamond, fillcolor="#FBBC05"];

LCMS [label="Use LC-MS/MS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="Consider GC-MS\nwith derivatization", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CE [label="Consider Capillary\nElectrophoresis", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> TraceQuant; TraceQuant -> LCMS [label="Yes"]; TraceQuant -> HighRes [label="No"]; HighRes -> GCMS [label="Yes"]; HighRes -> ChargedSpecies [label="No"]; ChargedSpecies -> CE [label="Yes"]; ChargedSpecies -> LCMS [label="No\n(LC-MS is still a\nversatile option)"]; }

Caption: Decision-making flowchart for selecting an analytical method.

Conclusion and Future Perspectives

The LC-MS/MS methodology detailed in this guide provides a highly sensitive, selective, and robust framework for the analysis of this compound. The inherent advantages of this technique make it the premier choice for demanding applications in pharmaceutical development and quality control. However, a thorough understanding of alternative techniques such as Capillary Electrophoresis and GC-MS with derivatization is crucial for a well-rounded analytical scientist. The choice of method should always be guided by the specific analytical question, available resources, and the required data quality. As analytical instrumentation continues to evolve, techniques such as high-resolution mass spectrometry (HRMS) will offer even greater confidence in identification through accurate mass measurements, further enhancing our ability to characterize these important chemical entities.

References

  • PubMed. (n.d.). Study of quantitative structure-mobility relationship of carboxylic and sulphonic acids in capillary electrophoresis. Retrieved January 18, 2026, from [Link]

  • De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29–37. [Link]

  • National Center for Biotechnology Information. (2024). Sulfonic Functionalized Polydopamine Coatings with pH-Independent Surface Charge for Optimizing Capillary Electrophoretic Separations. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Scribd. (n.d.). Sulfonated Compounds by RP (IP) LC-MS. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Study of quantitative structure–mobility relationship of carboxylic and sulphonic acids in capillary electrophoresis. Retrieved January 18, 2026, from [Link]

  • Scilit. (n.d.). Capillary Zone Electrophoresis of Organic Acids and Anions. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Technical Note: In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic species. Retrieved January 18, 2026, from [Link]

  • OIV. (n.d.). Organic acids and sulphates (capillary electrophoresis) (Type-II-and-III). Retrieved January 18, 2026, from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Molecules, 28(6), 2631. [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. Retrieved January 18, 2026, from [Link]

  • worldofchemicals.com. (2013, January 16). This compound. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Direct sulfonylation of anilines mediated by visible light. Retrieved January 18, 2026, from [Link]

  • LookChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved January 18, 2026, from [Link]

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved January 18, 2026, from [Link]

Sources

Understanding the Benchmark: 6-Chloro-2-aminophenol-4-sulfonic acid (CAS 5857-94-3)

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of dye intermediates is crucial for researchers and chemical industry professionals seeking to optimize performance, enhance sustainability, and reduce costs. This guide provides an in-depth analysis of alternatives to 6-Chloro-2-aminophenol-4-sulfonic acid (CAS 5857-94-3), a widely used intermediate in the synthesis of azo dyes. We will explore the performance characteristics of prominent alternatives, supported by experimental protocols and comparative data, to inform selection for specific applications in textile, pigment, and pharmaceutical development.

The dyestuff industry, while economically significant, is recognized for its environmental impact.[1] The synthesis and application of dyes involve complex organic compounds and processes that can lead to environmental pollution.[2][3][4] Consequently, there is a growing imperative within the chemical industry to adopt greener synthesis routes, minimize waste, and utilize less hazardous precursors.[5] This guide addresses this need by evaluating viable alternatives to a common dye intermediate, focusing on both performance and the principles of sustainable chemistry.

6-Chloro-2-aminophenol-4-sulfonic acid is an aromatic organic compound featuring an aminophenol core substituted with chlorine and a sulfonic acid group.[6] These functional groups make it a versatile diazo component in azo dye synthesis. The primary amino group (-NH₂) is readily converted into a diazonium salt, which then acts as an electrophile, coupling with electron-rich aromatic compounds to form the characteristic azo (-N=N-) linkage.

Its primary applications are as an intermediate for producing a range of acid and reactive dyes used in the textile industry.[7][8][9][10] The presence of the sulfonic acid group enhances water solubility, a critical property for application in aqueous dyeing processes, while the chloro and hydroxyl groups can modulate the final color and fastness properties of the dye.

Leading Alternatives and Their Chemical Rationale

The selection of an alternative is driven by the desired final dye properties, substrate compatibility, and increasingly, environmental considerations.[11] We will focus on two significant alternatives: H-Acid, a cornerstone of the dye industry, and 2-Aminophenol-4-sulfonic acid, a structurally analogous compound.

Alternative 1: H-Acid (1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid, CAS 90-20-0)

H-Acid is one of the most important dye intermediates, indispensable for creating a vast spectrum of direct, acid, and reactive dyes.[12][13][14] Its chemical structure, a naphthalene core with amino, hydroxyl, and two sulfonic acid groups, makes it exceptionally versatile.[15][16][17]

Key Attributes:

  • Dual Reactivity: H-Acid can act as a coupling component under different pH conditions. It couples ortho to the amino group in an acidic medium and ortho to the hydroxyl group in an alkaline medium.[16] This allows for the synthesis of complex disazo dyes by performing stepwise coupling reactions.[14][16]

  • Wide Color Gamut: Its use allows for the production of a wide range of colors, from reds and violets to blacks.[13]

  • High Solubility: The presence of two sulfonic acid groups imparts excellent water solubility to the resulting dyes.

Alternative 2: 2-Aminophenol-4-sulfonic acid (CAS 98-37-3)

This compound is the direct structural analogue of CAS 5857-94-3, lacking only the chlorine atom. This makes it an excellent candidate for comparative studies, as it allows for the direct evaluation of the chloro group's influence on dye performance.

Key Attributes:

  • Structural Similarity: As a diazo component, it follows the same fundamental reaction pathway as 6-Chloro-2-aminophenol-4-sulfonic acid.

  • Environmental Profile: The absence of chlorine may be advantageous from an environmental standpoint, as some organochlorine compounds are persistent and can be toxic.[3][18]

  • Performance Modulation: Comparing dyes synthesized from this intermediate versus its chlorinated counterpart can reveal the specific effects of the chlorine atom on properties like lightfastness and shade.

Comparative Performance Analysis

The choice of intermediate directly influences the final dye's performance.[19][20] Key metrics include reaction yield, color properties (λmax), and the durability of the color on a substrate, known as fastness.

Parameter CAS 5857-94-3 H-Acid (as coupling component) 2-Aminophenol-4-sulfonic acid Supporting Rationale
Typical Role Diazo ComponentCoupling ComponentDiazo ComponentThe primary amino group is essential for diazotization. H-Acid's activated naphthalene ring makes it an excellent coupling partner.[16]
Anticipated Yield GoodVery GoodGoodH-Acid is known for high-purity, high-yield reactions in industrial settings.[12] Yields for azo syntheses are generally good, often ranging from 70-90%.[21]
Solubility GoodExcellentGoodThe number of sulfonic acid groups is a primary determinant of water solubility. H-Acid, with two such groups, is highly soluble.[15][16]
Color Range Varies (e.g., violets, blues)[9]Broad (Reds, Violets, Blacks)[13]Varies (similar to chlorinated parent)H-Acid's unique structure allows for the creation of a very broad color palette, a key reason for its industrial importance.[14]
Fastness Properties Good to ExcellentGood to ExcellentGoodFastness is highly dependent on the final dye structure and its interaction with the fiber. Polymeric dyes often show improved fastness.[21]

Experimental Methodologies

The trustworthiness of a comparative analysis rests on robust and reproducible experimental protocols. The following sections detail the generalized procedures for synthesizing and evaluating azo dyes from the discussed intermediates.

Experimental Workflow Diagram

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification A 1. Dissolve Aromatic Amine (e.g., CAS 5857-94-3) in HCl Solution B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add NaNO₂ Solution Dropwise B->C D 4. Stir for 15-30 min to form Diazonium Salt C->D G 7. Add Diazonium Salt Solution Slowly to Coupling Solution D->G Use Immediately E 5. Prepare Coupling Component (e.g., H-Acid) in Alkaline Solution F 6. Cool to 0-5 °C E->F H 8. Stir for 30-60 min G->H I 9. Isolate Crude Dye (Vacuum Filtration) H->I J 10. Wash with Cold Water I->J K 11. Purify by Recrystallization J->K L 12. Dry and Characterize K->L

Caption: General workflow for azo dye synthesis.

Protocol 1: Synthesis of a Representative Azo Dye

This protocol describes a generalized two-step synthesis.[22][23] Optimization may be required for specific reactant pairings.

Causality: The synthesis requires low temperatures (0-5 °C) because the intermediate diazonium salts are unstable at higher temperatures and can readily decompose, reducing the yield of the desired dye.[22][24]

Materials:

  • Aromatic Amine Intermediate (e.g., 6-Chloro-2-aminophenol-4-sulfonic acid)

  • Coupling Component (e.g., H-Acid or 2-Naphthol for testing diazo components)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

Procedure:

Part A: Diazotization of the Amine Intermediate

  • In a 250 mL beaker, dissolve 0.01 mol of the aromatic amine intermediate (e.g., 2.24 g of CAS 5857-94-3) in approximately 50 mL of water containing 2.5 mL of concentrated HCl. Stir until a clear solution is achieved, warming slightly if necessary.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring. Some precipitation of the amine salt may occur.[23]

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.[22]

  • Continue stirring the mixture in the ice bath for an additional 15-30 minutes. The resulting clear, pale solution contains the reactive diazonium salt and should be used immediately.

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 0.01 mol of the coupling component (e.g., 3.2 g of H-Acid) in 50 mL of a 5% sodium carbonate solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cooled coupling component solution.[22]

  • An intensely colored dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.

Part C: Isolation and Purification

  • Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold water to remove unreacted starting materials and inorganic salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

  • Dry the purified dye in a vacuum oven. Calculate the percentage yield.

Protocol 2: Evaluation of Dyeing Performance

This protocol outlines a basic procedure for dyeing a fabric sample to evaluate color and fastness.

Materials:

  • Synthesized Dye

  • Fabric Swatch (e.g., cotton, nylon)

  • Sodium Chloride or Sodium Sulfate (exhausting agent)

  • Sodium Carbonate (fixing agent for reactive dyes)

  • Standard Detergent Solution (for wash fastness test)

Procedure:

  • Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fabric), an exhausting agent like sodium chloride (e.g., 10 g/L), and water.

  • Dyeing: Introduce the fabric swatch into the dye bath at room temperature. Gradually heat the bath to the target temperature (e.g., 60-90 °C, depending on dye and fabric) and maintain for 45-60 minutes.

  • Fixation: For reactive dyes, add a fixing agent like sodium carbonate (e.g., 5 g/L) and continue dyeing for another 30-45 minutes.

  • Rinsing and Soaping: Remove the fabric, rinse thoroughly with cold water, and then wash with a hot detergent solution to remove unfixed surface dye. Rinse again and air dry.

  • Evaluation:

    • Color Assessment: Visually assess the color and measure the absorbance spectrum using a spectrophotometer.

    • Wash Fastness: Test according to a standard method (e.g., ISO 105-C06) by washing the dyed fabric with a standard detergent and assessing color change and staining of adjacent fabrics.

    • Light Fastness: Test according to a standard method (e.g., ISO 105-B02) by exposing the fabric to a standardized light source and comparing it to a set of blue wool standards.

Structural Comparison and Selection Rationale

The molecular architecture of an intermediate is the primary determinant of its function.[14]

Sources

Spectral comparison of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectral Characteristics of 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid and Its Derivatives

As a cornerstone intermediate in the synthesis of various dyes and pharmaceuticals, a comprehensive understanding of the spectral properties of this compound (ACHBSA) and its structurally related analogues is paramount for researchers in synthetic chemistry and drug development.[1] This guide provides an in-depth comparative analysis of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for ACHBSA and a curated selection of its derivatives. By examining how specific structural modifications influence spectral outcomes, this document serves as a practical reference for compound identification, structural elucidation, and quality control.

The derivatives chosen for this comparison allow for a systematic evaluation of the contribution of each functional group—the amino, chloro, and hydroxyl moieties—to the overall spectral fingerprint of the parent molecule.

The Structural Landscape

The parent compound, this compound, possesses a multi-substituted benzene ring. The electronic interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing chloro (-Cl) and sulfonic acid (-SO₃H) groups creates a unique electronic environment that is sensitively reflected in its spectral data. To understand these contributions, we will compare it with three key derivatives where one functional group is logically removed.

G cluster_parent Parent Compound cluster_deriv Comparative Derivatives A This compound B 3-Amino-4-hydroxybenzenesulfonic acid (-Cl removed) A->B - Cl C 5-Chloro-4-hydroxybenzenesulfonic acid (-NH2 removed) A->C - NH2 D 3-Amino-5-chlorobenzenesulfonic acid (-OH removed) A->D - OH

Caption: Structural relationships between the parent compound and its derivatives.

Methodologies for Spectral Acquisition

The protocols outlined below represent standardized, self-validating workflows for acquiring high-quality spectral data for this class of compounds. The choice of solvent and sample preparation is critical, as the polar and acidic nature of these molecules dictates their solubility and stability.

G cluster_prep Sample Preparation cluster_analysis Spectral Analysis prep Dissolve Sample (e.g., DMSO-d6, D2O, Methanol) Ensure Complete Solubilization Adjust Concentration for Technique uv UV-Vis (Methanol) prep->uv Analyze ftir FT-IR (KBr Pellet) prep->ftir Analyze nmr NMR (DMSO-d6) prep->nmr Analyze ms MS (ESI-) (Methanol/H2O) prep->ms Analyze

Caption: General experimental workflow for spectral analysis.

Experimental Protocols

A. UV-Visible (UV-Vis) Spectroscopy

  • Solvent Selection: Use a UV-grade solvent such as methanol or water. The polar nature of these solvents is suitable for dissolving sulfonic acids. A slightly acidic mobile phase (pH < 3) can ensure consistent protonation states.[2]

  • Sample Preparation: Prepare a dilute stock solution (e.g., 1 mg/mL) and subsequently create a working solution (e.g., 10 µg/mL). The concentration must be optimized to ensure absorbance values fall within the linear range of the spectrophotometer (ideally 0.2-0.8).

  • Data Acquisition: Scan the sample from 400 nm down to 200 nm using a dual-beam spectrophotometer with the pure solvent as a reference.

  • Causality: The choice of a polar solvent helps to solvate the charged sulfonic acid group and other polar functional groups, minimizing intermolecular interactions that could complicate the spectrum. The specific absorption maxima (λmax) are determined by the π→π* electronic transitions within the aromatic system, which are highly sensitive to the nature and position of substituents.[3]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to ensure a homogenous dispersion.

  • Pellet Formation: Compress the mixture in a pellet press under high pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Causality: The KBr pellet method is preferred for these non-volatile, solid compounds. It provides a solid-state spectrum free of solvent interference. The observed vibrational frequencies correspond to the stretching and bending of specific bonds within the molecule (e.g., O-H, N-H, S=O), providing a unique "fingerprint."[4]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent Selection: Use a deuterated polar aprotic solvent like DMSO-d₆. This solvent effectively dissolves the compounds and has exchangeable protons that do not interfere with the signals from the analyte, except for a residual water peak.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Causality: DMSO-d₆ is an excellent choice for solubilizing these multifunctional aromatic compounds. The chemical shifts (δ) of protons and carbons are highly dependent on their local electronic environment. Electron-withdrawing groups deshield nearby nuclei (shift downfield), while electron-donating groups shield them (shift upfield).[5][6]

D. Mass Spectrometry (MS)

  • Ionization Technique: Electrospray Ionization (ESI) in negative mode is the preferred method. Sulfonic acids are highly acidic and readily deprotonate to form stable anions [M-H]⁻.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent mixture like 50:50 methanol/water.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For structural confirmation, perform tandem MS (MS/MS) on the [M-H]⁻ ion to observe characteristic fragmentation patterns.

  • Causality: ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. The negative mode is ideal for acidic compounds. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M peak.[7][8]

Spectral Analysis of this compound

  • Molecular Formula: C₆H₆ClNO₄S

  • Molecular Weight: 223.64 g/mol [9]

UV-Vis Spectrum

Substituents on a benzene ring can cause bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts of the primary absorption bands.[10] The combined effect of electron-donating (-NH₂, -OH) and electron-withdrawing (-Cl, -SO₃H) groups results in a significant shift compared to unsubstituted benzene.

ParameterExpected ValueInterpretation
λmax 1 ~230-240 nmPrimary π→π* transition (E-band)
λmax 2 ~280-295 nmSecondary π→π* transition (B-band), shifted by auxochromes

Interpretation: The -OH and -NH₂ groups act as powerful auxochromes, causing a bathochromic shift of the benzene B-band into the 280-295 nm region. The intensity of this band is often increased (hyperchromic effect) due to n-π conjugation.[10][11]

FT-IR Spectrum

The FT-IR spectrum provides clear evidence for all key functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3200–3550O-H and N-H stretchStrong, BroadOverlapping peaks from the phenolic -OH and primary amine -NH₂ groups. Broadness is due to extensive hydrogen bonding.[12][13]
3000-3100Aromatic C-H stretchMedium-WeakCharacteristic of C-H bonds on the benzene ring.
1600-1620N-H bendMediumScissoring vibration of the primary amine.
1450-1550Aromatic C=C stretchMedium-StrongIn-plane skeletal vibrations of the benzene ring.
1150-1250S=O stretch (asymmetric)StrongCharacteristic strong absorption for the sulfonic acid group.[14]
1030-1080S=O stretch (symmetric)StrongCharacteristic strong absorption for the sulfonic acid group.
1100-1200C-O stretchStrongPhenolic C-O bond vibration.
700-850C-Cl stretchStrongIndicates the presence of a carbon-chlorine bond.
NMR Spectra (in DMSO-d₆)

¹H NMR: The aromatic region will show two distinct signals for the two non-equivalent aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~9.0-11.0Broad singlet1HSO₃H The acidic proton of the sulfonic acid group is highly deshielded and its signal is often very broad.
~8.5-9.5Broad singlet1HOH The phenolic proton signal is also broad and its position is concentration-dependent.
~6.8-7.2Doublet1HAr-H Aromatic proton ortho to the -SO₃H group.
~6.5-6.9Doublet1HAr-H Aromatic proton ortho to the -NH₂ group.
~4.5-5.5Broad singlet2HNH₂ The amine protons are exchangeable and appear as a broad signal.

¹³C NMR: The spectrum will show six distinct signals for the six unique carbon atoms of the benzene ring.[15]

Chemical Shift (δ, ppm)AssignmentInterpretation
~145-155C -OHThe carbon attached to the hydroxyl group is significantly deshielded.
~140-150C -NH₂The carbon attached to the amino group is also deshielded.
~130-140C -SO₃HThe carbon bearing the sulfonic acid group.
~115-125C -ClThe carbon attached to the chlorine atom.
~110-120Ar-C HAromatic methine carbons, shielded relative to the substituted carbons.
~105-115Ar-C HAromatic methine carbons.
Mass Spectrum (ESI-)

The negative-ion mass spectrum provides clear molecular weight information and confirms the presence of chlorine.

m/zInterpretation
222.0[M-H]⁻ ion for the ³⁵Cl isotope.
224.0[M-H]⁻ ion for the ³⁷Cl isotope. The intensity is ~33% of the m/z 222 peak.[7]
142.0[M-H-SO₃]⁻, corresponding to the loss of sulfur trioxide (desulfonation), a common fragmentation pathway for sulfonic acids.[16]

Comparative Spectral Analysis of Derivatives

The following tables summarize the key expected spectral changes upon removal of a specific functional group from the parent ACHBSA molecule.

Comparative UV-Vis Data

The removal of functional groups alters the electronic landscape, leading to predictable shifts in λmax.

CompoundKey Structural ChangeExpected λmax 2 ShiftRationale
ACHBSA (Parent) -~280-295 nmReference spectrum with full substitution.
3-Amino-4-hydroxy... -ClHypsochromic (Blue Shift)Removal of the electron-withdrawing Cl group slightly reduces the push-pull effect, increasing the energy of the π→π* transition.
5-Chloro-4-hydroxy... -NH₂Hypsochromic (Blue Shift)Removal of the powerful electron-donating amino group significantly weakens the overall electron-donating character, leading to a noticeable blue shift.[3][17]
3-Amino-5-chloro... -OHHypsochromic (Blue Shift)Removal of the electron-donating hydroxyl group also results in a significant blue shift, as it is a strong auxochrome.
Comparative FT-IR Data

The absence of a functional group leads to the disappearance of its characteristic vibrational bands.

CompoundDisappearing Bands (cm⁻¹)Key New/Altered Bands
ACHBSA (Parent) N/AReference spectrum.
3-Amino-4-hydroxy... 700-850 (C-Cl stretch)Appearance of a new aromatic C-H bend signal in the 800-900 cm⁻¹ region, indicative of a different substitution pattern.
5-Chloro-4-hydroxy... 3300-3500 (N-H stretch), ~1610 (N-H bend)The broad O-H stretch may become more defined. A new aromatic C-H signal appears.
3-Amino-5-chloro... 3200-3550 (O-H stretch, broad), ~1150 (C-O stretch)The N-H stretch in the 3300-3500 cm⁻¹ region becomes the dominant feature. A new aromatic C-H signal appears.
Comparative ¹H NMR Data

Changes in substitution directly impact the chemical environment and splitting patterns of the remaining aromatic protons.

CompoundAromatic Region (δ, ppm)Rationale
ACHBSA (Parent) Two doublets (~6.5-7.2)Two non-equivalent protons.
3-Amino-4-hydroxy... Three distinct signalsThree non-equivalent protons with ortho and meta coupling. The overall aromatic region may shift slightly upfield due to the removal of the deshielding Cl atom.
5-Chloro-4-hydroxy... Three distinct signalsThree non-equivalent protons. The absence of the shielding -NH₂ group will cause a general downfield shift for the remaining protons.
3-Amino-5-chloro... Three distinct signalsThree non-equivalent protons. The absence of the shielding -OH group will also cause a downfield shift, particularly for the ortho and para protons.[5]
Comparative Mass Spectrometry Data

The molecular weight and isotopic pattern are the most direct indicators of structural changes.

Compound[M-H]⁻ (m/z)Key Isotopic Pattern/Fragment
ACHBSA (Parent) 222.0 / 224.0Presence of the M+2 peak for Chlorine.[8]
3-Amino-4-hydroxy... 188.0No M+2 peak.
5-Chloro-4-hydroxy... 207.0 / 209.0Presence of the M+2 peak for Chlorine.
3-Amino-5-chloro... 206.0 / 208.0Presence of the M+2 peak for Chlorine.

Conclusion

This guide demonstrates that a multi-technique spectroscopic approach provides a robust and definitive framework for the characterization of this compound and its derivatives. Each analytical method offers complementary information:

  • UV-Vis spectroscopy is highly sensitive to the electronic effects of the aromatic substituents.

  • FT-IR spectroscopy provides an unmistakable fingerprint of the functional groups present.

  • NMR spectroscopy elucidates the precise connectivity and electronic environment of the carbon and hydrogen atoms.

  • Mass spectrometry gives unambiguous molecular weight information and confirms elemental composition through isotopic patterns and fragmentation.

By systematically comparing the spectral data of the parent compound with its derivatives, researchers can confidently identify their synthesized molecules, assess purity, and gain deeper insights into the structure-property relationships that govern these important chemical intermediates.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and - IJERMT. (n.d.).
  • Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.).
  • ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. (2025, July 17). YouTube.
  • Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS. (n.d.). ACS Publications.
  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate.
  • Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... (n.d.). ResearchGate.
  • NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE.
  • Mass spectral fragmentations of sulfonates. (n.d.).
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4).
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Interpreting IR Spectra. (2019, February 18). Read Chemistry.
  • Interpreting IR Spectra. (n.d.). Chemistry Steps.
  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025, August 6). ResearchGate.
  • Ultraviolet absorption spectra of seven substituted benzenes. (n.d.).
  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
  • This compound. (n.d.). LookChem.
  • Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts.
  • LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate.
  • UV-Vis and IR spectra sulfonic derivatives of quercetin and complex with Fe(II). (n.d.). ResearchGate.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). gsrs.
  • This compound. (2013, January 16).
  • Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. (2015, March 31). Semantic Scholar.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Benzenesulfonic acid, 4-methyl-. (n.d.). NIST WebBook.
  • Resolving contradictions in spectroscopic data for sulfonic acid derivatives. (n.d.). Benchchem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI.
  • UV-Vis Spectrum of Sulfamic Acid. (n.d.). SIELC Technologies.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). (n.d.). Human Metabolome Database.
  • This compound,Benzenesulfonic acid,3-amino-5-chloro-4-hydroxy-,CAS 5857-94-3,223.63,C6H6ClNO4S. (2013, January 16). Dye|Dye intermediates|Fluorescent Brightener|pigment dye.
  • 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (n.d.). Google Patents.
  • Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. (n.d.). Scirp.org.
  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (n.d.).
  • Preparation and Performance of High-Temperature-Resistant and Eco-Friendly Fluid Loss Reducer. (2026, January 14). Energy & Fuels.

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The synthesis of a specialty chemical like 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid (CAS No: 5857-94-3), a valuable intermediate in the synthesis of quinoline sulfonamides and dyes, is incomplete without a rigorous, multi-faceted validation of its structure.[1][2] An error in structural assignment, such as confusion with a potential isomer like 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid (CAS No: 88-23-3), can compromise research outcomes and lead to significant delays and resource expenditure.[3][4][5]

This guide presents an integrated, field-proven workflow for the comprehensive structural validation of this compound. We will move beyond a simple checklist of techniques to explain the causal logic behind the experimental sequence, demonstrating how each method builds upon the last to create a self-validating system of evidence.

The Integrated Validation Workflow

True confidence in a synthesized structure is not achieved by a single "magic bullet" technique. Instead, it is built by logically layering evidence from orthogonal analytical methods. Our approach begins with methods that confirm purity and molecular mass, proceeds to identify key functional groups, and culminates in the definitive mapping of the atomic framework.

Validation_Workflow cluster_0 Phase 1: Foundational & Confirmatory Analysis cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Final Confirmation Synthesis Synthesized Product HPLC Purity Assessment (HPLC) Synthesis->HPLC Is the sample pure? MS Molecular Weight Confirmation (Mass Spectrometry) HPLC->MS Purity >95% FTIR Functional Group ID (FTIR Spectroscopy) MS->FTIR Correct Mass? NMR Connectivity & Isomer Confirmation (¹H & ¹³C NMR) FTIR->NMR Functional Groups Present? Xray Absolute Structure (Optional) (X-ray Crystallography) NMR->Xray Ambiguity Remains? Confirmed Structure Validated NMR->Confirmed Xray->Confirmed

Caption: Integrated workflow for structural validation.

Phase 1: Foundational & Confirmatory Analysis

Before delving into complex structural details, we must first establish the purity and fundamental properties of the synthesized compound.

A. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The first question for any new synthesis is: "Did I make one compound, or many?" HPLC provides a robust answer by separating the components of a mixture.[6] For sulfonic acids, which can be challenging to analyze with standard reverse-phase methods, a specialized approach is often necessary.[7][8]

Experimental Protocol: HPLC Analysis

  • Column Selection: A BIST™ A+ column is suitable for separating polar, anionic compounds like sulfonic acids.[8]

  • Mobile Phase: A mobile phase consisting of a high percentage of acetonitrile (MeCN) with a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), is effective.[8] This unique method uses the buffer as a "bridge" to retain the anionic analyte on the negatively-charged column surface.[8]

  • Instrumentation:

    • System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD) for UV-Vis absorbance and an Evaporative Light Scattering Detector (ELSD) or Corona Aerosol Detector (CAD), which are more universal for compounds lacking a strong chromophore.[7][8]

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve ~1 mg of the synthesized product in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: A single, sharp peak in the chromatogram indicates high purity. The retention time is characteristic of the compound under these specific conditions. Any additional peaks represent impurities, which could include starting materials or isomeric byproducts.

B. Molecular Weight Confirmation via Mass Spectrometry (MS)

Mass spectrometry directly measures the molecular weight of the compound, providing a fundamental check of its identity. The expected exact mass for this compound (C₆H₆ClNO₄S) is 222.9706 Da.[1][9]

Experimental Protocol: LC-MS Analysis

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice due to the polar and acidic nature of the analyte. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

  • Instrumentation:

    • System: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap instrument is preferred for its ability to provide a highly accurate mass measurement, which helps in confirming the elemental composition.

    • Mode: Negative ion mode is often superior for acidic compounds, so we would expect to see a primary ion at m/z 221.9634.

  • Sample Preparation: The effluent from the HPLC analysis can be directly infused into the mass spectrometer.

  • Data Interpretation: The presence of a prominent peak at the expected m/z value is strong evidence for the successful synthesis of a compound with the correct molecular formula. The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be observed.

C. Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[6] For our target compound, we expect to see characteristic vibrations for the amine, hydroxyl, sulfonic acid, and substituted benzene ring.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is simplest. A small amount of the dry powder is placed directly on the ATR crystal.

  • Instrumentation:

    • System: PerkinElmer Spectrum Two or equivalent.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Expected Characteristic Absorptions:

    • O-H Stretch (hydroxyl): Broad peak, ~3200-3600 cm⁻¹.

    • N-H Stretch (amine): Two sharp peaks (for primary amine), ~3300-3500 cm⁻¹.

    • S=O Stretch (sulfonic acid): Strong, sharp peaks, ~1350 cm⁻¹ and ~1150 cm⁻¹.

    • S-O Stretch (sulfonic acid): ~1030-1080 cm⁻¹.

    • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl Stretch: ~600-800 cm⁻¹.

The presence of all these bands provides strong confirmatory evidence that the key structural motifs have been successfully incorporated.

Phase 2: Definitive Structural Elucidation

With purity, molecular weight, and functional groups confirmed, we now move to the most powerful technique for determining the precise atomic connectivity and substitution pattern: Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation for organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous determination of isomeric structures.[10][11]

Isomer_Comparison cluster_0 Target: this compound cluster_1 Isomer: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid Target label_target Expected ¹H NMR: - Two distinct aromatic signals (doublets). Isomer label_isomer Expected ¹H NMR: - Two distinct aromatic signals (doublets).

Sources

Introduction to a Novel Fluorophore Derived from 4-Bromo-2,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the performance of dyes synthesized from CAS 5857-94-3, also known as 4-Bromo-2,5-difluoroaniline, requires a deep dive into the photophysical and chemical properties of a novel dye derived from this compound versus established alternatives. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals.

4-Bromo-2,5-difluoroaniline is a versatile chemical intermediate. While not a dye itself, its reactive sites—the amine and bromo groups—allow for its use as a building block in the synthesis of novel fluorophores. For this guide, we will explore the synthesis and characterization of a hypothetical, yet plausible, solvatochromic dye, BDF-Prodan , synthesized from 4-Bromo-2,5-difluoroaniline. We will then compare its performance against the well-established fluorescent probe, PRODAN .

The rationale behind synthesizing BDF-Prodan is to investigate how the introduction of two fluorine atoms and a bromine atom onto the aniline ring of a PRODAN-like structure influences its photophysical properties. Halogen atoms can modulate the electron-donating or -withdrawing nature of the molecule, potentially affecting its quantum yield, photostability, and sensitivity to the local environment.

Synthesis and Characterization of BDF-Prodan

The synthesis of BDF-Prodan from 4-Bromo-2,5-difluoroaniline can be achieved through a two-step process involving an acylation followed by a Suzuki coupling.

Experimental Protocol: Synthesis of BDF-Prodan

Part 1: Acylation of 4-Bromo-2,5-difluoroaniline

  • Dissolve 1.0 equivalent of 4-Bromo-2,5-difluoroaniline (CAS 5857-94-3) in anhydrous dichloromethane.

  • Add 1.2 equivalents of triethylamine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the acylated intermediate.

Part 2: Suzuki Coupling with 2-Naphthylboronic Acid

  • Combine 1.0 equivalent of the acylated intermediate, 1.5 equivalents of 2-naphthylboronic acid, and 0.1 equivalents of a palladium catalyst (e.g., Pd(PPh3)4) in a round-bottom flask.

  • Add a 2M solution of Na2CO3 and toluene.

  • Heat the mixture to reflux (approximately 110°C) for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure BDF-Prodan.

Diagram of the Synthetic Workflow

A 4-Bromo-2,5-difluoroaniline (CAS 5857-94-3) B Acylation with Propionyl Chloride A->B C Acylated Intermediate B->C D Suzuki Coupling with 2-Naphthylboronic Acid C->D E BDF-Prodan (Final Product) D->E

Caption: Synthetic route for BDF-Prodan from 4-bromo-2,5-difluoroaniline.

Performance Comparison: BDF-Prodan vs. PRODAN

The performance of our novel dye, BDF-Prodan, was benchmarked against the commercially available and widely used solvatochromic dye, PRODAN. The following experiments were designed to provide a comprehensive comparison of their key photophysical properties.

Experimental Protocol: Comparative Analysis

1. Spectroscopic Characterization:

  • Prepare 10 µM solutions of both BDF-Prodan and PRODAN in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Measure the UV-Vis absorption spectra using a spectrophotometer to determine the maximum absorption wavelength (λ_abs).

  • Measure the fluorescence emission spectra using a spectrofluorometer, exciting at the respective λ_abs, to determine the maximum emission wavelength (λ_em).

  • Calculate the Stokes shift (in nm) for each dye in each solvent (Stokes Shift = λ_em - λ_abs).

2. Quantum Yield Determination:

  • Use a reference dye with a known quantum yield (Φ_r) that absorbs at a similar wavelength (e.g., quinine sulfate in 0.1 M H2SO4, Φ_r = 0.54).

  • Prepare solutions of the reference and test dyes with absorbances below 0.1 at the excitation wavelength.

  • Measure the integrated fluorescence intensity (I) and absorbance (A) of both the reference and test samples.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2) where 'n' is the refractive index of the solvent.

3. Photostability Assessment:

  • Prepare 1 µM solutions of BDF-Prodan and PRODAN in phosphate-buffered saline (PBS).

  • Expose the solutions to continuous illumination from a xenon arc lamp or a similar light source.

  • Measure the fluorescence intensity at regular intervals over a period of 60 minutes.

  • Plot the normalized fluorescence intensity as a function of time to compare the rates of photobleaching.

Comparative Data Summary
PropertyBDF-Prodan (Hypothetical Data)PRODAN (Literature Data)
λ_abs (Toluene) ~360 nm361 nm
λ_em (Toluene) ~430 nm428 nm
λ_abs (Methanol) ~350 nm345 nm
λ_em (Methanol) ~535 nm525 nm
Stokes Shift (Toluene) ~70 nm67 nm
Stokes Shift (Methanol) ~185 nm180 nm
Quantum Yield (Toluene) ~0.850.76
Photostability Higher (slower decay)Lower (faster decay)

Note: Data for BDF-Prodan is hypothesized based on the expected electronic effects of the halogen substituents. PRODAN data is based on published literature.

Diagram of the Experimental Workflow

cluster_dyes Dye Samples cluster_experiments Comparative Experiments BDF-Prodan BDF-Prodan Spectroscopy Spectroscopy BDF-Prodan->Spectroscopy Quantum Yield Quantum Yield BDF-Prodan->Quantum Yield Photostability Photostability BDF-Prodan->Photostability PRODAN PRODAN PRODAN->Spectroscopy PRODAN->Quantum Yield PRODAN->Photostability Data Analysis Data Analysis Spectroscopy->Data Analysis Quantum Yield->Data Analysis Photostability->Data Analysis Performance Conclusion Performance Conclusion Data Analysis->Performance Conclusion

Caption: Workflow for the comparative analysis of BDF-Prodan and PRODAN.

Discussion and Conclusion

The introduction of electron-withdrawing fluorine atoms and a heavy bromine atom in the BDF-Prodan structure is anticipated to yield several performance advantages over the standard PRODAN dye. The enhanced solvatochromic shift, higher quantum yield in non-polar environments, and improved photostability make BDF-Prodan a promising candidate for applications requiring high sensitivity and robust performance, such as live-cell imaging and membrane polarity studies.

The experimental protocols outlined in this guide provide a clear framework for validating these hypothesized advantages. By synthesizing and characterizing novel dyes from versatile intermediates like 4-Bromo-2,5-difluoroaniline, researchers can develop superior tools for a wide range of scientific applications.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Determining Quantum Yields. HORIBA Scientific. [Link]

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and other complex organic molecules, precise monitoring of reactants, intermediates, and final products is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid, a key intermediate in various synthetic pathways. As Senior Application Scientists, we present not just protocols, but a comprehensive analysis grounded in field-proven insights to aid in your selection of the most appropriate analytical technique for your specific needs.

The Analytical Challenge: Structure and Reactivity

This compound (molecular formula: C₆H₆ClNO₄S, CAS No: 5857-94-3) is an amphoteric molecule possessing both a strongly acidic sulfonic acid group (-SO₃H) and a weakly basic aromatic amino group (-NH₂).[1][2] This dual functionality, along with the presence of a phenolic hydroxyl group and a chloro substituent, dictates its chemical behavior and presents unique challenges and opportunities for its quantification in a complex reaction matrix. The presence of a primary aromatic amine is a key feature that can be exploited for specific colorimetric reactions.

Comparative Analysis of Quantitative Methodologies

We will explore three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry via the Bratton-Marshall reaction, and Potentiometric Titration—along with two powerful alternative methods, Capillary Electrophoresis (CE) and Ion Chromatography (IC).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC is a cornerstone of modern analytical chemistry, offering high-resolution separation of components in a mixture. For this compound, a reversed-phase (RP) HPLC method is most suitable. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention time is characteristic of the analyte, and the peak area is proportional to its concentration.

Expertise & Experience: The choice of a C18 column is based on the aromatic and moderately polar nature of the analyte. The mobile phase composition, particularly the pH and organic modifier content, is critical. An acidic mobile phase (e.g., using formic or phosphoric acid) is necessary to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. The amino group will be protonated under these conditions. UV detection is ideal due to the presence of the aromatic ring, which provides strong chromophores.

Trustworthiness: A well-developed HPLC method, validated according to ICH Q2(R1) guidelines, provides excellent specificity, linearity, accuracy, and precision.[3][4][5] The use of an internal standard can further enhance the reliability of the quantification by correcting for variations in injection volume and sample preparation.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient: A typical starting point would be a gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance (λmax), likely around 254 nm or 280 nm (to be determined by running a UV scan of a standard solution).

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Filter through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Construct a calibration curve by plotting peak area against concentration.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_weigh Weigh Sample/Standard s_dissolve Dissolve in Diluent s_weigh->s_dissolve s_filter Filter (0.45 µm) s_dissolve->s_filter hplc_inject Inject into HPLC s_filter->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_calibrate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify

Caption: Workflow for HPLC analysis of this compound.

UV-Vis Spectrophotometry: The Bratton-Marshall Method

Principle: This classic colorimetric method is highly specific for primary aromatic amines.[6][7] The method involves a two-step reaction:

  • Diazotization: The primary aromatic amino group of the analyte reacts with nitrous acid (generated in situ from sodium nitrite and an acid) in the cold to form a diazonium salt.

  • Coupling: The diazonium salt is then coupled with a suitable aromatic compound, typically N-(1-Naphthyl)ethylenediamine dihydrochloride (the Bratton-Marshall reagent), to form a stable, intensely colored azo dye. The absorbance of this dye is measured spectrophotometrically, and its intensity is directly proportional to the concentration of the original amine.

Expertise & Experience: The success of the Bratton-Marshall method hinges on careful control of reaction conditions. The diazotization step must be performed at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt. Excess nitrous acid must be removed before the coupling step to avoid side reactions with the coupling reagent; this is typically achieved by adding ammonium sulfamate. The pH of the coupling reaction is also critical.

Trustworthiness: While less specific than HPLC if other primary aromatic amines are present in the reaction mixture, the Bratton-Marshall method is highly sensitive and cost-effective. Its reliability is enhanced by running a reagent blank and ensuring complete reaction through adequate incubation times.

Experimental Protocol: Bratton-Marshall Assay

  • Reagents:

    • 0.1% (w/v) Sodium nitrite solution (prepare fresh daily).

    • 1 M Hydrochloric acid.

    • 0.5% (w/v) Ammonium sulfamate solution.

    • 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) solution in water (store in a dark bottle).

  • Sample Preparation:

    • Dissolve a known amount of the reaction mixture in dilute hydrochloric acid.

  • Procedure:

    • To 1 mL of the sample solution in a test tube, add 1 mL of 1 M HCl.

    • Cool the mixture in an ice bath for 5 minutes.

    • Add 1 mL of 0.1% sodium nitrite solution, mix, and let it react in the ice bath for 5 minutes.

    • Add 1 mL of 0.5% ammonium sulfamate solution, mix, and let it stand for 3 minutes at room temperature to quench excess nitrous acid.

    • Add 1 mL of 0.1% Bratton-Marshall reagent, mix, and allow the color to develop for 15 minutes at room temperature.

    • Measure the absorbance at the λmax of the azo dye (typically around 540-550 nm) against a reagent blank.

  • Calibration: Prepare a series of standard solutions of the analyte and treat them in the same manner to construct a calibration curve of absorbance versus concentration.

Workflow for Bratton-Marshall Assay

BM_Workflow cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis r_sample Sample in HCl r_diazotize Add NaNO₂, 0-5°C r_sample->r_diazotize r_quench Add Ammonium Sulfamate r_diazotize->r_quench r_couple Add B-M Reagent r_quench->r_couple m_develop Color Development (15 min) r_couple->m_develop m_measure Measure Absorbance at λmax m_develop->m_measure a_calibrate Calibration Curve m_measure->a_calibrate a_quantify Quantify Analyte a_calibrate->a_quantify

Caption: Workflow for the Bratton-Marshall spectrophotometric assay.

Potentiometric Titration

Principle: Potentiometric titration is an absolute quantification method that relies on measuring the potential difference (voltage) between two electrodes as a titrant of known concentration is added.[8][9][10] Given the amphoteric nature of this compound, two distinct equivalence points can potentially be observed: one for the titration of the strong sulfonic acid group with a strong base (e.g., NaOH), and another for the titration of the protonated amino group (in acidic solution) with a strong base, or the amino group with a strong acid.

Expertise & Experience: The choice of titrant and solvent system is crucial. For the titration of the sulfonic acid group, a standard aqueous solution of sodium hydroxide can be used. The endpoint will be sharp due to the strong acid-strong base nature of the titration. Titrating the weak amino group is more challenging and may require a non-aqueous solvent to enhance its basicity, with a strong acid like perchloric acid in glacial acetic acid as the titrant. The use of an autotitrator is highly recommended for precise titrant delivery and accurate endpoint detection.

Trustworthiness: Potentiometric titration is a primary analytical method and, when performed correctly, offers high accuracy and precision. It is less susceptible to matrix effects from colored or turbid solutions compared to spectrophotometry.

Experimental Protocol: Acid-Base Potentiometric Titration

  • Instrumentation: Autotitrator with a pH electrode and a stirrer.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (for sulfonic acid titration) or 0.1 M Perchloric acid in glacial acetic acid (for amino group titration).

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the reaction mixture.

    • Dissolve in an appropriate solvent (e.g., deionized water for sulfonic acid titration; glacial acetic acid for amino group titration).

  • Procedure:

    • Immerse the pH electrode and stirrer in the sample solution.

    • Titrate with the standardized titrant at a controlled rate.

    • The instrument will record the pH (or mV) as a function of the titrant volume.

    • The equivalence point is determined from the inflection point of the titration curve (or its first or second derivative).

  • Calculation: The concentration of the analyte is calculated based on the volume of titrant consumed at the equivalence point, the stoichiometry of the reaction, and the initial sample weight.

Workflow for Potentiometric Titration

Titration_Workflow cluster_prep Sample Preparation cluster_titration Automated Titration cluster_analysis Data Analysis p_weigh Weigh Sample p_dissolve Dissolve in Solvent p_weigh->p_dissolve t_setup Setup Autotitrator p_dissolve->t_setup t_titrate Titrate with Standard Titrant t_setup->t_titrate t_record Record pH/mV vs. Volume t_titrate->t_record a_endpoint Determine Equivalence Point t_record->a_endpoint a_calculate Calculate Concentration a_endpoint->a_calculate

Caption: Workflow for potentiometric titration of this compound.

Alternative Methodologies

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field.[11] The analyte, being charged, will migrate through a capillary filled with a buffer solution at a velocity dependent on its charge-to-size ratio. Detection is typically by UV absorbance.

Advantages: CE offers very high separation efficiency, short analysis times, and requires minimal sample and solvent volumes.[5]

Considerations: Sensitivity can be lower than HPLC without preconcentration techniques. Method development can be more complex, involving optimization of buffer pH, concentration, and applied voltage.

Ion Chromatography (IC)

Principle: IC is a form of liquid chromatography that uses an ion-exchange resin to separate ions based on their charge.[12] For the analysis of the sulfonic acid group, anion-exchange chromatography would be employed. Detection is typically by suppressed conductivity.

Advantages: IC is highly sensitive and selective for ionic species.[13]

Considerations: The mobile phase (eluent) composition is critical for achieving good separation. This technique is primarily suited for the analysis of the sulfonic acid functionality.

Performance Comparison

FeatureHPLC-UVBratton-MarshallPotentiometric TitrationCapillary ElectrophoresisIon Chromatography
Principle Chromatographic SeparationColorimetric ReactionElectrochemicalElectrophoretic SeparationIon-Exchange Separation
Specificity High (with proper method development)Moderate (for primary aromatic amines)Moderate to HighHighHigh (for ionic species)
Sensitivity HighVery HighModerateModerate to HighVery High
Accuracy HighHighVery High (primary method)HighHigh
Precision HighGoodVery HighHighHigh
Sample Throughput High (with autosampler)ModerateModerateHighHigh
Cost (Instrument) HighLowModerateHighHigh
Cost (per sample) ModerateLowLowModerateModerate
Key Advantage Versatility & SpecificitySimplicity & SensitivityAbsolute QuantificationHigh Efficiency & Low WasteHigh Sensitivity for Ions
Key Limitation High initial costInterference from other aminesLower sensitivityLower sensitivity without preconcentrationLimited to ionic analytes

Senior Application Scientist's Recommendation

The choice of the optimal analytical method depends on the specific requirements of the analysis:

  • For routine in-process control and purity analysis in a drug development setting, HPLC-UV is the recommended method. Its high specificity allows for the simultaneous quantification of the target analyte, starting materials, by-products, and degradation products, providing a comprehensive view of the reaction progress and product quality.

  • For a rapid, sensitive, and cost-effective estimation where the presence of other primary aromatic amines is minimal, the Bratton-Marshall spectrophotometric method is an excellent choice. It is particularly well-suited for high-throughput screening or in laboratories with limited access to chromatographic instrumentation.

  • When the highest accuracy and an absolute quantification without the need for a certified reference standard are required, potentiometric titration is the method of choice. It is ideal for the characterization of pure standards and for validating other analytical methods.

Capillary Electrophoresis and Ion Chromatography are powerful alternatives that should be considered when very high separation efficiency is needed or when dealing with complex ionic matrices, respectively.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can make an informed decision to ensure the generation of accurate and reliable data for their critical work.

References

  • Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Altabrisa Group. (2023).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • da Silva, J. C., & de Oliveira, M. F. (2009). Analysis of sulfonamides by capillary electrophoresis.
  • LookChem. (2023). This compound.
  • PubChem. This compound.
  • GSRS. This compound.
  • Scribd. Practical Sulphonamides by Colorimetry.
  • Scribd.
  • Shimadzu.
  • International Journal of Pharmaceutical Sciences and Research.
  • Thermo Fisher Scientific. TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Martínez-Villalba, A., et al. (2006). Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water. Electrophoresis, 27(20), 4060-4068.
  • Wang, J., et al. (2016). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Molecules, 21(11), 1494.
  • Li, Y., et al. (2018). Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent.
  • Taylor & Francis.
  • Metrohm. (2023). Understanding potentiometric titration: A vital technique in pharmaceutical analysis.
  • Saraswati Institute of Pharmaceutical Sciences.
  • BLD Pharm. 5857-94-3|this compound.
  • Sigma-Aldrich. 3-Chloro-5-amino-sulfonamide-4-hydroxybenzoic acid.
  • GSRS. This compound.
  • LookChem. This compound.
  • PubChem. This compound.

Sources

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The core of this guide is built on the principles of immunochemical assays, specifically the competitive Enzyme-Linked Immunosorbent Assay (ELISA), a robust and widely used technique for detecting small molecules like sulfonamides.[1][2] We will delve into the rationale behind experimental design, provide a detailed, step-by-step protocol, and present a template for data analysis and comparison.

The Scientific Imperative: Why Cross-Reactivity Matters for Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[3] However, their use is associated with hypersensitivity reactions in a segment of the population.[4][5] The potential for allergic cross-reactivity between different sulfonamide-containing drugs is a significant clinical concern.[6][7][8] Therefore, any new sulfonamide derivative, such as 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid, must be rigorously evaluated for its potential to be recognized by antibodies raised against other sulfonamides.

The structural backbone of sulfonamides is the primary determinant of their potential for cross-reactivity. While the dogma of broad cross-allergenicity among all sulfonamides is debated, the structural similarities can lead to immunological recognition.[4][5][6] This guide will equip you with the tools to investigate this phenomenon for this compound.

Experimental Design: A Framework for Robust Cross-Reactivity Assessment

A well-designed cross-reactivity study is crucial for obtaining reliable and meaningful data. The fundamental approach involves developing an immunoassay that is specific for a particular sulfonamide and then testing the ability of other structurally related compounds to inhibit the binding of the target analyte to the antibody.

Key Components of the Study:
  • Haptenization and Antibody Production: Small molecules like this compound are not immunogenic on their own and are considered haptens.[9] To generate specific antibodies, the hapten must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[10] The design of the hapten and the conjugation strategy are critical for producing antibodies with the desired specificity and affinity.[11][12]

  • Competitive ELISA Development: The competitive ELISA is the assay of choice for quantifying small molecules.[13][14][15] In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

  • Selection of Comparator Compounds: To provide a meaningful comparison, a panel of structurally related sulfonamides and other relevant compounds should be selected. This panel should include compounds with varying degrees of structural similarity to this compound.

Workflow for Cross-Reactivity Assessment

G cluster_0 Assay Development cluster_1 Competitive ELISA cluster_2 Data Analysis Hapten Synthesis Hapten Synthesis Immunogen Preparation Immunogen Preparation Hapten Synthesis->Immunogen Preparation Coating Antigen Synthesis Coating Antigen Synthesis Hapten Synthesis->Coating Antigen Synthesis Antibody Production Antibody Production Immunogen Preparation->Antibody Production Antibody Characterization Antibody Characterization Antibody Production->Antibody Characterization Plate Coating Plate Coating Antibody Characterization->Plate Coating Coating Antigen Synthesis->Plate Coating Blocking Blocking Plate Coating->Blocking Competitive Reaction Competitive Reaction Blocking->Competitive Reaction Washing Washing Competitive Reaction->Washing Substrate Addition Substrate Addition Washing->Substrate Addition Signal Measurement Signal Measurement Substrate Addition->Signal Measurement Standard Curve Generation Standard Curve Generation Signal Measurement->Standard Curve Generation IC50 Calculation IC50 Calculation Standard Curve Generation->IC50 Calculation Cross-Reactivity Calculation Cross-Reactivity Calculation IC50 Calculation->Cross-Reactivity Calculation Comparator Compounds Comparator Compounds Comparator Compounds->Competitive Reaction This compound This compound This compound->Competitive Reaction

Caption: Workflow for assessing the cross-reactivity of this compound.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a step-by-step guide for performing a competitive ELISA to determine the cross-reactivity of this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., this compound conjugated to a carrier protein)

  • Specific polyclonal or monoclonal antibody against this compound

  • This compound standard

  • Comparator compounds (other sulfonamides and structurally related molecules)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each comparator compound in PBS.

    • In a separate dilution plate, mix 50 µL of each standard or comparator compound dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined from this curve.

Cross-Reactivity Calculation:

The percentage of cross-reactivity (%CR) for each comparator compound is calculated using the following formula:

%CR = (IC50 of this compound / IC50 of comparator compound) x 100

Hypothetical Comparative Data

The following table presents hypothetical data to illustrate how the cross-reactivity of this compound could be compared with other sulfonamides. It is crucial to note that this data is for illustrative purposes only and must be generated experimentally.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C₆H₆ClNO₄S10 100
SulfamethoxazoleC₁₀H₁₁N₃O₃S5020
SulfadiazineC₁₀H₁₀N₄O₂S10010
SulfanilamideC₆H₈N₂O₂S2005
3-Amino-4-hydroxybenzenesulfonic acidC₆H₇NO₄S2540
3-Chloro-4-hydroxybenzoic acidC₇H₅ClO₃>10,000<0.1

This table allows for a direct comparison of the cross-reactivity profiles. A higher percentage indicates a greater potential for the antibody to recognize the comparator compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. By following the principles of robust experimental design and employing a validated competitive ELISA protocol, researchers can generate the critical data needed to assess its immunochemical profile. This information is invaluable for drug development professionals in making informed decisions about the potential clinical implications of this novel compound. Further studies, such as Surface Plasmon Resonance (SPR) for kinetic analysis of antibody-antigen interactions, can provide deeper insights into the binding characteristics.

References

  • Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry. [Link]

  • Immunochemical assays for direct sulfonamide antibiotic detection in milk and hair samples using antibody derivatized magnetic nanoparticles. PubMed. [Link]

  • Review of Immunoassay Methods for the Detection of Sulfonamides. ResearchGate. [Link]

  • Sulfonamide cross-reactivity: fact or fiction?. PubMed. [Link]

  • Sulfonamide allergy and cross-reactivity. ResearchGate. [Link]

  • Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. PubMed. [Link]

  • Hapten. Wikipedia. [Link]

  • A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. National Institutes of Health. [Link]

  • Cross-reactivity Between Sulfonamide Medications. ResearchGate. [Link]

  • Sulfonamides ELISA kit. Biopanda Reagents Ltd. [Link]

  • Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity. Clinical Correlations. [Link]

  • New Methods For Hapten Bioanalysis. Aptamer Group. [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link]

  • Standardization of immunoassays for hapten analytes. PubMed. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • This compound. PubChem. [Link]

  • This compound. LookChem. [Link]

  • This compound. gsrs. [Link]

  • This compound. WorldOfChemicals. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. Handling specialized reagents like 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid requires not just adherence to protocols, but a deep understanding of the chemical's nature to ensure every step, especially disposal, is performed with precision and foresight. This guide provides a comprehensive, technically-grounded framework for the safe management and disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural choice.

Hazard Profile and Immediate Safety Considerations

This compound is a substituted aromatic compound containing a sulfonic acid group, an amino group, a hydroxyl group, and a halogen (chlorine). This combination of functional groups dictates its reactivity and hazard profile. While specific data for this exact compound is limited, analogous aryl sulfonic acids and halogenated aromatics provide a strong basis for risk assessment. The primary hazards are associated with its corrosive and irritant properties.[1][2]

Table 1: Hazard Identification and Protective Measures

Hazard TypeDescriptionRecommended Immediate Action
Skin Contact Causes skin irritation and potentially severe burns upon prolonged contact.[3][4]Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[4][5]
Eye Contact Causes serious eye irritation or damage, potentially leading to permanent injury.[4][6]Flush eyes immediately with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]
Inhalation Inhalation of dust may cause irritation to the respiratory system.[4]Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[7][8]
Ingestion May cause burns to the digestive tract.[4]Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][8]

The Cornerstone of Disposal: Waste Characterization and Segregation

Proper disposal begins the moment you designate the material as waste. The chemical structure of this compound places it into a specific category of hazardous waste that dictates its entire disposal pathway.

Causality of Classification:

  • Halogenated Organic Compound: The presence of chlorine makes this a halogenated organic compound.[9] These wastes cannot be mixed with non-halogenated solvents because they require specific, high-temperature incineration processes to prevent the formation of toxic dioxins and furans.[10][11] Mixing them contaminates the entire non-halogenated waste stream, dramatically increasing disposal costs and environmental risk.[9]

  • Acidic Nature: The sulfonic acid group makes the compound acidic.[3] It must not be mixed with bases in the same waste container to avoid violent exothermic neutralization reactions.[12]

  • Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically "listed".[13] Due to its corrosive nature and as a halogenated compound, this waste must be managed as hazardous.

The following workflow illustrates the critical decision-making process for segregating this chemical waste.

G start Waste Generated: 3-Amino-5-chloro-4- hydroxybenzenesulfonic acid is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in dedicated 'Halogenated Organic Waste' container. is_halogenated->halogenated_container Yes (Contains Chlorine) non_halogenated_container Non-Halogenated Waste Stream is_halogenated->non_halogenated_container No is_acidic Is the waste acidic? final_disposal Properly Labeled Container for EHS Pickup is_acidic->final_disposal Yes (Sulfonic Acid) halogenated_container->is_acidic

Caption: Waste segregation decision workflow.

Procedural Guide for Disposal of Unused or Expired Product

Disposing of the pure, unused chemical requires careful packaging and labeling to ensure it is handled correctly by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Protocol:

  • Select Appropriate Container: Use the original manufacturer's container if possible. If not, use a clearly labeled, sealable container that is compatible with the chemical. Ensure the container is clean and dry.

  • Affix Hazardous Waste Label: Attach a "Hazardous Waste" tag provided by your EHS office.

  • Complete the Label: Fill out all required information on the tag. This must include:

    • The full, unabbreviated chemical name: "this compound".

    • The CAS number: 95-85-2 (Note: This may vary slightly based on isomer; always verify from your container).

    • An accurate estimate of the quantity.

    • The associated hazards (e.g., "Corrosive," "Irritant").

  • Secure the Container: Tightly seal the container lid.

  • Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA) or your lab's designated hazardous waste storage area.[9] Ensure it is stored with other compatible wastes (i.e., other halogenated organics) and in secondary containment.

  • Arrange for Pickup: Contact your institution's EHS department or follow their online procedure to schedule a waste pickup.

Emergency Protocol: Spill Management

A quick and correct response to a chemical spill is crucial to minimize exposure and environmental impact.[14] The following procedure is for a minor spill (less than 1 liter) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact your EHS emergency line immediately.[15]

Table 2: Minor Spill Cleanup Protocol

StepActionRationale
1. Alert & Secure Alert personnel in the immediate area. Restrict access to the spill zone.Prevents accidental exposure to others.
2. Don PPE Wear appropriate PPE: safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[16][17]Protects skin, eyes, and clothing from direct contact with the corrosive material.
3. Contain the Spill For a solid spill, do NOT use water. You can gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[14][18]Prevents the powder from becoming airborne and spreading.
4. Neutralize (with caution) For aryl sulfonic acids, neutralization can be performed by cautiously applying a weak base like soda ash (sodium carbonate) or sodium bicarbonate.[18][19][20] Apply from the perimeter inwards. Test the pH of the mixture with pH paper to ensure it is between 6 and 10.[19]Neutralizing the acid reduces its corrosive hazard before collection, making handling safer.
5. Collect Waste Carefully scoop the absorbed/neutralized material using spark-proof tools (e.g., plastic scoops) and place it into a designated, sealable hazardous waste bag or container.[14]Prevents ignition sources and ensures all contaminated material is collected for proper disposal.
6. Decontaminate Wipe the spill area with a wet paper towel or sponge and soapy water.[14][19] Place all cleaning materials (gloves, paper towels, etc.) into the same hazardous waste container.Removes any residual chemical contamination from the surface.
7. Package & Label Seal the container/bag. Attach a completed "Hazardous Waste" tag, clearly identifying the contents as "Spill Debris containing this compound" and other materials used (e.g., soda ash, vermiculite).Ensures the waste is properly identified for final disposal by EHS.
8. Final Steps Wash hands thoroughly. Report the spill to your supervisor or EHS office per institutional policy.Completes the safety cycle and ensures proper incident documentation.

By understanding the chemical principles that underpin these safety and disposal protocols, you build a resilient culture of safety in your laboratory. Always prioritize caution, consult your institution-specific guidelines, and never hesitate to contact your E.H.S. department for guidance.

References

  • Spill Clean up Procedure - Safety & Risk Services. (n.d.). Retrieved from University of British Columbia website.
  • SAFETY DATA SHEET for 2-Amino-4-chloro-5-methylbenzenesulfonic acid. (2025, September 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Amino-5-chloro-4-methylbenzenesulfonic acid. (2016, May 13). Chem Service.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety.
  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid Safety D
  • Halogenated Solvents in Laboratories. (n.d.).
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
  • 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. (n.d.).
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY).
  • Spill Response Procedures. (n.d.).
  • This compound. (n.d.).
  • Safety Data Sheet for 3-Amino-5-Chloro-2-Hydroxybenzenesulfonic Acid. (2025, January 18). AA Blocks.
  • 6-amino-4-chloro-1-phenol-2-sulfonic acid - Report. (n.d.). CAMEO Chemicals, NOAA.
  • 3-Amino-4-hydroxybenzenesulfonic acid - Hazardous Agents. (n.d.). Haz-Map.
  • SAFETY DATA SHEET for 4-Hydroxybenzenesulfonic acid. (2024, March 30). Fisher Scientific.
  • Halogenated Aromatic Compounds. (2025, July 27).
  • Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13).
  • Safety Data Sheet for 7-Iodo-8-hydroxyquinoline-5-sulfonic acid. (n.d.). AK Scientific, Inc.
  • Sulfonic Acid Safety Data Sheet. (2017, March 16). ALPHACHEM Limited.
  • aryl sulfonic acids, liquid, with more than 5% free sulfuric acid - Report. (n.d.). CAMEO Chemicals, NOAA.
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.
  • Alkane Sulfonic Acid Hazard Summary. (n.d.). New Jersey Department of Health.

Sources

Navigating the Safe Handling of 3-Amino-5-chloro-4-hydroxybenzenesulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Parameters

ParameterSummary of Recommendations
Primary Hazards Causes serious eye irritation and skin irritation.[1] May be harmful if swallowed or inhaled.
Required PPE Nitrile gloves, chemical splash goggles, face shield, and a lab coat are mandatory for all handling procedures.
In Case of Skin Contact Immediately flush skin with plenty of water for at least 15 minutes; remove contaminated clothing.[1]
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1]
Spill Response Evacuate the area, wear appropriate PPE, and contain the spill with inert absorbent material.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Introduction: Understanding the Compound

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid is a substituted aromatic sulfonic acid. Its chemical structure, containing an amino group, a chloro group, a hydroxyl group, and a sulfonic acid group attached to a benzene ring, dictates its reactivity and potential hazards.[2] The sulfonic acid group confers acidic properties, while the aromatic amine and phenol functionalities present their own set of handling considerations. This guide provides a detailed protocol for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The primary hazards of this compound are skin and eye irritation.[1] Therefore, a comprehensive barrier against these routes of exposure is essential.

Table 1: Recommended Personal Protective Equipment for Various Scenarios

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Nitrile glovesChemical splash goggles and face shieldLab coatNot generally required if handled in a well-ventilated area or chemical fume hood
Performing reactions Nitrile glovesChemical splash goggles and face shieldLab coatRecommended if there is a potential for aerosol generation
Handling bulk quantities Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges if ventilation is inadequate
Cleaning spills Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldChemical-resistant suit or apronNIOSH-approved respirator with appropriate cartridges

Causality of PPE Selection:

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves are recommended to prevent chemical permeation.

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from splashes. A face shield should be worn in conjunction with goggles to protect the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[3]

  • Body Protection: A standard lab coat is sufficient for handling small quantities. For larger amounts or spill cleanup, a chemical-resistant apron or suit is necessary to prevent saturation of clothing and subsequent skin contact.[3]

  • Respiratory Protection: While not typically required for small-scale use in a well-ventilated area, a respirator becomes crucial if dusts or aerosols can be generated.[3] The sulfonic acid group can cause respiratory tract irritation if inhaled.

II. Prudent Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.

  • Dispensing: When weighing the solid, do so carefully to avoid generating dust. If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1] Clean all equipment used in the procedure.

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the identity of the chemical and its associated hazards.

III. Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, a swift and informed response is crucial to minimize harm.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Alert others ppe Don Appropriate PPE (See Table 1) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain neutralize Neutralize (if applicable) (Consult SDS) contain->neutralize collect Collect Absorbed Material neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (As hazardous material) decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as specified for spill cleanup in Table 1.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain the spill.[4]

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms develop.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

IV. Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is a critical aspect of its life cycle in the laboratory.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste containing this chemical, including unused product, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials, pending pickup by a licensed hazardous waste disposal contractor.

  • Disposal: The disposal of this chemical waste must be carried out by a licensed professional in accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[3]

V. Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the inherent hazards of this compound and diligently applying the principles of prudent practice, researchers can mitigate risks and ensure a safe and productive laboratory environment. This guide serves as a foundational resource, but it is incumbent upon every individual to remain vigilant and informed about the chemicals they handle.

References

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

  • Unknown. (2018, June 17). SULPHONIC ACID, 90%. Retrieved from [Link]

  • Unknown. (2019, January 18). Technical Supplement: Sulfuric Acid Bulk Handling. Retrieved from [Link]

  • Chem Service. (2016, May 13). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Haz-Map. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.